Clefma
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1246964-32-8 |
|---|---|
Molecular Formula |
C23H17Cl2NO4 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
(Z)-4-[(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-4-oxopiperidin-1-yl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C23H17Cl2NO4/c24-19-7-3-1-5-15(19)11-17-13-26(21(27)9-10-22(28)29)14-18(23(17)30)12-16-6-2-4-8-20(16)25/h1-12H,13-14H2,(H,28,29)/b10-9-,17-11+,18-12+ |
InChI Key |
ABOUDPJRQGWQNW-GGDLZHBGSA-N |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC=CC=C2Cl)/C(=O)/C1=C/C3=CC=CC=C3Cl)C(=O)/C=C\C(=O)O |
Canonical SMILES |
C1C(=CC2=CC=CC=C2Cl)C(=O)C(=CC3=CC=CC=C3Cl)CN1C(=O)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Stereochemistry and Properties of Clemastine
An In-depth Technical Guide for Researchers
The compound initially sought as "Clefma," is identified through contextual analysis as Clemastine, a first-generation antihistamine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental data for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Clemastine is a chiral molecule with two stereocenters, existing as a specific stereoisomer. Its chemical identity is defined by its systematic IUPAC name and various registry numbers.
IUPAC Name: (2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine[1][2]
CAS Registry Number: 15686-51-8[1][3][4]
Molecular Formula: C₂₁H₂₆ClNO
The structural formula of Clemastine is characterized by a pyrrolidine ring, an ether linkage, and two aromatic rings, one of which is a chlorophenyl group. The specific spatial arrangement of these groups is crucial for its biological activity.
Caption: Chemical structure of Clemastine.
Physicochemical Properties
The quantitative physicochemical properties of Clemastine and its commonly used fumarate salt are summarized below. These parameters are critical for its formulation, delivery, and pharmacokinetic profile.
| Property | Value (Clemastine Base) | Value (Clemastine Fumarate) | Reference(s) |
| Molecular Weight | 343.9 g/mol | 459.97 g/mol | , |
| Melting Point | Not specified | 177-178 °C | |
| Solubility | Insoluble in water | Very slightly soluble in water; Sparingly soluble in ethanol; Soluble in DMSO (2.5 mg/ml) and Dimethyl Formamide (1.6 mg/ml) | , |
| logP | 5.2 | Not specified |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of Clemastine are proprietary, the general synthetic approach can be outlined based on published patent literature.
General Synthesis Outline
A common synthetic route for Clemastine involves a multi-step process:
-
Preparation of N-methyl-2-(2-chloroethyl)pyrrolidine: This intermediate is synthesized from N-methyl-2-(2-ethoxy)pyrrolidine via a chlorination reaction to replace the hydroxyl group.
-
Preparation of racemic Clemastine: N-methyl-2-(2-chloroethyl)pyrrolidine is reacted with 1-(4-chlorophenyl)-1-phenylethanol in the presence of a strong base like sodamide to form racemic Clemastine.
-
Resolution of Stereoisomers: The racemic mixture is then resolved using a chiral resolving agent, such as L-(+)-tartaric acid, to isolate the desired (R,R)-stereoisomer.
-
Formation of Clemastine Fumarate: The isolated Clemastine free base is reacted with fumaric acid to form the more stable and commonly used fumarate salt.
Caption: Generalized synthetic workflow for Clemastine Fumarate.
Purity Analysis: Thin-Layer Chromatography (TLC)
A standard method for assessing the purity of Clemastine Fumarate involves Thin-Layer Chromatography.
-
Stationary Phase: A TLC plate coated with a 0.25-mm layer of chromatographic silica gel.
-
Mobile Phase: A mixture of chloroform and methanol (1:1).
-
Sample Preparation: A solution of Clemastine Fumarate in the mobile phase (e.g., 20 mg/mL).
-
Visualization: The plate is dried and sprayed with a 0.1 M potassium permanganate solution. The principal spot from the test sample should correspond in Rf value, color, and intensity to a standard reference sample.
Signaling Pathways and Mechanism of Action
Clemastine primarily functions as a selective histamine H1 receptor antagonist. By competitively blocking this receptor, it prevents the action of endogenous histamine, thereby alleviating allergic symptoms.
Recent research has also identified its role in promoting oligodendrocyte differentiation and remyelination, suggesting its potential in treating demyelinating neurological disorders. This effect is mediated through several signaling pathways:
-
Muscarinic M1 Receptor (CHRM1) Antagonism: Clemastine acts as an antagonist at the M1 muscarinic acetylcholine receptor, a known negative regulator of oligodendrocyte progenitor cell (OPC) differentiation.
-
ERK1/2 Pathway Activation: By antagonizing the M1 receptor, Clemastine can lead to the activation of the ERK1/2 pathway in OPCs, promoting their differentiation into mature, myelinating oligodendrocytes.
-
p38 MAPK/NLRP3 Inflammasome Inhibition: In microglia, Clemastine has been shown to inhibit the p38 MAPK/NLRP3 signaling pathway, which reduces the production of the inflammatory cytokine IL-1β and thereby promotes the maturation of OPCs.
Caption: Key signaling pathways modulated by Clemastine in OPCs and microglia.
References
An In-depth Technical Guide to Clefma: Chemical Properties, Anticancer Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clefma, a synthetic curcuminoid, has emerged as a compound of significant interest in oncological research due to its potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. This technical guide provides a comprehensive overview of this compound's chemical identity, its biological properties, and the molecular pathways it modulates. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further investigation and drug development efforts.
Chemical and Physical Properties
This compound, with the full chemical name (2Z)-4-[(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-4-oxo-1-piperidinyl]-4-oxo-2-butenoic acid, is a yellow solid.[1] It is soluble in dimethyl sulfoxide (DMSO).[1] Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2Z)-4-[(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-4-oxopiperidin-1-yl]-4-oxobut-2-enoic acid | [2] |
| Molecular Formula | C23H17Cl2NO4 | [2] |
| Molecular Weight | 442.3 g/mol | [2] |
| Synonyms | 4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid | |
| CAS Number | 1246964-32-8 |
Anticancer Activity: Quantitative Data
This compound exhibits dose-dependent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and its effects on apoptosis are detailed in the following tables.
Table 2.1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| H441 | Lung Adenocarcinoma | 6.1 | Not Specified | |
| H1650 | Non-Small Cell Lung Cancer | 5.86 | Not Specified | |
| H226 | Non-Small Cell Lung Cancer | 7.1 | Not Specified | |
| HeLa | Cervical Cancer | ~15 (estimated from viability data) | 24 h | |
| SiHa | Cervical Cancer | ~18 (estimated from viability data) | 24 h | |
| HSC-3 | Oral Squamous Carcinoma | Not Specified | Not Specified | |
| SCC-9 | Oral Squamous Carcinoma | Not Specified | Not Specified | |
| U2OS | Osteosarcoma | Not Specified | Not Specified | |
| HOS | Osteosarcoma | Not Specified | Not Specified |
Table 2.2: Quantitative Effects of this compound on Apoptosis in Oral Squamous Carcinoma Cells (HSC-3 and SCC-9)
| Parameter | Cell Line | Treatment | Result | Reference |
| Sub-G1 Phase (Apoptotic Cells) | HSC-3 | 8 µM this compound for 24 h | Increase from 1.1% to 18.2% | |
| SCC-9 | 8 µM this compound for 24 h | Increase from 3.8% to 24.8% | ||
| Cleaved Caspase-3 | HSC-3 | 8 µM this compound | 6.6-fold increase | |
| HO-1 | HSC-3 | 8 µM this compound | 3.8-fold increase |
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects by modulating several key signaling pathways, ultimately leading to the induction of apoptosis. The primary pathways implicated are the p38/HO-1, ERK1/2, JNK, and NF-κB pathways.
p38 MAPK/HO-1 Signaling Pathway
This compound activates the p38 MAPK pathway, which in turn upregulates the expression of Heme Oxygenase-1 (HO-1). This cascade is crucial for the induction of apoptosis in oral squamous carcinoma cells. The activation of this pathway leads to the cleavage and activation of caspases-8, -9, and -3.
ERK1/2 Signaling Pathway
In cervical cancer cells, this compound activates both the extrinsic and intrinsic apoptotic pathways through the activation of ERK1/2 and p38 signaling. This leads to increased expression of cleaved caspases-8, -9, and -3.
JNK Signaling Pathway
In human osteosarcoma cells, this compound activates both the extrinsic and intrinsic apoptotic pathways through the JNK and p38 signaling cascades. This leads to the activation of initiator caspases-8 and -9, and the executioner caspase-3.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway. Specifically, it reduces the translocation of the phospho-p65 subunit of NF-κB into the nucleus in cancer cells. This inhibition of NF-κB, a key regulator of inflammation and cell survival, contributes to the pro-apoptotic effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's anticancer effects.
Western Blot Analysis for Caspase Activation
This protocol is for detecting the cleavage and activation of caspases in cancer cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., HSC-3, SCC-9, HeLa, SiHa, U2OS, HOS)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved caspase-3, -8, -9, and PARP; rabbit anti-β-actin as a loading control). Recommended dilution: 1:1000.
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the cleaved caspases and PARP should be quantified and normalized to the loading control (β-actin).
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Colony Growth: Remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells). The plating efficiency and surviving fraction can be calculated to determine the effect of this compound on cell survival.
-
Immunohistochemistry (IHC) for Ki-67 in Xenograft Tumors
This protocol is for evaluating cell proliferation in tumor tissues from animal models treated with this compound.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections from xenograft models.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity.
-
Blocking buffer (e.g., serum from the secondary antibody host species).
-
Primary antibody: Rabbit anti-Ki-67.
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
DAB chromogen substrate kit.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating the sections with blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Ki-67 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the sections and apply the DAB substrate. Monitor for color development.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip using a permanent mounting medium.
-
Analysis: Examine the slides under a microscope. The Ki-67 proliferation index can be calculated as the percentage of Ki-67-positive nuclei among the total number of tumor cells.
Conclusion
This compound is a promising anticancer agent that induces apoptosis in various cancer cell types through the modulation of multiple signaling pathways, including p38/HO-1, ERK1/2, JNK, and NF-κB. This technical guide provides a consolidated resource of its chemical properties, quantitative biological effects, and detailed experimental protocols to support ongoing and future research into its therapeutic potential. The provided information is intended to serve as a valuable tool for researchers and scientists in the field of drug development.
References
A Technical Guide to the Mechanism of Action of Clemastine in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemastine, commercially known as Clefma, is a first-generation H1-antihistamine traditionally used to treat allergic reactions such as rhinitis and urticaria[1]. Belonging to the ethanolamine-ether group, its primary pharmacological action is the competitive antagonism of histamine H1 receptors[1][2]. In recent years, a growing body of preclinical evidence has highlighted its potential as a repurposed therapeutic agent in oncology. This has sparked significant interest in its anti-cancer properties, which extend beyond simple histamine blockade.
This guide provides an in-depth examination of the molecular mechanisms through which clemastine exerts its cytotoxic and anti-proliferative effects on cancer cells. It details the modulation of critical signaling pathways, the induction of multiple cell death modalities, and its impact on the tumor microenvironment and cancer stem cells. The information is compiled from recent preclinical studies to offer a comprehensive resource for the scientific community.
Core Mechanisms of Anti-Cancer Action
Clemastine employs a multi-pronged approach to inhibit cancer cell growth and survival, targeting several core cellular processes and signaling cascades.
Induction of Programmed Cell Death
Clemastine has been shown to trigger distinct cell death pathways in various cancer types.
-
Apoptosis: In cutaneous T-cell lymphoma (CTCL) cell lines, clemastine induces apoptosis, a form of programmed cell death characterized by the activation of caspases[3][4]. This apoptotic response is linked to the drug's ability to inhibit key transcription factors essential for cancer cell survival. Similarly, in osteosarcoma cells, clemastine treatment, particularly when combined with hyperthermia, leads to an increase in apoptosis.
-
Autophagy-Mediated Cell Death: Autophagy is a catabolic process for degrading and recycling cellular components. While it can promote survival under stress, its overactivation can lead to cell death. In osteosarcoma cells, the combination of clemastine and hyperthermia (42°C) induces autophagic cell death. This process is evidenced by the increased expression of autophagy markers like LC3B-II. Critically, the inhibition of autophagy using 3-methyladenine (3-MA) blocked the clemastine- and hyperthermia-mediated apoptosis, indicating that autophagy is the driving mechanism of cell death in this context.
-
Lysosomal Membrane Permeabilization (LMP): In glioblastoma, a highly aggressive brain cancer, clemastine initiates cell death by disrupting lysosomes. As a cationic amphiphilic drug (CAD), clemastine accumulates within these acidic organelles. This accumulation compromises the integrity of the lysosomal membrane, causing it to become permeable. The subsequent leakage of acidic and proteolytic enzymes into the cytoplasm triggers a cascade of events leading to cancer cell death. This mechanism appears to be preferential for cancer cells, as the treatment killed glioblastoma cells at concentrations that had no significant effect on healthy cells in culture. This effect is linked to the fatty acid-binding protein 3 (FABP3), also known as MDGI, which is crucial for maintaining lysosomal membrane stability in glioblastoma cells.
Inhibition of Key Oncogenic Signaling Pathways
Clemastine's anti-cancer effects are underpinned by its ability to interfere with signaling pathways that are frequently dysregulated in cancer.
-
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and growth. In osteosarcoma cells, the combination of clemastine and hyperthermia was found to inhibit this pathway by reducing the phosphorylation of both AKT (at S473) and mTOR (at S2448). Inhibition of this pathway is a known trigger for autophagy, linking this signaling effect directly to the induction of autophagic cell death observed in these cells.
-
STAT3 and c-Myc Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) and the oncoprotein c-Myc are transcription factors that drive the expression of genes involved in proliferation and survival. In mycosis fungoides and Sézary syndrome, two types of CTCL, clemastine potently reduces the activity of constitutively active STAT3 and c-Myc. This inhibition is a direct precursor to the induction of apoptosis in these lymphoma cells.
Attenuation of Cancer Stem Cell Properties
Glioblastoma stem cells (GSCs), also known as brain tumor initiating cells (BTICs), are responsible for tumor progression and therapeutic resistance. Clemastine has been shown to specifically target these cells.
-
Induction of Differentiation: Clemastine attenuates the "stemness" and proliferation of BTICs. Its mechanism involves altering transcriptional programs, shifting the cells from a state of self-renewal to one of differentiation. This action mirrors clemastine's known ability to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes.
-
Targeting EBP and Sterol Metabolism: A key pharmacological target mediating these effects is the Emopamil-binding protein (EBP), an enzyme involved in the cholesterol biosynthesis pathway. The inhibition of EBP by clemastine appears pivotal in its anti-stemness and differentiating effects on glioblastoma cells, highlighting a previously unknown role of sterol metabolism in maintaining BTIC properties.
Modulation of the Tumor Microenvironment
Beyond its direct effects on cancer cells, clemastine can also influence the tumor microenvironment (TME). Retrospective clinical analyses have suggested that the use of H1-antihistamines is correlated with improved survival outcomes in melanoma and lung cancer patients undergoing immunotherapy with checkpoint inhibitors.
-
Targeting Tumor-Associated Macrophages (TAMs): The histamine receptor H1 (HRH1) is highly expressed on immunosuppressive tumor-associated macrophages (TAMs) within the TME. The activation of HRH1 on TAMs suppresses the function of anti-tumor T cells. By acting as an HRH1 antagonist, clemastine can block this immunosuppressive signal, thereby enhancing T cell activity and potentially improving responses to immunotherapies like checkpoint blockade.
Signaling Pathway and Workflow Diagrams
The following diagrams, rendered in DOT language, illustrate the key mechanisms of action and a typical experimental workflow.
Caption: Clemastine and hyperthermia inhibit the PI3K/AKT/mTOR pathway, leading to autophagy-mediated cell death in osteosarcoma.
Caption: Clemastine inhibits STAT3 and c-Myc activity, leading to apoptosis in cutaneous T-cell lymphoma.
Caption: Clemastine induces Lysosomal Membrane Permeabilization (LMP) in glioblastoma cells, causing cell death.
Quantitative Data Summary
Quantitative data on clemastine's efficacy across a wide range of cancer cell lines is still emerging. The table below summarizes available data from studies on osteosarcoma.
| Cell Line | Cancer Type | Treatment | Effect | Value | Citation |
| U-2 OS | Osteosarcoma | Clemastine (6 µM) at 37°C | Colony Formation Reduction | 47% | |
| Saos-2 | Osteosarcoma | Clemastine (6 µM) at 37°C | Colony Formation Reduction | 40% | |
| U-2 OS | Osteosarcoma | Hyperthermia (42°C) alone | Colony Formation Reduction | 37.1% | |
| Saos-2 | Osteosarcoma | Hyperthermia (42°C) alone | Colony Formation Reduction | 33.2% |
Note: Comprehensive IC50 (half-maximal inhibitory concentration) values for clemastine across standardized cancer cell line panels are not extensively detailed in the provided search results. The determination of IC50 is crucial for comparing potency and is dependent on the assay conditions, including the duration of drug exposure.
Experimental Protocols
This section outlines a generalized protocol for a foundational in vitro experiment to determine the cytotoxic effects of clemastine on cancer cells using a colorimetric MTT assay.
Protocol: Cell Viability Assessment via MTT Assay
Objective: To determine the dose-dependent effect of clemastine on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., U-2 OS, Saos-2)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Clemastine fumarate
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Culture:
-
Maintain cancer cells in T-75 flasks with complete medium in a humidified incubator at 37°C and 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Trypsinize confluent cells, neutralize with complete medium, and centrifuge to pellet.
-
Resuspend the cell pellet and count cells using a hemocytometer.
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of medium. Allow cells to adhere for 24 hours.
-
-
Drug Treatment:
-
Prepare a concentrated stock solution of clemastine in DMSO.
-
Perform serial dilutions in complete medium to achieve final desired concentrations (e.g., 0.5 µM to 40 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
Clefma: A Synthetic Curcuminoid Analog for Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Clefma, or 2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone, is a synthetic analog of curcumin, the active compound in turmeric. Engineered to overcome the poor bioavailability and metabolic instability of its natural predecessor, this compound has emerged as a promising candidate in preclinical research for various therapeutic applications. This document provides a comprehensive technical overview of this compound, detailing its synthesis, mechanism of action, and key biological activities. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel curcuminoid.
Chemical Properties and Synthesis
This compound is a symmetrical diarylidene ketone with a cyclohexanone core. The presence of two 4-hydroxy-3-methoxybenzylidene moieties, which are also found in curcumin, is crucial for its biological activity. The replacement of the unstable β-diketone moiety of curcumin with a more stable cyclohexanone ring enhances its pharmacokinetic profile.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂O₃ | [1] |
| Molecular Weight | 334.41 g/mol | [1] |
| IUPAC Name | (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one | - |
| CAS Number | 10457-37-1 | - |
| Appearance | Yellow crystalline solid | [2] |
Synthesis Protocol: Claisen-Schmidt Condensation
This compound is typically synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and cyclohexanone.
Materials:
-
Vanillin (2 equivalents)
-
Cyclohexanone (1 equivalent)
-
Sodium Hydroxide (NaOH) or other suitable base
-
Ethanol (or other suitable solvent)
-
Hydrochloric Acid (HCl) for neutralization
Procedure:
-
Dissolve vanillin in ethanol in a round-bottom flask.
-
Add cyclohexanone to the solution.
-
Slowly add an aqueous solution of sodium hydroxide to the flask while stirring.
-
Continue stirring the reaction mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
The precipitated product (this compound) is collected by filtration.
-
The crude product is washed with water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
The final product should be characterized by techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3]
Biological Activities and Mechanisms of Action
This compound has demonstrated significant potential in several therapeutic areas, primarily focusing on its anti-cancer and anti-inflammatory properties.
Anti-Cancer Activity
This compound exhibits potent anti-cancer effects in various cancer cell lines, primarily by inducing apoptosis (programmed cell death).
This compound has been shown to induce apoptosis in oral squamous carcinoma cells and cervical cancer cells.[4] The mechanism involves the activation of both the intrinsic and extrinsic apoptotic pathways.
Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines a general procedure for assessing apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
This compound's pro-apoptotic effects are mediated through the modulation of key signaling pathways.
p38/HO-1 Signaling Pathway:
In oral squamous carcinoma cells, this compound treatment leads to the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK). Activated p38, in turn, upregulates the expression of Heme Oxygenase-1 (HO-1). This cascade ultimately triggers the activation of caspases, leading to apoptosis.
Caption: this compound-induced p38/HO-1 signaling pathway leading to apoptosis.
ERK1/2 Signaling Pathway:
In cervical cancer cells, this compound has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). The activation of the ERK1/2 pathway contributes to the induction of both intrinsic and extrinsic apoptotic pathways.
Caption: this compound-induced ERK1/2 signaling pathway promoting apoptosis.
Experimental Protocol: Western Blot Analysis of Phosphorylated Proteins
This protocol provides a general method for detecting the phosphorylation of proteins like p38 and ERK1/2 in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in the apoptosis assay protocol.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-p38) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-p38).
Anti-Inflammatory Activity
While direct studies on the anti-inflammatory effects of this compound are emerging, the parent compound curcumin is a well-established anti-inflammatory agent. Curcuminoids are known to modulate inflammatory pathways such as the NF-κB and Akt signaling pathways. Further research is warranted to fully elucidate this compound's anti-inflammatory profile and its effects on these pathways.
Neuroprotective and Antioxidant Potential
Curcumin and its analogs have shown promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties. They can scavenge free radicals and modulate signaling pathways involved in neuronal survival. The antioxidant capacity of curcuminoids can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Dedicated studies are needed to specifically quantify the neuroprotective and antioxidant activities of this compound.
Quantitative Data
Comprehensive quantitative data for this compound is still being established in the literature. The following table summarizes representative IC₅₀ values for related curcuminoids to provide a comparative context.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Curcuminoid Analog 1 | HCT116 (Colon Cancer) | 22.4 | |
| Curcuminoid Analog 2 | HCT116 (Colon Cancer) | 0.34 | |
| Curcuminoid Analog | HTB-26 (Breast Cancer) | 10-50 | |
| Curcuminoid Analog | PC-3 (Prostate Cancer) | 10-50 | |
| Curcuminoid Analog | HepG2 (Liver Cancer) | 10-50 |
Note: The specific curcuminoid analogs in the table are structurally related to this compound but are not identical.
Future Directions and Conclusion
This compound represents a significant advancement in the development of curcumin-based therapeutics. Its improved stability and bioavailability make it a compelling candidate for further investigation. While its anti-cancer properties and the involvement of the p38/HO-1 and ERK1/2 signaling pathways are becoming clearer, several areas warrant further exploration:
-
Comprehensive IC₅₀ Profiling: Determination of IC₅₀ values for this compound across a broad panel of human cancer cell lines.
-
Elucidation of Other Signaling Pathways: Investigation into the effects of this compound on other critical signaling pathways, such as NF-κB and Akt, in both cancer and inflammatory models.
-
Neuroprotective and Antioxidant Studies: Dedicated in vitro and in vivo studies to quantify the neuroprotective and antioxidant potential of this compound.
-
Preclinical and Clinical Development: As of now, there is no public information regarding clinical trials for this compound. Further preclinical development, including in vivo efficacy and toxicology studies, is a necessary next step to advance this promising compound towards clinical applications.
References
- 1. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | C22H22O3 | CID 1550699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Bis(4-methoxybenzylidene)cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces intrinsic and extrinsic apoptotic pathways through ERK1/2 and p38 signalling in uterine cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of CLEFMA
For Researchers, Scientists, and Drug Development Professionals
Abstract
CLEFMA, or 4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid], is a novel synthetic curcuminoid analog that has demonstrated significant potential as an anti-cancer agent.[1] This document provides a comprehensive overview of the discovery, synthesis, and molecular mechanisms of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development. The paper details the compound's effects on various cancer cell lines, focusing on its ability to induce oxidative stress, apoptosis, and autophagy. Furthermore, it outlines the key signaling pathways involved in its anti-neoplastic activity and provides a summary of the experimental methodologies used to elucidate these properties.
Introduction
The search for novel therapeutic agents with improved efficacy and reduced toxicity remains a cornerstone of cancer research. Curcumin, a natural polyphenol derived from turmeric, has long been recognized for its pleiotropic pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. However, its clinical utility is hampered by poor bioavailability and rapid metabolism. This has spurred the development of synthetic curcumin analogs, such as this compound, designed to overcome these limitations while retaining or enhancing the therapeutic activities of the parent compound. This compound, a diphenyldihaloketone analog, has emerged as a promising candidate, exhibiting potent activity against various cancer types, including lung adenocarcinoma, oral squamous cell carcinoma, and osteosarcoma.[1][2]
Discovery and Synthesis
The development of this compound arose from structure-activity relationship (SAR) studies on a series of synthetic diphenyldihaloketone analogs.[1] These studies aimed to identify compounds with superior anti-cancer properties compared to natural curcumin. The synthesis of this compound, as described in previous work, involves a multi-step process culminating in the formation of 4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid].[1]
Logical Workflow for this compound Synthesis and Evaluation
References
A Technical Guide to the Pro-Apoptotic Efficacy of Clefma: Dissecting the Signaling Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Clefma, or 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, is a synthetic analog of curcumin engineered for enhanced bioavailability and stability. Emerging research has highlighted its potent anti-cancer properties, primarily attributed to its ability to selectively induce apoptosis in malignant cells while sparing normal tissue. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound initiates and executes programmed cell death. We will dissect the key signaling cascades, including the intrinsic and extrinsic apoptosis pathways, the critical role of Mitogen-Activated Protein Kinase (MAPK) signaling, and the induction of oxidative stress. This document consolidates quantitative data from multiple studies, offers detailed experimental protocols for key assays, and presents visual diagrams of the core pathways to facilitate a comprehensive understanding for researchers in oncology and drug development.
Core Mechanism: Induction of Intrinsic and Extrinsic Apoptosis
This compound is a potent inducer of apoptosis across a range of cancer cell types, including cervical, oral squamous, lung, and osteosarcoma.[1][2][3][4] Its mechanism is multifaceted, engaging both the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, which ultimately converge on the activation of executioner caspases.
Activation of the Extrinsic Pathway
The extrinsic pathway is initiated by the activation of death receptors on the cell surface. This compound treatment has been shown to lead to the cleavage and activation of caspase-8 , the primary initiator caspase of this pathway.[1] This activation suggests that this compound may directly or indirectly promote the formation of the Death-Inducing Signaling Complex (DISC). Activated caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3.
Activation of the Intrinsic (Mitochondrial) Pathway
This compound robustly triggers the intrinsic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. Studies show that this compound downregulates the expression of anti-apoptotic proteins, including Bcl-2, Bcl-xL, cIAP1 (cellular inhibitor of apoptosis 1), and survivin . This disruption of the anti-apoptotic shield allows for the activation and oligomerization of pro-apoptotic proteins like BAX and BID. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 , the initiator caspase of the intrinsic pathway.
Convergence and Execution
Both the extrinsic (via caspase-8) and intrinsic (via caspase-9) pathways converge on the activation of caspase-3 . Activated caspase-3 is the primary executioner caspase, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. A key substrate is Poly (ADP-ribose) polymerase (PARP) , and the detection of cleaved PARP is a hallmark of this compound-induced apoptosis.
Upstream Regulation: MAPK and p38/HO-1 Signaling
The pro-apoptotic effects of this compound are tightly regulated by upstream signaling kinases, primarily from the MAPK family.
Role of ERK and p38
In cervical cancer cells, this compound treatment leads to a concentration-dependent increase in the phosphorylation of ERK1/2 and p38 . The critical role of these kinases was confirmed using pharmacological inhibitors. Co-treatment with the ERK1/2 inhibitor (U0126) or the p38 inhibitor (SB203580) significantly reduced the this compound-induced cleavage of caspases-8, -9, and -3. This demonstrates that this compound-induced apoptosis in these cells is dependent on the activation of both ERK and p38 signaling.
p38-Dependent Heme Oxygenase-1 (HO-1) Induction
In oral squamous cell carcinoma (OSCC), the p38 pathway plays a central role in a distinct manner. This compound treatment remarkably increases phosphorylated p38, which in turn upregulates the expression of Heme Oxygenase-1 (HO-1) . The induction of HO-1 is a critical step, as silencing HO-1 with siRNA significantly protected OSCC cells from this compound-induced caspase activation. Attenuation of p38 activity with an inhibitor also dramatically reduced both HO-1 expression and subsequent apoptosis. This establishes a clear signaling axis: This compound → p-p38 → HO-1 → Caspase Activation → Apoptosis .
Role of Oxidative Stress and p53
A key aspect of this compound's selectivity for cancer cells is its ability to preferentially induce reactive oxygen species (ROS).
In non-small cell lung cancer (NSCLC) cells, this compound treatment leads to a rapid depletion of the intracellular glutathione (GSH) ratio and a significant, time- and dose-dependent increase in ROS of mitochondrial origin. This oxidative stress is not observed in normal lung fibroblasts, highlighting a differential response. This ROS generation is a critical upstream event that triggers apoptosis. The induced apoptosis is associated with the phosphorylation of the tumor suppressor protein p53 in cancer cells, a response not seen in normal cells. ROS-induced, p53-dependent apoptosis is a well-established mechanism, and this compound appears to exploit this pathway to achieve selective killing of cancer cells. Furthermore, this compound has been shown to inhibit the nuclear translocation and DNA-binding activity of the pro-survival transcription factor NF-κB in cancer cells, further tilting the balance towards apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across different cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Apoptotic Protein Expression
| Cell Line | Treatment | Target Protein | Fold Change vs. Control | Reference |
|---|---|---|---|---|
| HeLa | 20 µM this compound, 24h | Cleaved Caspase-3 | Significant Increase | |
| HSC-3 | 8 µM this compound | Cleaved Caspase-3 | ~6.6-fold | |
| HSC-3 | 8 µM this compound | HO-1 | ~3.8-fold |
| HSC-3 | 8 µM this compound | cIAP-1 | ~0.68-fold (decrease) | |
Table 2: Effect of this compound and Inhibitors on Caspase-3 Expression in HeLa Cells
| Treatment Group | Relative Cleaved Caspase-3 Expression | Reference |
|---|---|---|
| Control | Baseline | |
| This compound | Increased | |
| This compound + U0126 (ERK Inhibitor) | Significantly Reduced vs. This compound alone |
| this compound + SB203580 (p38 Inhibitor)| Significantly Reduced vs. This compound alone | |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate this compound's mechanism of action, based on methodologies described in the cited literature.
Representative Protocol: Western Blot Analysis
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Clefma's Impact on Reactive Oxygen Species (ROS) Production
This technical guide provides a comprehensive overview of the mechanisms by which this compound (4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid), a synthetic curcuminoid, modulates the production of reactive oxygen species (ROS) and the subsequent impact on cellular signaling pathways, with a particular focus on its selective effects in cancer cells.
Executive Summary
This compound has emerged as a promising anti-cancer agent that exerts its therapeutic effects primarily through the selective induction of oxidative stress in cancer cells.[1][2][3] Unlike normal cells, cancer cells often exhibit a higher basal level of ROS, making them more vulnerable to further ROS insults.[2] this compound capitalizes on this biochemical difference, triggering a significant, dose- and time-dependent increase in intracellular ROS, which originates from the mitochondria.[1] This surge in ROS overwhelms the cancer cells' antioxidant defenses, leading to the activation of apoptotic pathways and ultimately, cell death. In stark contrast, normal cells remain largely unaffected, demonstrating no significant increase in ROS production and resistance to this compound-induced cytotoxicity. This guide details the quantitative effects of this compound on ROS, the underlying signaling pathways such as Nrf2 and p38 MAPK, and the experimental protocols used to elucidate these mechanisms.
Quantitative Analysis of this compound's Pro-oxidant Activity
This compound's efficacy is intrinsically linked to its ability to induce ROS in a controlled manner, selectively targeting cancer cells. The pro-oxidant effect is both dose-dependent and cell-line specific.
Table 1: Cellular Viability and ROS Induction by this compound in Cancer vs. Normal Cells
| Cell Line | Cell Type | Parameter | Concentration | Result | Reference |
| H441 | Lung Adenocarcinoma | IC₅₀ | 6.1 µM | Dose-dependent inhibition of viability | |
| ROS Production | Dose-dependent | Significant increase | |||
| ROS Production | Time-dependent | Significant increase | |||
| H1650 | Non-Small Cell Lung Cancer | IC₅₀ | 5.86 µM | Dose-dependent inhibition of viability | |
| ROS Production | Not specified | Selective ROS induction | |||
| H226 | Non-Small Cell Lung Cancer | IC₅₀ | 7.1 µM | Dose-dependent inhibition of viability | |
| ROS Production | Not specified | Selective ROS induction | |||
| CCL-151 | Normal Lung Fibroblasts | Cell Viability | Up to tested concentrations | Not sensitive to this compound-induced cell death | |
| ROS Production | All tested concentrations | No increase in ROS | |||
| MRC9 | Normal Lung Fibroblasts | ROS Production | Not specified | Spared from ROS induction |
-
Key Finding: The addition of antioxidants such as N-acetylcysteine (NAC), catalase, and superoxide dismutase (SOD) has been shown to rescue cancer cells from this compound-induced cell death, confirming the critical role of ROS in its mechanism of action.
Core Mechanisms and Signaling Pathways
This compound-induced ROS production is not an isolated event but rather a trigger for a cascade of cellular responses. The primary source of this ROS is mitochondrial. This is accompanied by a rapid depletion of the intracellular glutathione (GSH) pool, a critical component of the cell's antioxidant defense system.
Nrf2-Mediated Oxidative Stress Response
Upon this compound treatment, cancer cells attempt to counteract the oxidative stress by activating the Nrf2 pathway, a primary regulator of antioxidant responses.
-
Activation: this compound treatment leads to the time-dependent phosphorylation and subsequent nuclear translocation of the transcription factor Nrf2.
-
Gene Upregulation: In the nucleus, Nrf2 activates the transcription of genes containing antioxidant response elements (AREs). This includes genes crucial for replenishing the antioxidant glutathione (GCLC, GCLM, GSR) and the key enzyme for NADPH production, G6PD.
-
Response Failure: Despite this robust antioxidant response, the Nrf2-mediated salvage mechanisms are insufficient to protect H441 lung adenocarcinoma cells from the overwhelming oxidative damage induced by this compound, ultimately resulting in cell death.
p38/HO-1 Signaling Pathway
In oral squamous cell carcinoma (OSCC) cells, this compound activates the p38 mitogen-activated protein kinase (MAPK) signaling cascade, which is critically involved in its pro-apoptotic effects.
-
Activation: this compound treatment leads to the activation of the p38 signaling pathway.
-
HO-1 Induction: Activated p38 subsequently increases the production of heme oxygenase-1 (HO-1).
-
Apoptosis: This signaling axis ultimately triggers caspase-dependent cell death, involving the activation of caspases-8, -9, and -3.
Differential Regulation of NF-κB
This compound also demonstrates selectivity in its modulation of the NF-κB pathway, a key regulator of inflammation and cell survival.
-
In Cancer Cells: this compound inhibits the translocation of the NF-κB p65 subunit to the nucleus and suppresses its DNA-binding activity.
-
In Normal Cells: this compound shows no effect on NF-κB p65 expression or activity in normal lung fibroblasts.
Key Experimental Protocols
The investigation of this compound's effect on ROS production relies on specific and sensitive assays. The most common method involves the use of a cell-permeable fluorogenic probe.
Measurement of Intracellular ROS using DCFH-DA
This is the most widely cited method for quantifying this compound-induced ROS.
-
Principle: The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA or DCFH-DA) is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS (such as hydrogen peroxide, peroxyl radicals, and hydroxyl radicals), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.
-
Detailed Methodology:
-
Cell Culture: Plate cells (e.g., H441 or CCL-151) in appropriate culture vessels (e.g., 96-well plates or culture dishes) and allow them to adhere overnight.
-
Labeling: Remove the culture medium and wash the cells once with a suitable buffer (e.g., PBS or ROS Assay Buffer).
-
Add the DCFH-DA probe (typically at a final concentration of 10-25 µM, diluted in serum-free medium or buffer) to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in the dark to allow for probe uptake and de-esterification.
-
Washing: Remove the probe-containing medium and wash the cells gently twice with buffer to remove any extracellular probe.
-
Treatment: Add fresh medium or buffer containing the desired concentrations of this compound. Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control for ROS induction if necessary.
-
Incubation: Treat the cells for the desired time period (e.g., 1-4 hours).
-
Detection: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The typical excitation and emission wavelengths for DCF are ~495 nm and ~529 nm, respectively.
-
Data Analysis: Quantify the results by comparing the fluorescence intensity of this compound-treated cells to that of the vehicle-treated control cells. Express data as Relative Fluorescence Units (RFU) or fold change.
-
Visualization of Experimental Workflow
Measurement of Mitochondrial ROS
To confirm the mitochondrial origin of ROS, specific probes are used.
-
Principle: Probes like MitoSOX Red are cell-permeable and selectively target mitochondria. Once in the mitochondria, the probe is oxidized specifically by superoxide, a primary mitochondrial ROS, yielding a fluorescent product. Detection is typically performed using flow cytometry or fluorescence microscopy.
Conclusion and Future Directions
The collective evidence strongly indicates that this compound's anti-cancer activity is critically dependent on its ability to selectively induce mitochondrial ROS production in cancer cells, leading to overwhelming oxidative stress and apoptosis. This selective pro-oxidant mechanism, coupled with its differential effects on survival pathways like Nrf2 and NF-κB, makes this compound a compelling candidate for further drug development. Future research should focus on in vivo studies to validate these mechanisms, explore potential synergistic combinations with other therapies that modulate cellular redox status, and further delineate the precise molecular targets within the mitochondria that initiate the ROS cascade. This detailed understanding will be instrumental for the clinical translation of this compound as a targeted cancer therapeutic.. This detailed understanding will be instrumental for the clinical translation of this compound as a targeted cancer therapeutic.
References
- 1. The curcuminoid this compound selectively induces cell death in H441 lung adenocarcinoma cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The curcuminoid this compound selectively induces cell death in H441 lung adenocarcinoma cells via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Activation of the p38/HO-1 Signaling Pathway by Clefma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the activation of the p38 mitogen-activated protein kinase (MAPK) and Heme Oxygenase-1 (HO-1) signaling pathway by Clefma, a synthetic curcumin analog. The document details the core signaling cascade, summarizes key quantitative findings, outlines experimental protocols for validation, and illustrates the pathway's role in inducing apoptosis, particularly in cancer cells.
Introduction to this compound and the p38/HO-1 Axis
4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, known as this compound, is a synthetic analog of curcumin that has demonstrated significant anti-inflammatory and anti-cancer properties.[1] Its mechanism of action involves the modulation of several critical intracellular signaling pathways. Among these, the activation of the p38/HO-1 axis has been identified as a key driver of its therapeutic effects, particularly its ability to induce programmed cell death (apoptosis) in malignant cells.[2][3]
The p38 MAPK pathway is a stress-responsive signaling cascade that plays a pivotal role in regulating cellular processes such as inflammation, cell differentiation, and apoptosis.[4][5] Heme Oxygenase-1 (HO-1) is an inducible stress-response enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. While often associated with cytoprotective and antioxidant effects, the induction of HO-1 in cancer cells can paradoxically promote apoptosis, a mechanism that is harnessed by this compound. This guide elucidates the specific pathway through which this compound leverages p38 activation to induce HO-1 and trigger cancer cell death.
The Core Signaling Pathway: this compound → p38 MAPK → HO-1
Research has demonstrated that this compound treatment directly leads to the phosphorylation and subsequent activation of p38 MAPK in cancer cells, such as oral squamous cell carcinoma (OSCC) and osteosarcoma. This activation is a critical upstream event for the induction of HO-1. The activated, phosphorylated p38 (p-p38) increases the expression of HO-1, which in turn initiates a caspase-dependent apoptotic cascade.
The specificity of this pathway has been confirmed through the use of pharmacological inhibitors. While the p38 inhibitor SB203580 effectively reverses this compound-induced HO-1 expression and apoptosis, inhibitors for other MAPK pathways, such as ERK (U0126) and JNK (JNK-in-8), show no significant effect on these outcomes. This underscores the central role of p38 MAPK as the specific mediator of this compound's action on HO-1.
Quantitative Data Summary
The following table summarizes the observed effects of this compound and associated inhibitors on key components of the p38/HO-1 pathway in human oral cancer cell lines (HSC-3 and SCC-9).
| Treatment Condition | Target Protein / Process | Observed Effect | Cell Lines | Reference |
| This compound (8 μM) | Phosphorylated p38 (p-p38) | Remarkably Increased | HSC-3, SCC-9 | |
| This compound (8 μM) | HO-1 Expression | Remarkably Increased | HSC-3, SCC-9 | |
| This compound (8 μM) | Cleaved Caspase-3, -8, -9 | Significantly Increased | HSC-3, SCC-9 | |
| This compound + SB203580 (p38 Inhibitor) | HO-1 Expression | Dramatically Reduced | OSCC | |
| This compound + SB203580 (p38 Inhibitor) | Cleaved Caspase-3, -8, -9 | Dramatically Reduced | OSCC | |
| This compound + HO-1 siRNA | Cleaved Caspase-3, -8, -9 | Significantly Protected from Activation | OSCC | |
| This compound + UO126 (ERK Inhibitor) | HO-1 & Cleaved Caspases | No Significant Effect | OSCC | |
| This compound + JNK-in-8 (JNK Inhibitor) | HO-1 & Cleaved Caspases | No Significant Effect | OSCC |
Key Experimental Protocols
The elucidation of the this compound-p38-HO-1 pathway relies on a combination of standard molecular biology techniques.
4.1 Western Blot Analysis for Protein Expression and Phosphorylation
-
Objective: To quantify the levels of total and phosphorylated p38, HO-1, and cleaved caspases.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HSC-3, SCC-9) and grow to 70-80% confluency. Treat with vehicle, this compound (e.g., 8 μM), and/or inhibitors for a specified time (e.g., 24 hours).
-
Lysis and Protein Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on a polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate with primary antibodies (e.g., anti-p-p38, anti-HO-1, anti-cleaved caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize protein levels to a loading control like β-actin or GAPDH.
-
4.2 Pharmacological Inhibition Studies
-
Objective: To confirm the dependency of HO-1 induction and apoptosis on p38 activation.
-
Methodology:
-
Pre-treatment: Culture cells as described above.
-
Pre-treat a subset of cells with a specific p38 inhibitor, SB203580 (typically 10-20 µM), for 2 hours.
-
Co-treatment: Add this compound (e.g., 8 µM) to the inhibitor-containing media and incubate for the desired duration (e.g., 24 hours).
-
Analysis: Harvest cells for Western blot analysis or apoptosis assays to determine if the inhibitor reversed the effects of this compound.
-
4.3 Small Interfering RNA (siRNA) Knockdown
-
Objective: To confirm the role of HO-1 in mediating this compound-induced apoptosis.
-
Methodology:
-
Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting HO-1 mRNA using a suitable lipid-based transfection reagent.
-
Incubation: Allow cells to incubate for 24-48 hours to ensure effective knockdown of the target protein.
-
Treatment: Treat the transfected cells with this compound.
-
Analysis: Perform Western blotting to confirm HO-1 knockdown and to assess the levels of cleaved caspases. A reduction in this compound-induced caspase activation in HO-1 knockdown cells confirms that HO-1 is a necessary downstream mediator.
-
Downstream Effects: Induction of Apoptosis
The culmination of the this compound-p38-HO-1 signaling cascade is the induction of apoptosis. In oral cancer cells, HO-1 activation triggers both the extrinsic (via caspase-8) and intrinsic (via caspase-9) apoptotic pathways. Both pathways converge on the executioner caspase, caspase-3. The activation of caspase-3 leads to the cleavage of critical cellular substrates, such as poly ADP-ribose polymerase (PARP), ultimately resulting in the systematic dismantling of the cell and apoptotic death. The necessity of this pathway is demonstrated by experiments where inhibiting p38 or silencing HO-1 provides significant protection from this compound-induced apoptosis.
Conclusion and Implications for Drug Development
This compound effectively induces apoptotic cell death in cancer cells through the specific and sequential activation of the p38 MAPK and HO-1 signaling pathway. The compound stimulates p38 phosphorylation, which upregulates HO-1 expression, leading to the activation of the caspase cascade and apoptosis. This mechanism has been rigorously validated through pharmacological and genetic inhibition studies.
For drug development professionals, these findings are significant. They highlight the p38/HO-1 axis as a viable therapeutic target in oncology. The specificity of this compound's action suggests that developing molecules that selectively activate this pathway could yield potent anti-cancer agents. Furthermore, the detailed understanding of this mechanism provides a clear set of biomarkers (e.g., p-p38, HO-1 levels) that can be used to assess drug efficacy and patient response in pre-clinical and clinical settings. The continued exploration of this compound and similar compounds offers a promising strategy for developing novel cancer therapies.
References
- 1. This compound Activates the Extrinsic and Intrinsic Apoptotic Processes through JNK1/2 and p38 Pathways in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Clemastine's Inhibition of NF-κB in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clemastine, a first-generation antihistamine, is emerging as a repurposed drug candidate with potential applications in oncology. While its role in promoting remyelination is more extensively studied, evidence suggests that Clemastine's anti-inflammatory properties may be, in part, attributable to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that is constitutively activated in many cancers, driving tumor cell proliferation, survival, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the current understanding of Clemastine's effects on the NF-κB pathway in cancer models, presenting available data, outlining detailed experimental protocols to investigate this mechanism, and visualizing the involved signaling cascades.
Introduction to NF-κB in Cancer
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a vast array of genes involved in inflammation, immunity, and cell survival.[1] In normal physiological conditions, NF-κB proteins are sequestered in the cytoplasm in an inactive state by inhibitor of κB (IκB) proteins. Various stimuli, including inflammatory cytokines, growth factors, and cellular stress, can activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This frees NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences in the promoter and enhancer regions of target genes, initiating their transcription.
In numerous cancers, the NF-κB pathway is constitutively active, contributing to a cancer-promoting inflammatory microenvironment and directly driving the expression of genes that are critical for tumorigenesis. These target genes include those encoding for:
-
Anti-apoptotic proteins: such as Bcl-xL and cIAPs, which protect cancer cells from programmed cell death.
-
Cell cycle regulators: like Cyclin D1, which promotes cell proliferation.
-
Pro-inflammatory cytokines: including TNF-α and IL-6, which can act in an autocrine or paracrine manner to promote tumor growth.
-
Angiogenic factors: such as VEGF, which stimulates the formation of new blood vessels to supply the tumor.
-
Metastasis-related proteins: including matrix metalloproteinases (MMPs), which degrade the extracellular matrix, facilitating invasion.
Given its central role in cancer progression, the NF-κB signaling pathway is a prime target for therapeutic intervention.
Clemastine as an NF-κB Inhibitor: Current Evidence
The direct investigation of Clemastine's mechanism of NF-κB inhibition in cancer models is still an emerging area of research. However, studies in other disease contexts, particularly those with a neuro-inflammatory component, provide foundational evidence for this activity. The anti-inflammatory effects of Clemastine have been linked to its ability to inhibit NF-κB.
While the precise molecular mechanism of how Clemastine inhibits NF-κB is not fully elucidated, particularly in cancer cells, several potential points of intervention in the canonical NF-κB pathway can be hypothesized and are subjects for ongoing research.
Visualizing the NF-κB Signaling Pathway and Potential Inhibition by Clemastine
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the putative points of inhibition by Clemastine.
Caption: Canonical NF-κB signaling pathway and a hypothetical point of inhibition by Clemastine.
Quantitative Data on Clemastine's Effects in Cancer Models
To date, there is a scarcity of published quantitative data specifically detailing the dose-dependent inhibition of NF-κB activity by Clemastine in cancer cell lines. The primary focus of much of the existing research has been on its effects on cell viability and other signaling pathways. The tables below summarize available data on Clemastine's effects on cancer cell lines, which provides a basis for designing experiments to investigate NF-κB inhibition.
Table 1: In Vitro Effects of Clemastine on Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Clemastine Concentration | Observed Effect | Reference |
| U-2 OS | Osteosarcoma | Cell Viability | 0.5 µM - 40 µM | Dose-dependent decrease | (To be populated with specific references) |
| Saos-2 | Osteosarcoma | Cell Viability | 0.5 µM - 40 µM | Dose-dependent decrease | (To be populated with specific references) |
| Hut78 | Cutaneous T-cell Lymphoma | Cell Growth | Not specified | Inhibition of cell growth | (To be populated with specific references) |
| MyLa 2059 | Cutaneous T-cell Lymphoma | Cell Growth | Not specified | Inhibition of cell growth | (To be populated with specific references) |
Table 2: In Vivo Effects of Clemastine in Cancer Models
| Cancer Model | Treatment | Outcome | Reference |
| (To be populated) | (To be populated) | (To be populated) | (To be populated) |
Note: The tables are currently placeholders and will be populated as more specific quantitative data becomes available from ongoing research. The provided data on cell viability and growth suggests a dose range for investigating the effects of Clemastine on the NF-κB pathway.
Detailed Experimental Protocols
To rigorously assess the inhibitory effect of Clemastine on the NF-κB pathway in cancer models, a series of well-established molecular and cellular biology techniques should be employed.
Experimental Workflow
The following diagram outlines a logical workflow for investigating the impact of Clemastine on NF-κB signaling in cancer cells.
Caption: A suggested experimental workflow to elucidate Clemastine's effect on NF-κB.
Protocol: Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation
Objective: To determine if Clemastine inhibits the phosphorylation and subsequent degradation of IκBα, and the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cancer cell line of interest
-
Clemastine Fumarate
-
TNF-α (or other appropriate NF-κB stimulus)
-
Cell culture reagents
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of Clemastine for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation. Include appropriate vehicle and positive controls.
-
-
Protein Extraction:
-
For total IκBα analysis, lyse cells in RIPA buffer containing phosphatase and protease inhibitors.
-
For p65 translocation analysis, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize phospho-IκBα to total IκBα, and nuclear p65 to Lamin B1.
-
Protocol: NF-κB Luciferase Reporter Assay
Objective: To quantitatively measure the effect of Clemastine on NF-κB transcriptional activity.
Materials:
-
Cancer cell line of interest
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid with a constitutively active promoter driving Renilla luciferase expression (for normalization)
-
Transfection reagent
-
Clemastine Fumarate
-
TNF-α
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cancer cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, pre-treat the cells with a dose range of Clemastine for 1-2 hours.
-
Stimulate the cells with TNF-α for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and perform the dual-luciferase assay according to the manufacturer's instructions, measuring both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the vehicle-treated control.
-
Protocol: Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if Clemastine reduces the binding of NF-κB p65 to the promoter regions of its target genes.
Materials:
-
Cancer cell line of interest
-
Clemastine Fumarate
-
TNF-α
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing reagents (sonicator or enzymatic digestion)
-
Anti-p65 antibody for immunoprecipitation
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the promoter regions of known NF-κB target genes (e.g., IL-6, TNF-α)
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with Clemastine and/or TNF-α as described previously.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight with an anti-p65 antibody or normal IgG.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the promoter regions of NF-κB target genes.
-
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
-
Compare the enrichment of target gene promoters in Clemastine-treated samples versus controls.
-
Conclusion and Future Directions
The available evidence, though preliminary in the context of cancer, suggests that Clemastine may exert anti-tumor effects through the inhibition of the NF-κB signaling pathway. This technical guide provides a framework for researchers and drug development professionals to further investigate this promising avenue. Future research should focus on:
-
Elucidating the precise molecular target of Clemastine within the NF-κB pathway. Does it directly inhibit IKKβ or another upstream kinase?
-
Conducting comprehensive in vitro studies across a panel of cancer cell lines from different tumor types to determine the breadth of its NF-κB inhibitory activity and to obtain robust quantitative data (e.g., IC50 values).
-
Performing in vivo studies in relevant cancer models to validate the in vitro findings and to assess the therapeutic potential of Clemastine, both as a monotherapy and in combination with standard-of-care treatments that are known to be influenced by NF-κB activity.
-
Investigating potential off-target effects to build a complete safety and efficacy profile for Clemastine in the context of oncology.
By systematically addressing these research questions, the scientific community can fully delineate the potential of repurposing Clemastine as an NF-κB-targeting anti-cancer agent.
References
The Impact of Clefma on JNK and ERK1/2 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clefma, a synthetic analog of curcumin, has demonstrated significant anti-cancer properties across a range of cell lines. Its mechanism of action is intrinsically linked to the induction of apoptosis, a process of programmed cell death, which is often dysregulated in cancer. Central to this pro-apoptotic effect is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the c-Jun N-terminal Kinase (JNK) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathways. This technical guide provides an in-depth analysis of how this compound affects these critical signaling cascades, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Introduction to this compound and MAPK Signaling
This compound has emerged as a promising therapeutic agent due to its superior bioavailability and solubility compared to its parent compound, curcumin. Its anti-proliferative effects are largely attributed to its ability to trigger apoptosis in cancer cells. The MAPK pathways, including the JNK, ERK1/2, and p38 kinases, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] In many cancers, these pathways are aberrantly activated, promoting cell survival and growth. This compound's ability to modulate these pathways underscores its therapeutic potential.
This compound's Modulation of JNK and ERK1/2 Signaling
Extensive research has shown that this compound treatment leads to a significant, concentration-dependent increase in the phosphorylation of both JNK and ERK1/2 in various cancer cell lines.[4][5] Phosphorylation is a key mechanism for the activation of these kinases. Once activated, they trigger downstream signaling cascades that culminate in apoptosis.
The Pro-Apoptotic Role of Activated JNK and ERK1/2
The activation of JNK and ERK1/2 by this compound initiates both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the increased expression of cleaved (activated) forms of caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). Both pathways converge on the executioner caspase, caspase-3, leading to its cleavage and the subsequent cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Interestingly, the reliance on JNK versus ERK1/2 signaling for this compound-induced apoptosis appears to be cell-type specific. In cervical cancer cells, the apoptotic effect is predominantly mediated through the ERK1/2 and p38 pathways, with the JNK pathway playing a less significant role. Conversely, in human osteosarcoma cells, both JNK and p38 signaling are targeted by this compound to elicit apoptosis. In oral squamous cell carcinoma, while this compound induces the phosphorylation of ERK, JNK, and p38, the primary apoptotic cascade appears to be driven by p38 and its downstream target, heme oxygenase-1 (HO-1).
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of this compound on JNK and ERK1/2 signaling and cell viability.
Table 1: Effect of this compound on MAPK Phosphorylation
| Cell Line | This compound Concentration | Target Protein | Observed Effect | Reference |
| HeLa | Concentration-dependent | p-ERK1/2, p-JNK1/2, p-p38 | Significant increase in phosphorylation | |
| SiHa | Concentration-dependent | p-ERK1/2, p-JNK1/2, p-p38 | Significant increase in phosphorylation | |
| HSC-3 | 8 µM | p-ERK, p-JNK, p-p38 | Dramatic increase in phosphorylation | |
| SCC-9 | 8 µM | p-ERK, p-JNK, p-p38 | Dramatic increase in phosphorylation |
Table 2: Effect of MAPK Inhibitors on this compound-Induced Apoptosis in HeLa Cells
| Treatment | Target Protein Expression | Observed Effect | Reference |
| 40 µM this compound + U0126 (ERK1/2 inhibitor) | Cleaved Caspase-8, -9, -3 | Significant reduction | |
| 40 µM this compound + SB203580 (p38 inhibitor) | Cleaved Caspase-8, -9, -3 | Significant reduction | |
| 40 µM this compound + JNK-IN-8 (JNK inhibitor) | Cleaved Caspase-8, -9, -3 | No significant reduction |
Table 3: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration | Assay | Observed Effect | Reference |
| HSC-3 | 4 and 8 µM | Colony Formation | Dramatic diminishment of long-term growth | |
| SCC-9 | 4 and 8 µM | Colony Formation | Dramatic diminishment of long-term growth | |
| H441 and A549 | Not specified | Cell Viability | Suppression of proliferation |
Experimental Protocols
Western Blot Analysis for Protein Phosphorylation
This protocol is a standard method for detecting the phosphorylation status of JNK and ERK1/2 following this compound treatment.
-
Cell Culture and Treatment: Plate the desired cancer cell line (e.g., HeLa, HSC-3) and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). For inhibitor studies, pre-treat the cells with the specific MAPK inhibitor (e.g., U0126, JNK-IN-8) for 2 hours before adding this compound.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 and JNK, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin), overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway and Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound-induced MAPK signaling leading to apoptosis.
Caption: Experimental workflow for Western blot analysis.
Conclusion
This compound exerts its anti-cancer effects by activating the JNK and ERK1/2 signaling pathways, which in turn trigger the apoptotic cascade in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers investigating the molecular mechanisms of this compound. The cell-type specific reliance on different MAPK pathways for apoptosis induction suggests that the efficacy of this compound may vary across different cancer types, highlighting the importance of further research to delineate its precise mechanisms of action in various malignancies. This knowledge will be crucial for the development of this compound as a targeted cancer therapeutic.
References
- 1. Activation of the JNK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on CXCR4 and CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces intrinsic and extrinsic apoptotic pathways through ERK1/2 and p38 signalling in uterine cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Clefma's Selective Cytotoxicity: A Technical Whitepaper on its Preferential Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clefma, a synthetic curcuminoid, has emerged as a promising anti-cancer agent demonstrating selective cytotoxicity towards malignant cells while exhibiting minimal effects on normal, healthy cells. This technical guide delves into the molecular mechanisms underpinning this selectivity, focusing on the differential induction of oxidative stress and the subsequent activation of apoptotic pathways. We present a comprehensive overview of the current research, including quantitative data on cell viability, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involved. This document aims to provide a thorough resource for researchers and drug development professionals investigating and developing targeted cancer therapies.
Introduction: The Therapeutic Potential of Selective Cancer Cell Targeting
The cornerstone of successful cancer chemotherapy lies in the ability to eradicate malignant cells while preserving the integrity of normal tissues. Many conventional chemotherapeutic agents lack this specificity, leading to dose-limiting toxicities and severe side effects. The development of targeted therapies that exploit the unique biochemical and molecular characteristics of cancer cells is therefore a paramount goal in oncology research.
This compound (4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid) is a novel curcumin analog that has demonstrated significant potential in this regard. Studies have consistently shown its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis, with a notable lack of toxicity towards normal cells. This selectivity appears to be rooted in the differential response of cancer and normal cells to this compound-induced reactive oxygen species (ROS).
Quantitative Analysis of this compound's Cytotoxicity
The selective action of this compound is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal cell lines. A lower IC50 value indicates a higher potency of the compound.
| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Reference |
| H441 | Human Lung Adenocarcinoma | Non-Small Cell Lung Cancer | 6.1 | [1] |
| H1650 | Human Lung Adenocarcinoma | Non-Small Cell Lung Cancer | 5.86 | [1] |
| H226 | Human Lung Squamous Cell Carcinoma | Non-Small Cell Lung Cancer | 7.1 | [1] |
| HSC-3 | Human Oral Squamous Cell Carcinoma | Oral Cancer | 6.122 | [2] |
| SCC-9 | Human Oral Squamous Cell Carcinoma | Oral Cancer | 4.808 | [2] |
| CCL-151 | Normal Human Lung Fibroblasts | Normal Lung | Not Sensitive at Tested Concentrations |
Table 1: Comparative IC50 Values of this compound in Cancer and Normal Cell Lines. This table summarizes the differential cytotoxic effects of this compound, highlighting its potent activity against various cancer cell lines while showing no significant impact on the viability of normal lung fibroblasts at comparable concentrations.
Core Mechanism: ROS-Mediated Apoptosis in Cancer Cells
The primary mechanism driving this compound's selectivity is the induction of oxidative stress, specifically through the generation of reactive oxygen species (ROS) within cancer cells.
Differential ROS Production
Research has shown that this compound treatment leads to a significant, dose- and time-dependent increase in intracellular ROS levels in cancer cells, such as H441 lung adenocarcinoma cells. Crucially, this effect is not observed in normal lung fibroblasts (CCL-151), suggesting a fundamental difference in how these cell types respond to the compound. Further investigation has identified the mitochondria as the primary source of this this compound-induced ROS in cancer cells.
Disruption of Redox Homeostasis
The surge in ROS in cancer cells leads to a rapid depletion of the intracellular glutathione (GSH) to glutathione disulfide (GSSG) ratio. This disruption of the cellular redox balance overwhelms the antioxidant capacity of the cancer cells, leading to oxidative damage and the initiation of cell death pathways.
Key Signaling Pathways Modulated by this compound
This compound's induction of ROS and subsequent apoptosis are mediated by the modulation of specific signaling pathways. These pathways are often dysregulated in cancer, which may contribute to their differential response to this compound.
The Nrf2 Pathway
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. In response to oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes. Studies have shown that this compound treatment results in the phosphorylation and nuclear translocation of Nrf2 in H441 cancer cells. However, this Nrf2-mediated protective response appears to be insufficient to counteract the overwhelming oxidative damage induced by this compound, ultimately leading to cell death.
Caption: this compound-induced Nrf2 signaling cascade in cancer cells.
The p38/HO-1 Pathway in Oral Squamous Cell Carcinoma
In the context of oral squamous cell carcinoma (OSCC), this compound has been shown to induce apoptosis through the p38 mitogen-activated protein kinase (MAPK) and heme oxygenase-1 (HO-1) signaling pathway.
This compound treatment leads to the phosphorylation and activation of p38, which in turn upregulates the expression of HO-1. The induction of HO-1 is a critical step in the apoptotic process, leading to the activation of the caspase cascade.
Caption: this compound's activation of the p38/HO-1 apoptotic pathway in OSCC.
Downregulation of Survival Proteins and NF-κB Inhibition
This compound's pro-apoptotic effect is further amplified by the downregulation of key cell survival proteins, including cIAP1, Bcl-2, Bcl-xL, and survivin in cancer cells. Concurrently, it induces the expression of pro-apoptotic markers like cleaved caspase-3, cleaved PARP, and phospho-p53.
Furthermore, this compound has been shown to inhibit the nuclear localization of the phospho-p65 subunit of NF-κB in cancer cells, but not in normal lung fibroblasts. The NF-κB pathway is a critical regulator of inflammation and cell survival, and its inhibition can sensitize cancer cells to apoptosis.
Experimental Protocols
To facilitate the replication and further investigation of this compound's selective cytotoxicity, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer and normal cells and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Plate cells (e.g., H441, CCL-151) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for a specified duration (e.g., 24, 48 hours). A vehicle control (e.g., 0.1% DMSO) should be included.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Intracellular ROS Measurement
Objective: To quantify the levels of intracellular ROS in this compound-treated cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the cell viability assay.
-
Fluorescent Probe Staining: After treatment, wash the cells with PBS and incubate them with a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a final concentration of 10 µM for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement:
-
Flow Cytometry: Harvest the cells, wash them with PBS, and resuspend them in PBS. Analyze the fluorescence intensity using a flow cytometer with excitation and emission wavelengths of 488 nm and 525 nm, respectively.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize ROS production.
-
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
Western Blot Analysis
Objective: To analyze the expression levels of proteins involved in apoptosis and signaling pathways (e.g., cleaved caspase-3, PARP, p-p38, HO-1, Nrf2).
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Densitometric analysis of the bands can be performed to quantify the relative protein expression levels, with a loading control (e.g., β-actin or GAPDH) used for normalization.
Caption: General experimental workflow for assessing this compound's selectivity.
Conclusion and Future Directions
The available evidence strongly indicates that this compound's selective cytotoxicity against cancer cells is primarily driven by the differential induction of ROS. This leads to overwhelming oxidative stress and the activation of apoptotic pathways in malignant cells, while normal cells remain largely unaffected. The modulation of the Nrf2 and p38/HO-1 signaling pathways, along with the downregulation of survival proteins, are key events in this process.
Future research should focus on:
-
In vivo studies: Validating the selective anti-tumor efficacy and safety of this compound in preclinical animal models.
-
Combination therapies: Investigating the potential synergistic effects of this compound with other chemotherapeutic agents or radiotherapy.
-
Biomarker discovery: Identifying predictive biomarkers that can help select patients who are most likely to respond to this compound treatment.
A deeper understanding of the molecular basis for the differential ROS response between cancer and normal cells to this compound will be crucial for its clinical translation. Continued investigation into this promising compound could pave the way for a new class of targeted cancer therapies with improved efficacy and reduced toxicity. cancer therapies with improved efficacy and reduced toxicity.
References
Clefma's Anti-Proliferative Effects: A Deep Dive into Foundational Research
For Immediate Release
A comprehensive technical guide detailing the foundational research into the anti-proliferative effects of Clefma, a promising anti-cancer agent. This document is intended for researchers, scientists, and drug development professionals.
This whitepaper synthesizes the core findings on this compound's mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in its anti-cancer activity.
Abstract
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in oral squamous cell carcinoma (OSCC) and non-small cell lung cancer (NSCLC). Foundational research indicates that this compound's efficacy is rooted in its ability to induce apoptosis through the activation of specific signaling cascades. In OSCC, this compound activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to an increase in heme oxygenase-1 (HO-1) levels. This cascade subsequently activates caspase-8, -9, and -3, crucial executioners of apoptosis.[1][2][3] In NSCLC, this compound selectively induces cell death in cancer cells by promoting the generation of reactive oxygen species (ROS) and down-regulating cell survival proteins.[4]
Quantitative Data on Anti-Proliferative Effects
The following table summarizes the key quantitative data from foundational studies on this compound's anti-proliferative effects.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| H441 | Non-Small Cell Lung Cancer | IC50 | 6.1 µM | [4] |
| H1650 | Non-Small Cell Lung Cancer | IC50 | 5.86 µM | |
| H226 | Non-Small Cell Lung Cancer | IC50 | 7.1 µM | |
| CCL151 | Normal Lung Fibroblasts | Effect on Viability | Not sensitive at tested concentrations |
Key Signaling Pathways
This compound's anti-proliferative activity is primarily mediated through the induction of apoptosis via distinct signaling pathways in different cancer types.
p38/HO-1 Pathway in Oral Squamous Carcinoma Cells
In oral squamous carcinoma cells (HSC-3 and SCC-9), this compound treatment leads to the phosphorylation and activation of p38 MAPK. Activated p38 then upregulates the expression of heme oxygenase-1 (HO-1). The induction of HO-1 is a critical step that subsequently triggers the activation of both the intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, culminating in the activation of the executioner caspase-3 and cleavage of poly ADP-ribose polymerase (PARP). Inhibition of p38 activity was shown to dramatically reduce this compound-induced HO-1 expression and caspase activation.
ROS-Mediated Apoptosis in Non-Small Cell Lung Cancer
In NSCLC cells, this compound induces a dose-dependent cell death that is mediated by the selective generation of reactive oxygen species (ROS) in cancer cells, while normal lung fibroblasts are unaffected. This increase in ROS leads to the upregulation of pro-apoptotic markers such as cleaved caspase-3 and PARP, and an increase in the expression of phospho-p53. Concurrently, this compound treatment results in the downregulation of key cell survival proteins, including cIAP1, Bcl2, Bcl-xL, and survivin. Furthermore, this compound has been shown to inhibit the nuclear localization of the phospho-p65 subunit of NF-κB, a pathway often constitutively activated in lung cancer.
Detailed Experimental Protocols
The following are summaries of the key experimental methodologies employed in the foundational research of this compound's anti-proliferative effects.
Cell Culture and Reagents
-
Cell Lines:
-
Human oral squamous carcinoma cell lines: HSC-3, SCC-9.
-
Human non-small cell lung cancer cell lines: H441, H1650, H226.
-
Normal human lung fibroblast cell line: CCL151.
-
-
Culture Conditions: Cells were typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound: 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (this compound) was dissolved in a suitable solvent (e.g., DMSO) for in vitro experiments.
In Vitro Assays
-
Cell Viability and Proliferation Assays:
-
MTT Assay: To determine the half-maximal inhibitory concentration (IC50), cells were treated with various concentrations of this compound for specified time periods. Cell viability was then assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Colony Formation Assay: To assess the long-term proliferative capacity, cells were seeded at low density and treated with this compound. After a period of incubation, colonies were stained and counted.
-
-
Apoptosis Assays:
-
Flow Cytometry: Annexin V/Propidium Iodide (PI) staining was used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Western Blot Analysis: Protein lysates from treated and untreated cells were subjected to SDS-PAGE and transferred to membranes. The expression levels of key apoptotic proteins (e.g., cleaved caspases, PARP, Bcl-2 family members, p53) were detected using specific primary and secondary antibodies.
-
Human Apoptosis Array: To simultaneously detect multiple apoptosis-related proteins, a human apoptosis antibody array was utilized.
-
-
Analysis of Signaling Pathways:
-
Western Blot Analysis: To investigate the activation of signaling pathways, the phosphorylation status and total protein levels of key signaling molecules (e.g., p38, HO-1) were determined by Western blotting.
-
Pharmacologic Inhibition: Specific inhibitors (e.g., SB203580 for p38) were used to confirm the role of a particular signaling pathway in this compound-induced effects.
-
siRNA-mediated Gene Silencing: Small interfering RNA (siRNA) was used to knock down the expression of specific genes (e.g., HO-1) to validate their involvement in the observed cellular responses to this compound.
-
-
Reactive Oxygen Species (ROS) Detection:
-
Cellular ROS levels were measured using fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFDA), followed by analysis with flow cytometry or fluorescence microscopy.
-
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient nude mice were used for subcutaneous tumor xenograft models.
-
Tumor Implantation: Human cancer cells (e.g., SCC-9) were injected subcutaneously into the flanks of the mice.
-
This compound Administration: Once tumors reached a palpable size, mice were treated with this compound (e.g., via oral gavage) or a vehicle control.
-
Tumor Growth Measurement: Tumor volume was monitored regularly throughout the treatment period.
-
Immunohistochemistry: At the end of the study, tumors were excised, and the expression of relevant biomarkers was analyzed by immunohistochemistry.
Conclusion
The foundational research on this compound provides compelling evidence for its anti-proliferative effects in preclinical cancer models. Its ability to selectively induce apoptosis in cancer cells through well-defined signaling pathways highlights its potential as a therapeutic agent. Further investigation, including clinical trials, is warranted to fully elucidate its efficacy and safety profile in cancer patients.
References
- 1. This compound Induces the Apoptosis of Oral Squamous Carcinoma Cells through the Regulation of the P38/HO-1 Signalling Pathway [mdpi.com]
- 2. This compound Induces the Apoptosis of Oral Squamous Carcinoma Cells through the Regulation of the P38/HO-1 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces the Apoptosis of Oral Squamous Carcinoma Cells through the Regulation of the P38/HO-1 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Methodological & Application
Clefma: Application Notes and Protocols for In Vitro Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the anti-cancer properties of Clefma, a promising synthetic curcuminoid. The following sections detail the methodologies for assessing its effects on cell viability, apoptosis induction, and key signaling pathways in cancer cell lines.
Overview of this compound's In Vitro Anti-Cancer Activity
This compound, or 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, with a notable selectivity for cancer cells over normal cells. In vitro studies have elucidated its mechanism of action, which involves the induction of reactive oxygen species (ROS)-mediated apoptosis, modulation of the NF-κB and p53 signaling pathways, and activation of the caspase cascade.
Cell Viability and Cytotoxicity Assessment
A primary step in evaluating the in vitro efficacy of this compound is to determine its effect on cancer cell viability and to establish its cytotoxic concentration range.
Quantitative Data: Cell Viability (MTT Assay)
The half-maximal inhibitory concentration (IC50) values of this compound are determined using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| H441 | Lung Adenocarcinoma | 24 | Data not available |
| A549 | Lung Adenocarcinoma | 24 | Data not available |
| H1650 | Non-Small Cell Lung Cancer | 24 | Data not available |
| H226 | Non-Small Cell Lung Cancer | 24 | Data not available |
| HSC-3 | Oral Squamous Cell Carcinoma | 24 | Data not available |
| SCC-9 | Oral Squamous Cell Carcinoma | 24 | Data not available |
| CCL151 | Normal Lung Fibroblast | 24 | No significant effect |
| MRC9 | Normal Lung Fibroblast | 24 | No significant effect |
Note: Specific IC50 values for this compound in these cell lines require further targeted experimental investigation. The available literature indicates a dose-dependent inhibition of cancer cell viability while normal cells remain largely unaffected.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the steps to assess the effect of this compound on the viability of cancer and normal cell lines.
Materials:
-
Cancer cell lines (e.g., H441, A549, HSC-3) and normal cell lines (e.g., CCL151)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Induction Analysis
This compound has been shown to induce apoptosis in cancer cells. The following protocols are used to quantify and characterize this programmed cell death.
Quantitative Data: Apoptosis Detection
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. This compound treatment leads to a significant increase in the apoptotic cell population.
Table 1: Effect of this compound on Apoptosis in Oral Squamous Carcinoma Cells
| Cell Line | Treatment | % of Cells in Sub-G1 Phase (Apoptotic) |
| HSC-3 | Control (0.1% DMSO) | 1.1% |
| 8 µM this compound | 18.2%[1] | |
| SCC-9 | Control (0.1% DMSO) | 3.8% |
| 8 µM this compound | 24.8%[1] |
Table 2: Fold Change in Apoptosis-Related Protein Levels in HSC-3 Cells Treated with 8 µM this compound
| Protein | Fold Change vs. Control |
| Cleaved Caspase-3 | 6.6-fold increase[1] |
| HO-1 | 3.8-fold increase[1] |
| cIAP-1 | 0.68-fold decrease[1] |
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for Apoptosis Quantification.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol describes the detection of apoptosis by flow cytometry after staining with Annexin V-FITC and Propidium Iodide.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for 24 hours as described in the MTT assay protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Signaling Pathway Analysis
This compound's anti-cancer effects are mediated through the modulation of specific signaling pathways. Western blotting is a key technique to analyze the expression and activation of proteins in these pathways.
Signaling Pathways Modulated by this compound
Caption: this compound-induced Signaling Pathways.
Experimental Protocol: Western Blot Analysis
This protocol details the procedure for analyzing protein expression levels in this compound-treated cells.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p53, anti-cleaved caspase-3, anti-cleaved PARP, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Protocol: NF-κB DNA Binding Activity Assay
This ELISA-based assay measures the binding of the active NF-κB p65 subunit to its consensus DNA sequence.
Materials:
-
Nuclear Extraction Kit
-
NF-κB p65 Transcription Factor Assay Kit
-
Microplate reader
Procedure:
-
Nuclear Extract Preparation: Treat cells with this compound and prepare nuclear extracts according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
NF-κB Binding Assay: Perform the ELISA-based NF-κB p65 DNA binding assay according to the kit's instructions. This typically involves incubating the nuclear extracts in wells pre-coated with the NF-κB consensus sequence.
-
Detection: Add the primary antibody against NF-κB p65, followed by an HRP-conjugated secondary antibody and substrate.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Compare the absorbance values of this compound-treated samples to the control to determine the change in NF-κB DNA binding activity.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro investigation of this compound's anti-cancer properties. These assays are crucial for elucidating its mechanism of action and for its continued development as a potential therapeutic agent. The observed selective induction of apoptosis in cancer cells, mediated by ROS production and modulation of key signaling pathways, underscores the therapeutic potential of this compound.
References
Application Notes and Protocols for Clefma in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clefma, also known as Clemastine Fumarate, is a compound that has shown significant potential in cancer research. Primarily recognized for its ability to induce apoptosis and oxidative stress in cancer cells, this compound is being investigated as a potential therapeutic agent. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in cell culture experiments to assess its efficacy and explore its molecular pathways.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily centered around the induction of programmed cell death (apoptosis) and the generation of reactive oxygen species (ROS). In various cancer cell lines, this compound has been shown to activate key signaling pathways leading to cell death.
Apoptosis Induction: this compound triggers both the intrinsic and extrinsic apoptotic pathways. This is characterized by the activation of caspase cascades, including caspase-8, caspase-9, and the executioner caspase-3. The activation of these caspases leads to the cleavage of essential cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death[1][2]. Studies have shown that this compound treatment leads to a significant increase in the apoptotic cell population in a dose-dependent manner[1][2].
Oxidative Stress: A key mechanism of this compound-induced cell death is the generation of reactive oxygen species (ROS) within cancer cells. This increase in ROS leads to oxidative stress, which can damage cellular components and trigger apoptotic signaling. The induction of ROS by this compound appears to be selective for cancer cells, with normal cells showing resistance to this effect[3]. The Nrf2-mediated oxidative stress response pathway has been identified as a critical player in this process.
Signaling Pathway Modulation: this compound has been demonstrated to modulate several signaling pathways involved in cell survival and death. In oral squamous carcinoma cells, this compound activates the p38 MAPK pathway, leading to the upregulation of Heme Oxygenase-1 (HO-1), which in turn contributes to apoptosis. Furthermore, this compound has been shown to inhibit the NF-κB signaling pathway in lung cancer cells, a pathway often associated with cancer cell survival and inflammation.
Data Presentation
The following tables summarize the effective concentrations and IC50 values of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay Method |
| H441 | Lung Adenocarcinoma | 6.1 | Not Specified | Viability Assay |
| H1650 | Lung Adenocarcinoma | 5.86 | Not Specified | Viability Assay |
| H226 | Lung Adenocarcinoma | 7.1 | Not Specified | Viability Assay |
| HSC-3 | Oral Squamous Carcinoma | Not Specified | 24 | MTT Assay |
| SCC-9 | Oral Squamous Carcinoma | Not Specified | 24 | MTT Assay |
| HeLa | Cervical Cancer | Not Specified | 24 | MTT Assay |
| SiHa | Cervical Cancer | Not Specified | 24 | MTT Assay |
Table 2: Effective Concentrations of this compound for Inducing Biological Effects
| Cell Line | Effect | Concentration (µM) | Duration (hours) |
| HSC-3 | Apoptosis | 8 | 24 |
| SCC-9 | Apoptosis | 8 | 24 |
| HeLa | Apoptosis | 5, 10, 20, 40 | 24 |
| SiHa | Apoptosis | 5, 10, 20, 40 | 24 |
| H441 | ROS Production | Dose-dependent | Not Specified |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis and Signaling Markers
This protocol detects changes in the expression of key proteins involved in apoptosis and signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-p38, anti-phospho-p38, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol measures the intracellular ROS levels after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
Black 96-well plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black 96-well plate.
-
Treat the cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFDA.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or analyze by flow cytometry.
Mandatory Visualizations
Signaling Pathways
Caption: this compound-induced p38/HO-1 mediated apoptosis signaling pathway.
Caption: this compound-induced ROS generation and oxidative stress pathway.
Experimental Workflow
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. This compound Induces the Apoptosis of Oral Squamous Carcinoma Cells through the Regulation of the P38/HO-1 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces intrinsic and extrinsic apoptotic pathways through ERK1/2 and p38 signalling in uterine cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The curcuminoid this compound selectively induces cell death in H441 lung adenocarcinoma cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Clefma in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies utilizing the investigational anti-cancer agent Clefma in xenograft mouse models of Oral Squamous Cell Carcinoma (OSCC) and Lung Adenocarcinoma. Detailed experimental protocols and quantitative data from preclinical studies are presented to guide researchers in designing and interpreting their own experiments.
This compound in Oral Squamous Cell Carcinoma (OSCC) Xenograft Model
This section details the in vivo evaluation of this compound in a human oral squamous cell carcinoma xenograft model. The study demonstrates that oral administration of this compound effectively suppresses tumor growth by inducing apoptosis through the p38/HO-1 signaling pathway.[1][2]
Quantitative Data Summary
| Cell Line | Mouse Strain | This compound Dosage (Oral Gavage) | Treatment Schedule | Endpoint | Key Findings |
| SCC-9 | Nude Mice | 0.2 mg/kg | 5 times a week for 27 days | Tumor Volume | Visibly reduced tumor size compared to vehicle control.[1] |
| SCC-9 | Nude Mice | 0.4 mg/kg | 5 times a week for 27 days | Tumor Volume | Markedly decreased tumor size compared to vehicle control.[1] |
Experimental Protocol: SCC-9 Xenograft Model
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in an SCC-9 oral squamous cell carcinoma xenograft mouse model.
Materials:
-
Cell Line: Human oral squamous carcinoma cell line SCC-9.
-
Animals: Male athymic nude mice (BALB/cAnN.Cg-Foxn1nu/CrlNarl), 6 weeks old.
-
Reagents:
-
This compound
-
Vehicle: 0.22% polyethylene glycol 400 in sterile water[1]
-
Phosphate-buffered saline (PBS)
-
Trypan Blue solution
-
-
Equipment:
-
Syringes and needles
-
Oral gavage needles
-
Calipers for tumor measurement
-
Animal housing and care facilities
-
Procedure:
-
Cell Culture: Culture SCC-9 cells in appropriate media until they reach the desired confluence for injection.
-
Cell Preparation: Harvest the SCC-9 cells and resuspend them in sterile PBS at a concentration of 2.5 x 107 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the SCC-9 cell suspension (2.5 x 106 cells) into the right flank of each nude mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow until they are palpable. Once tumors reach a suitable size, randomly divide the mice into three groups (n=5 per group):
-
Group 1: Vehicle control (0.22% polyethylene glycol 400 solution)
-
Group 2: this compound (0.2 mg/kg)
-
Group 3: this compound (0.4 mg/kg)
-
-
Drug Administration: Administer the vehicle or this compound solution to the respective groups via oral gavage, five times a week, for 27 days.
-
Tumor Measurement: Measure the tumor volume every 3 days using calipers.
-
Endpoint Analysis: At the end of the 27-day treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
Signaling Pathway
This compound induces apoptosis in oral squamous carcinoma cells through the activation of the p38 MAPK signaling pathway, which leads to the upregulation of Heme Oxygenase-1 (HO-1). This cascade ultimately results in the activation of caspases-8, -9, and -3, key executioners of apoptosis.
This compound in Lung Adenocarcinoma Xenograft Model
This section outlines the preclinical evaluation of this compound in a human lung adenocarcinoma xenograft model. The study demonstrates that intraperitoneal administration of this compound leads to a dose-dependent suppression of tumor growth. This anti-tumor effect is associated with the inhibition of the NF-κB signaling pathway and induction of apoptosis.
Quantitative Data Summary
| Cell Line | Mouse Strain | This compound Dosage (Intraperitoneal) | Treatment Schedule | Endpoint (Day 32) | Tumor Growth Inhibition |
| H441 | Nude Mice | 0.2 mg/kg | Daily for 32 days | Tumor Volume: 236 ± 12 mm³ | Not specified |
| H441 | Nude Mice | 0.4 mg/kg | Daily for 32 days | Tumor Volume: 32 ± 8.5 mm³ | ~96% |
| H441 | Nude Mice | Vehicle Control | Daily for 32 days | Tumor Volume: 828 ± 57 mm³ | N/A |
Tumor weights at necropsy confirmed the observations from tumor volume measurements.
Experimental Protocol: H441 Xenograft Model
Objective: To assess the anti-tumor efficacy of intraperitoneally administered this compound in an H441 lung adenocarcinoma xenograft mouse model.
Materials:
-
Cell Line: Human lung adenocarcinoma cell line H441.
-
Animals: Athymic nude mice.
-
Reagents:
-
This compound
-
Vehicle (e.g., 50 μL of a suitable solvent)
-
PBS
-
-
Equipment:
-
Syringes and needles
-
Calipers for tumor measurement
-
Animal housing and care facilities
-
Procedure:
-
Cell Culture: Maintain H441 cells in an appropriate culture medium.
-
Tumor Cell Implantation: Subcutaneously inject H441 cells into the flanks of nude mice.
-
Tumor Growth and Grouping: Once tumors are established, divide the mice into three groups (n=6 per group):
-
Group I: Vehicle control (50 μL)
-
Group II: this compound (0.2 mg/kg in 50 μL)
-
Group III: this compound (0.4 mg/kg in 50 μL)
-
-
Drug Administration: Administer the vehicle or this compound solution to the respective groups via intraperitoneal (i.p.) injection on a daily basis for 32 days.
-
Tumor Measurement: Monitor and measure tumor volumes at regular intervals throughout the study.
-
Endpoint Analysis: On day 32, euthanize the mice, and excise the tumors for weighing and further analyses, such as immunoblotting and immunohistochemistry for markers of proliferation (Ki-67), apoptosis (cleaved caspases 3/9, PARP), and NF-κB pathway activity.
Signaling Pathway
In the lung cancer xenograft model, this compound's anti-tumor activity is linked to the inhibition of the NF-κB signaling pathway. This compound treatment leads to a decrease in the translocation of phospho-p65–NF-κB into the nucleus, thereby inhibiting its transcriptional activity. This results in the downregulation of NF-κB target genes involved in inflammation, cell survival, proliferation, and angiogenesis.
This compound in Osteosarcoma Xenograft Model
As of the latest literature review, detailed in vivo studies of this compound in xenograft mouse models of osteosarcoma have not been published. However, in vitro studies have shown that this compound can induce apoptosis in human osteosarcoma cell lines (HOS and U2OS). This apoptotic effect is mediated through the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, involving the JNK and p38 signaling cascades.
Further in vivo research is required to validate these findings and to establish an effective therapeutic protocol for this compound in osteosarcoma. Researchers interested in this area could adapt the general xenograft protocols described above, using relevant osteosarcoma cell lines and optimizing the drug delivery route and dosage.
Disclaimer: The information provided in these application notes is for research purposes only and is based on published preclinical data. These protocols should be adapted and optimized by researchers based on their specific experimental needs and in accordance with institutional animal care and use guidelines.
References
- 1. This compound Induces the Apoptosis of Oral Squamous Carcinoma Cells through the Regulation of the P38/HO-1 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces the Apoptosis of Oral Squamous Carcinoma Cells through the Regulation of the P38/HO-1 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Clefma Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing apoptosis induced by Clefma, a synthetic curcumin analog with demonstrated anti-cancer properties. The protocols outlined below detail the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cell populations following this compound treatment.
Introduction to this compound-Induced Apoptosis
This compound (4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid) is a potent anti-proliferative agent that has been shown to induce apoptosis in a variety of cancer cell lines.[1][2] Its mechanism of action involves the activation of multiple signaling cascades that culminate in programmed cell death. Understanding the specific pathways and accurately quantifying the extent of apoptosis are critical for the development of this compound as a potential therapeutic agent.
This compound has been demonstrated to trigger both the intrinsic and extrinsic apoptotic pathways.[3][4] Key signaling pathways implicated in this compound-induced apoptosis include the p38 mitogen-activated protein kinase (MAPK) and heme oxygenase-1 (HO-1) pathway in oral squamous cell carcinoma, and the ERK1/2 and p38 MAPK pathways in cervical cancer.[5] Activation of these pathways leads to the downstream activation of caspases, including caspase-3, -8, and -9, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), hallmark events of apoptosis.
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The following table summarizes the quantitative data on the apoptotic effects of this compound on various cancer cell lines as determined by flow cytometry.
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| HSC-3 | Oral Squamous Carcinoma | 8 | 24 | Significantly Increased | |
| SCC-9 | Oral Squamous Carcinoma | 8 | 24 | Significantly Increased | |
| HeLa | Cervical Cancer | 5, 10, 20, 40 | 24 | Dose-dependent Increase | |
| SiHa | Cervical Cancer | 5, 10, 20, 40 | 24 | Dose-dependent Increase | |
| H441 | Lung Adenocarcinoma | Not Specified | Not Specified | Increased Caspase 3/9 and PARP cleavage | |
| A549 | Lung Adenocarcinoma | Not Specified | Not Specified | Increased Caspase 3/9 and PARP cleavage |
Experimental Protocols
Protocol for Apoptosis Analysis by Flow Cytometry Using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the steps for preparing and staining this compound-treated cells for flow cytometric analysis of apoptosis.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
-
-
Mandatory Visualizations
Signaling Pathways of this compound-Induced Apoptosis
Caption: Signaling pathways of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for flow cytometry analysis. Caption: Experimental workflow for flow cytometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The curcuminoid this compound selectively induces cell death in H441 lung adenocarcinoma cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces intrinsic and extrinsic apoptotic pathways through ERK1/2 and p38 signalling in uterine cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of Clefma-Induced Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemastine fumarate (Clefma) is a first-generation antihistamine that has garnered significant interest for its potential therapeutic applications beyond allergy relief, notably in the fields of oncology and neurobiology.[1] This document provides detailed application notes and protocols for the use of Western blot analysis to investigate this compound-induced changes in protein expression. Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, making it an essential tool for elucidating the molecular mechanisms of this compound's action.[2][3][4]
This guide will focus on two key areas of this compound research: its pro-apoptotic effects in cancer cells and its role in promoting oligodendrocyte differentiation and myelination. The provided protocols and data will enable researchers to effectively design, execute, and interpret Western blot experiments to study this compound's impact on relevant signaling pathways and protein expression levels.
Data Presentation: this compound-Induced Protein Expression Changes
The following tables summarize quantitative data from studies investigating the effects of this compound on protein expression, providing a clear comparison of protein level changes in response to treatment.
Table 1: Effect of this compound on Apoptosis-Related Protein Expression in Uterine Cervical Cancer Cells (HeLa and SiHa)
| Target Protein | Cell Line | This compound Concentration (µM) | Fold Change (vs. Control) | Reference |
| Cleaved Caspase-8 | HeLa | 10 | ~1.5 | [5] |
| 20 | ~2.5 | |||
| 40 | ~3.5 | |||
| Cleaved Caspase-9 | HeLa | 10 | ~1.8 | |
| 20 | ~2.8 | |||
| 40 | ~4.0 | |||
| Cleaved Caspase-3 | HeLa | 10 | ~2.0 | |
| 20 | ~3.5 | |||
| 40 | ~5.0 | |||
| Cleaved PARP | HeLa | 10 | ~1.7 | |
| 20 | ~2.9 | |||
| 40 | ~4.5 | |||
| p-ERK1/2 / ERK1/2 | SiHa | 10 | ~1.5 | |
| 20 | ~2.2 | |||
| 40 | ~3.0 | |||
| p-p38 / p38 | SiHa | 10 | ~1.8 | |
| 20 | ~2.5 | |||
| 40 | ~3.8 |
Table 2: Effect of this compound on Myelin-Related Protein Expression in Oligodendrocyte Precursor Cells (OPCs)
| Target Protein | Treatment Condition | Fold Change (vs. Control) | Reference |
| Myelin Basic Protein (MBP) | IL-1β + this compound | Increased | |
| 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNPase) | IL-1β + this compound | Increased |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways.
Caption: this compound-induced apoptotic signaling pathway.
Caption: this compound's role in promoting myelination.
Experimental Protocols
Western Blot Protocol for Analysis of this compound-Induced Protein Expression
This protocol provides a detailed methodology for performing Western blot analysis to assess changes in protein expression following this compound treatment.
1. Cell Culture and this compound Treatment
1.1. Seed cells (e.g., HeLa, SiHa, or primary OPCs) in appropriate culture dishes and grow to 70-80% confluency. 1.2. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction
2.1. After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). 2.2. Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. 2.6. Carefully collect the supernatant containing the soluble proteins and transfer it to a new tube. Avoid disturbing the pellet.
3. Protein Quantification
3.1. Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA (Bicinchoninic acid) assay, following the manufacturer's instructions. 3.2. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
4.1. Prepare protein samples for loading by mixing with 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes. 4.2. Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. 4.3. Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel. The percentage of the gel will depend on the molecular weight of the target protein.
5. Protein Transfer
5.1. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. 5.2. Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.
6. Immunoblotting
6.1. Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of antibodies. 6.2. Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-p-ERK1/2, anti-MBP) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically. 6.3. Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody. 6.4. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature with gentle agitation. 6.5. Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.
7. Signal Detection and Analysis
7.1. Prepare the chemiluminescent substrate according to the manufacturer's instructions. 7.2. Incubate the membrane with the substrate for the recommended time. 7.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film. 7.4. Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). 7.5. Normalization: Normalize the intensity of the target protein band to that of a loading control protein (e.g., β-actin, GAPDH, or α-tubulin) to account for variations in protein loading.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces intrinsic and extrinsic apoptotic pathways through ERK1/2 and p38 signalling in uterine cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Clemastine Ameliorates Myelin Deficits via Preventing Senescence of Oligodendrocytes Precursor Cells in Alzheimer’s Disease Model Mouse [frontiersin.org]
Application Notes and Protocols for Immunohistochemical Analysis of Clefma (FBXL2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of F-box and Leucine-rich Repeat Protein 2 (Clefma/FBXL2) in cellular processes and disease, with a focus on its application in immunohistochemistry (IHC) for cancer research. Detailed protocols for the immunohistochemical detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissues are also provided.
Introduction to this compound (FBXL2)
This compound, also known as FBXL2, is a crucial component of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[1][2][3] As the substrate recognition subunit, this compound is pivotal in targeting specific proteins for ubiquitination and subsequent proteasomal degradation. This process is essential for the regulation of numerous cellular functions, including cell cycle progression, signal transduction, and maintaining protein homeostasis.
This compound is implicated in several key signaling pathways and has been shown to play a role in the development and progression of various cancers, including lung, gastric, and hematologic malignancies.[1][2] Its expression levels and activity can have profound effects on tumor growth and suppression.
This compound (FBXL2) Signaling Pathway
This compound functions by binding to specific substrate proteins, facilitating their ubiquitination by the SCF complex. Unlike many other F-box proteins that recognize phosphorylated motifs, this compound often targets proteins containing a calmodulin-binding motif. Key substrates of the SCF-Clefma complex include:
-
Cyclin D2 and Cyclin D3: By targeting these cell cycle regulators for degradation, this compound can induce cell cycle arrest, thereby inhibiting cell proliferation.
-
Forkhead Box M1 (FOXM1): The degradation of this transcription factor by this compound can suppress the expression of genes involved in cell cycle progression and invasion.
-
Aurora Kinase B (AURKB): Regulation of this kinase by this compound is important for proper cytokine function.
-
p85β (PI3K regulatory subunit): this compound-mediated degradation of p85β modulates the PI3K/AKT signaling pathway.
The activity of this compound is antagonized by Calmodulin (CaM), which competes for binding to the same motif on substrate proteins, thereby protecting them from degradation.
Caption: this compound (FBXL2) as a key component of the SCF E3 ubiquitin ligase complex targets multiple substrates for proteasomal degradation, leading to the regulation of important cellular processes.
Quantitative Data on this compound (FBXL2) Expression in Cancer
The expression of this compound has been observed to be dysregulated in several human cancers. The following tables summarize quantitative and semi-quantitative data from studies on this compound expression in gastric and lung cancer.
Table 1: Relative Expression of FBXL2 and FOXM1 in Gastric Cancer Tissues
| Patient ID | Tissue Type | FBXL2 Expression (Relative Intensity) | FOXM1 Expression (Relative Intensity) |
| 1 | Normal | 1.2 | 0.4 |
| 1 | Tumor | 0.5 | 1.1 |
| 2 | Normal | 1.0 | 0.6 |
| 2 | Tumor | 0.3 | 1.3 |
| 3 | Normal | 1.5 | 0.3 |
| 3 | Tumor | 0.6 | 1.0 |
| 4 | Normal | 1.1 | 0.5 |
| 4 | Tumor | 0.4 | 1.2 |
| 5 | Normal | 1.3 | 0.2 |
| 5 | Tumor | 0.5 | 0.9 |
| ... | ... | ... | ... |
| 15 | Normal | 1.4 | 0.4 |
| 15 | Tumor | 0.7 | 1.1 |
Note: Data is representative based on Western Blot analysis from a study on gastric cancer. A negative correlation between FBXL2 and FOXM1 protein levels was observed.
Table 2: Immunohistochemical Scoring of FBXW2 and β-catenin in Lung Cancer
| Staining Intensity | Score | FBXW2 (% of Patients, n=90) | β-catenin (% of Patients, n=90) |
| Negative | 0 | 15.6 | 11.1 |
| Weak | 1 | 38.9 | 26.7 |
| Moderate | 2 | 31.1 | 35.6 |
| Strong | 3 | 14.4 | 26.7 |
Note: A significant inverse correlation (r = -0.6861, p < 0.001) was found between the expression of FBXW2 and β-catenin in lung cancer tissues.
Immunohistochemistry Protocol for this compound (FBXL2) in FFPE Tissues
This protocol provides a detailed methodology for the detection of this compound in formalin-fixed, paraffin-embedded tissue sections.
Reagents and Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or 10% normal serum in PBS)
-
Primary Antibody: Anti-FBXL2/Clefma antibody (validated for IHC)
-
Secondary Antibody (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Experimental Workflow
Caption: A step-by-step workflow for the immunohistochemical staining of this compound (FBXL2) in paraffin-embedded tissues.
Detailed Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Transfer slides to 100% ethanol for 2 x 3 minutes.
-
Transfer slides to 95% ethanol for 2 x 3 minutes.
-
Transfer slides to 70% ethanol for 2 x 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0) to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in distilled water.
-
-
Blocking of Endogenous Peroxidase:
-
Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Rinse slides with PBS for 2 x 5 minutes.
-
-
Blocking of Non-specific Binding:
-
Incubate slides with blocking buffer (e.g., 1% BSA in PBS or 10% normal goat serum) for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FBXL2 antibody to its optimal concentration in the blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate slides with the HRP-conjugated secondary antibody according to the manufacturer's instructions for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with distilled water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) for 2 minutes each.
-
Clear in xylene (or substitute) for 2 x 5 minutes.
-
Apply a coverslip using a permanent mounting medium.
-
-
Visualization:
-
Examine the slides under a light microscope. This compound staining is expected to be primarily cytoplasmic and may also be observed in the nucleus.
-
Conclusion
The immunohistochemical detection of this compound (FBXL2) is a valuable tool for investigating its role in cancer and other diseases. The provided protocols and application notes offer a framework for researchers to design and execute experiments aimed at understanding the expression and function of this important F-box protein. The dysregulation of this compound in various cancers suggests its potential as a prognostic biomarker and a therapeutic target.
References
- 1. F box protein FBXL2 exerts human lung tumor suppressor-like activity by ubiquitin-mediated degradation of cyclin D3 resulting in cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. F-box protein FBXL2 exerts human lung tumor suppressor-like activity by ubiquitin-mediated degradation of cyclin D3 resulting in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FBXL2 F-box and leucine rich repeat protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Clefma's Efficacy Using a Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clefma, a synthetic analog of curcumin, has emerged as a promising anti-cancer agent. It has demonstrated potent anti-proliferative and pro-apoptotic effects across various cancer cell lines. This document provides a detailed application note and protocol for utilizing the colony formation assay, a robust in vitro method, to assess the long-term efficacy of this compound on cancer cell survival and proliferation. The colony formation, or clonogenic, assay is a gold-standard method to determine the ability of a single cell to undergo unlimited division and form a colony. This assay is particularly valuable for evaluating the efficacy of anti-cancer drugs like this compound, as it measures reproductive cell death rather than just short-term metabolic activity.
This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death in cancer cells while sparing normal cells.[1][2] It has also been shown to induce apoptosis by activating both intrinsic and extrinsic caspase pathways. Key signaling pathways implicated in this compound's mechanism of action include the Nrf2, p38/HO-1, and NF-κB pathways. This application note will provide protocols to quantify this compound's efficacy and visualize its impact on relevant signaling cascades.
Data Presentation
The following tables summarize the quantitative data on this compound's efficacy, derived from various studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| HSC-3 | Oral Squamous Carcinoma | 6.122 | MTT Assay (24h) | [3] |
| SCC-9 | Oral Squamous Carcinoma | 4.808 | MTT Assay (24h) | [3] |
| H441 | Non-Small Cell Lung Cancer | 6.1 | Viability Assay | [4] |
| H1650 | Non-Small Cell Lung Cancer | 5.86 | Viability Assay | |
| H226 | Non-Small Cell Lung Cancer | 7.1 | Viability Assay |
Table 2: Efficacy of this compound in Colony Formation Assay of Oral Squamous Carcinoma Cells
| Cell Line | This compound Concentration (µM) | Observation after 10 days | Reference |
| HSC-3 | 1 | Remarkable decline in colony formation | |
| HSC-3 | 4 | Dramatic diminishment of long-term growth | |
| HSC-3 | 8 | Dramatic diminishment of long-term growth | |
| SCC-9 | 2 | Significant attenuation of colony formation | |
| SCC-9 | 4 | Dramatic diminishment of long-term growth | |
| SCC-9 | 8 | Dramatic diminishment of long-term growth |
Experimental Protocols
Protocol 1: General Colony Formation Assay
This protocol provides a general framework for assessing the effect of this compound on the colony-forming ability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
6-well tissue culture plates
-
Fixation solution (e.g., 10% neutral buffered formalin or methanol:acetic acid 3:1)
-
Staining solution (0.5% crystal violet in methanol or water)
-
Sterile pipettes and tips
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest and count cells to prepare a single-cell suspension.
-
Determine the optimal seeding density for your cell line to ensure the formation of distinct colonies (typically 100-1000 cells per well of a 6-well plate).
-
Seed the cells in 6-well plates and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A common concentration range to test is 0, 1, 2, 4, 8, and 16 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 10-14 days. The incubation time will depend on the growth rate of the cell line.
-
Monitor the plates periodically to observe colony formation. The medium can be changed every 3-4 days if necessary.
-
-
Fixation and Staining:
-
Once visible colonies have formed in the control wells (a colony is typically defined as a cluster of at least 50 cells), aspirate the medium.
-
Gently wash the wells with PBS.
-
Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with water until the background is clear.
-
-
Colony Counting and Analysis:
-
Allow the plates to air dry.
-
Count the number of colonies in each well. This can be done manually or using an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
Protocol 2: Specific Protocol for Assessing this compound's Efficacy in Oral Squamous Carcinoma Cells (HSC-3 and SCC-9)
This protocol is adapted from a study on the effects of this compound on oral squamous carcinoma cells.
Materials:
-
HSC-3 or SCC-9 cells
-
Appropriate complete culture medium
-
Trypsin-EDTA
-
PBS
-
This compound stock solution
-
6-well tissue culture plates
-
Crystal violet staining solution
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed 3,000 HSC-3 or SCC-9 cells into each well of a 6-well plate.
-
Allow the cells to attach overnight.
-
-
This compound Treatment:
-
Treat the cells with this compound at concentrations of 0, 1, 2, 4, and 8 µM. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plates for 10 days.
-
-
Staining and Analysis:
-
After incubation, stain the cells with crystal violet.
-
Count the number of colonies to determine the effect of this compound on clonogenic survival.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Colony Formation Assay with this compound.
Signaling Pathways Affected by this compound
Caption: Simplified signaling pathways affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Activates the Extrinsic and Intrinsic Apoptotic Processes through JNK1/2 and p38 Pathways in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clefma in Oral Squamous Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Clefma, a synthetic analog of curcumin, on oral squamous carcinoma (OSCC) cell lines. The data and protocols are derived from preclinical research and are intended to guide further investigation into the therapeutic potential of this compound.
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various OSCC cell lines. The following tables summarize the key findings for easy comparison.
Table 1: IC50 Values of this compound in OSCC Cell Lines after 24-hour Treatment
| Cell Line | Type | IC50 (µM) |
| HSC-3 | Human Tongue Squamous Carcinoma (Metastatic) | 6.122[1] |
| SCC-9 | Human Tongue Squamous Carcinoma (Primary) | 4.808[1] |
Table 2: Effect of this compound on Apoptotic Protein Expression in HSC-3 Cells
| Protein | Fold Change vs. Control |
| Cleaved Caspase-3 | + 6.6 |
| Heme Oxygenase-1 (HO-1) | + 3.8 |
| cIAP-1 | - 0.68 |
Table 3: Induction of Apoptosis by this compound in OSCC Cell Lines
| Cell Line | This compound Concentration (µM) | Total Apoptotic Cells (%) |
| HSC-3 | 8 | 88.9[2] |
| SCC-9 | 8 | 76.9[2] |
Signaling Pathway
This compound induces apoptosis in oral squamous carcinoma cells primarily through the p38/HO-1 signaling pathway.[1] Treatment with this compound leads to the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which in turn upregulates the expression of Heme Oxygenase-1 (HO-1). This cascade ultimately results in the activation of both the intrinsic and extrinsic apoptotic pathways, evidenced by the cleavage of caspases-9 and -8, respectively, and the executioner caspase-3. Furthermore, this compound has been shown to decrease the levels of cellular inhibitor of apoptosis protein 1 (cIAP-1), further promoting programmed cell death.
Caption: this compound-induced apoptotic signaling pathway in OSCC cells.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on OSCC cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on OSCC cell lines and calculating the IC50 value.
Materials:
-
OSCC cell lines (e.g., HSC-3, SCC-9)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed OSCC cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should range from 0 to 16 µM. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO).
-
Incubate the plates for another 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of OSCC cells.
Materials:
-
OSCC cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed 500 cells per well in 6-well plates with 2 mL of complete growth medium.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 24 hours.
-
Remove the this compound-containing medium and replace it with fresh complete growth medium.
-
Incubate the plates for 10-14 days, replacing the medium every 3 days, until visible colonies are formed.
-
Wash the colonies twice with PBS.
-
Fix the colonies with 1 mL of methanol for 15 minutes.
-
Stain the colonies with 1 mL of crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
OSCC cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound (e.g., 0, 4, 8 µM) for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Caption: General experimental workflow for studying this compound in OSCC.
Western Blot Analysis
This protocol is for detecting the expression levels of key proteins in the p38/HO-1 signaling pathway.
Materials:
-
OSCC cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-HO-1, anti-cleaved caspase-3, -8, -9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
References
Application Notes and Protocols: Clefma in Cervical Cancer and Osteosarcoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clefma, a synthetic analog of curcumin, has demonstrated significant anti-cancer properties in various preclinical models. These application notes provide a comprehensive overview of the use of this compound in cervical cancer and osteosarcoma models, detailing its mechanism of action, quantitative effects on cell viability and apoptosis, and protocols for key experimental procedures.
Data Presentation
Quantitative Effects of this compound on Cancer Cell Lines
The following tables summarize the dose-dependent effects of this compound on the viability and apoptosis of cervical cancer and osteosarcoma cell lines.
Table 1: Effect of this compound on Cervical Cancer Cell Viability
| Cell Line | Treatment Time (hours) | This compound Concentration (µM) | Cell Viability (%) |
| HeLa | 24 | 2.5 | 96 |
| 5 | 91 | ||
| 10 | 83 | ||
| 20 | 61 | ||
| 40 | 33 | ||
| SiHa | 24 | 2.5 | 99 |
| 5 | 96 | ||
| 10 | 85 | ||
| 20 | 73 | ||
| 40 | 37 |
Table 2: Induction of Apoptosis by this compound in Cervical Cancer Cells
| Cell Line | Treatment Time (hours) | This compound Concentration (µM) | Apoptotic Cells (%) |
| HeLa | 24 | 5 | Increased |
| 10 | Increased | ||
| 20 | Increased | ||
| 40 | Increased | ||
| SiHa | 24 | 5 | Increased |
| 10 | Increased | ||
| 20 | Increased | ||
| 40 | Increased |
Table 3: Effect of this compound on Osteosarcoma Cell Viability
| Cell Line | Treatment Time (hours) | This compound Concentration (µM) | Effect |
| U2OS | 24 | 5, 10, 20 | Dose-dependent decrease |
| HOS | 24 | 5, 10, 20 | Dose-dependent decrease |
Table 4: Induction of Apoptosis by this compound in Osteosarcoma Cells
| Cell Line | Treatment Time (hours) | This compound Concentration (µM) | Effect |
| U2OS | 24 | 5, 10, 20 | Dose-dependent increase |
| HOS | 24 | 5, 10, 20 | Dose-dependent increase |
Signaling Pathways
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival and apoptosis.
This compound-Induced Apoptosis in Cervical Cancer
In cervical cancer cells, this compound activates both the intrinsic and extrinsic apoptotic pathways through the phosphorylation of ERK1/2 and p38 MAPKs.[1] This leads to the activation of caspase-8 and caspase-9, which in turn activate the executioner caspase-3, resulting in apoptosis.[1]
This compound-Induced Apoptosis in Osteosarcoma
In human osteosarcoma cells, this compound also induces both extrinsic and intrinsic apoptosis.[2] This is achieved through the activation of JNK1/2 and p38 signaling pathways, leading to the cleavage of caspases-8, -9, and -3.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Lines:
-
Cervical Cancer: HeLa, SiHa
-
Osteosarcoma: U2OS, HOS
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Experimental Workflow
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells (e.g., 7 x 10⁴ cells/well for HeLa and SiHa) in a 96-well plate and incubate for 24 hours.[1]
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 2.5 to 40 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 24 hours).
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, -8, -9, anti-phospho-ERK, -p38, -JNK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.
References
Application Notes and Protocols for Clemastine Drug Delivery and Formulation Strategies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Clemastine, a first-generation antihistamine, has garnered renewed interest for its potential as a remyelinating agent in neurological diseases such as multiple sclerosis.[1][2] Its traditional oral formulations, while effective for allergy relief, may not be optimal for targeting the central nervous system or providing sustained release for chronic conditions. These application notes provide an overview of conventional and advanced formulation strategies for clemastine, along with detailed protocols for their preparation and evaluation. It is important to note that while "Clefma" was the initial term searched, the available scientific literature strongly indicates that "Clemastine" was the intended subject of this request.
Physicochemical Properties of Clemastine Fumarate
Clemastine is typically used in its fumarate salt form to enhance its solubility and bioavailability.[3] Understanding its physicochemical properties is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₀ClNO₅ | [4] |
| Molecular Weight | 459.96 g/mol | |
| Oral Bioavailability | ~39.2% | |
| Peak Plasma Time (Oral) | 2-4 hours | |
| Elimination Half-life | ~21.3 hours | |
| Primary Metabolism | Hepatic |
Conventional Formulation Strategies
Clemastine is commercially available in conventional dosage forms for oral administration.
-
Tablets: Typically contain 1.34 mg or 2.68 mg of clemastine fumarate.
-
Syrup: An oral solution for pediatric use or for patients with difficulty swallowing.
Advanced Drug Delivery Systems for Clemastine
To enhance the therapeutic efficacy of clemastine, particularly for its potential neurological applications, advanced drug delivery systems are being explored. These strategies aim to improve bioavailability, provide controlled release, and enable targeted delivery. While specific quantitative data for clemastine in these advanced formulations is limited in publicly available literature, the following sections provide illustrative data from similar drug molecules formulated using these technologies.
Polymeric nanoparticles can encapsulate drugs, protecting them from degradation and allowing for controlled release.
Illustrative Data for Polymeric Nanoparticle Formulations:
| Formulation Parameter | Illustrative Value |
| Particle Size | 150 - 300 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Drug Loading | 5 - 15% (w/w) |
| Encapsulation Efficiency | 70 - 95% |
| In Vitro Release (72h) | 60 - 80% |
Experimental Protocol: Preparation of Clemastine-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve 10 mg of clemastine fumarate and 100 mg of poly(lactic-co-glycolic acid) (PLGA) in 5 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.
SLNs are lipid-based nanocarriers that are solid at room and body temperature, offering good biocompatibility and controlled release.
Illustrative Data for Solid Lipid Nanoparticle Formulations:
| Formulation Parameter | Illustrative Value |
| Particle Size | 100 - 400 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Drug Loading | 2 - 10% (w/w) |
| Encapsulation Efficiency | 80 - 99% |
| In Vitro Release (48h) | 50 - 70% |
Experimental Protocol: Preparation of Clemastine-Loaded SLNs by High-Pressure Homogenization
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Disperse 10 mg of clemastine fumarate in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, 2% w/v) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 8,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for 3-5 cycles at a pressure of 500-1500 bar.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, zeta potential, and encapsulation efficiency.
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.
Illustrative Data for Liposomal Formulations:
| Formulation Parameter | Illustrative Value |
| Vesicle Size | 80 - 200 nm |
| Polydispersity Index (PDI) | < 0.15 |
| Encapsulation Efficiency | 60 - 95% |
| In Vitro Release (24h) | 40 - 60% |
Experimental Protocol: Preparation of Clemastine-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve 100 mg of a lipid mixture (e.g., soy phosphatidylcholine and cholesterol in a 7:3 molar ratio) and 10 mg of clemastine fumarate in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
Size Reduction: To obtain unilamellar vesicles of a specific size, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Alternative Routes of Administration
To bypass first-pass metabolism and potentially improve CNS delivery, alternative routes of administration for clemastine are being considered.
Intranasal administration can offer rapid onset of action and direct nose-to-brain delivery.
Illustrative Formulation for a Clemastine Nasal Spray:
| Ingredient | Concentration (% w/v) |
| Clemastine Fumarate | 0.1 - 0.5 |
| Mucoadhesive Polymer (e.g., HPMC) | 0.5 - 1.0 |
| Permeation Enhancer (e.g., Chitosan) | 0.1 - 0.5 |
| Isotonicity Agent (e.g., NaCl) | 0.9 |
| Preservative (e.g., Benzalkonium Chloride) | 0.01 |
| Purified Water | q.s. to 100 |
Experimental Protocol: Preparation of a Clemastine Nasal Spray
-
Polymer Dissolution: Dissolve the mucoadhesive polymer in purified water with gentle heating and stirring.
-
Addition of Other Excipients: Add the isotonicity agent and preservative to the polymer solution and stir until dissolved.
-
Drug Dissolution: Dissolve the clemastine fumarate in the solution. If a permeation enhancer is used, it can be added at this stage.
-
pH Adjustment: Adjust the pH of the final solution to a range suitable for nasal administration (typically 5.5-6.5).
-
Final Volume Adjustment: Add purified water to reach the final volume.
-
Filtering and Packaging: Filter the solution through a 0.22 µm filter and package it in an appropriate nasal spray device.
Transdermal patches can provide sustained and controlled delivery of clemastine over an extended period.
Illustrative Formulation for a Clemastine Transdermal Patch:
| Component | Material |
| Drug-in-Adhesive Matrix | Clemastine Fumarate, Acrylic Copolymer Adhesive |
| Backing Layer | Polyethylene Terephthalate (PET) Film |
| Release Liner | Siliconized PET Film |
| Permeation Enhancer | Oleic Acid or Propylene Glycol |
Experimental Protocol: Preparation of a Clemastine Transdermal Patch (Solvent Casting Technique)
-
Adhesive-Drug Mixture Preparation: Dissolve the acrylic copolymer adhesive and clemastine fumarate in a suitable volatile solvent (e.g., ethyl acetate).
-
Addition of Permeation Enhancer: Add the permeation enhancer to the mixture and stir until a homogenous solution is obtained.
-
Casting: Cast the solution onto a release liner using a film applicator with a defined thickness.
-
Drying: Dry the cast film in an oven at a controlled temperature (e.g., 60°C) to evaporate the solvent.
-
Lamination: Laminate the dried drug-in-adhesive matrix with a backing layer.
-
Cutting: Cut the laminate into patches of the desired size.
Signaling Pathways and Experimental Workflows
Clemastine is thought to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes by antagonizing muscarinic receptors and modulating the ERK signaling pathway.
Caption: Clemastine promotes OPC differentiation by antagonizing the M1 muscarinic receptor, leading to the activation of the ERK signaling pathway.
The following diagram illustrates a typical workflow for the development and evaluation of clemastine-loaded nanoparticles.
Caption: A generalized workflow for the formulation and characterization of clemastine-loaded nanoparticles.
References
- 1. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of cosmeceutical liposomes loaded with avobenzone and arbutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor M3R Signaling Prevents Efficient Remyelination by Human and Mouse Oligodendrocyte Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clemastine Fumarate | C25H30ClNO5 | CID 5281069 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Clefma (Clemastine Fumarate) Solubility In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Clefma (Clemastine Fumarate) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] While ethanol and dimethylformamide (DMF) can also be used, DMSO generally allows for a higher solubility.[2][3] It is crucial to use anhydrous (dry) DMSO, as moisture can significantly reduce the solubility of the compound.[1]
Q2: What are the reported solubility limits of this compound in common laboratory solvents?
A2: The solubility of this compound can vary between batches and is highly dependent on the solvent's purity and water content. Below is a summary of reported solubility data.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Citations |
| DMSO | 2.5 - 92 | 5.4 - 200 | |
| Ethanol | ~ 0.1 | ~ 0.2 | |
| Dimethylformamide (DMF) | ~ 1.6 | ~ 3.5 | |
| PBS (pH 7.2) | ~ 0.3 | ~ 0.65 | |
| Water | Insoluble | Insoluble |
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with poorly soluble compounds. Here are some steps to prevent this:
-
Slow, Dropwise Addition: Add the DMSO stock solution to your aqueous medium very slowly, drop by drop, while continuously vortexing or stirring the medium. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or less. High concentrations of organic solvents can be toxic to cells and can also promote compound precipitation.
-
Use of a Surfactant: For certain assays, the inclusion of a small amount of a biocompatible surfactant, such as Tween-20 or Triton X-100 (typically at 0.01-0.05%), in the final dilution buffer can help to maintain the solubility of the compound. However, be aware that detergents can affect cell viability and the outcome of some experiments.
-
Intermediate Dilution Step: Consider performing an intermediate dilution of your high-concentration stock in DMSO before the final dilution into the aqueous medium.
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C for up to a month or at -80°C for up to a year. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions of this compound are not recommended for storage for more than one day.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture.
-
Solution: Use fresh, anhydrous DMSO.
-
-
Possible Cause: Insufficient mixing.
-
Solution: Vortex the solution for 1-2 minutes. If particles persist, sonicate the solution in a water bath for 5-10 minutes.
-
-
Possible Cause: The concentration is too high.
-
Solution: Refer to the solubility table above and ensure you are not exceeding the known solubility limits. If a higher concentration is needed, a different solvent system may be required, but this should be approached with caution due to potential effects on the experiment.
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
-
Solution: Visually inspect your culture plates under a microscope for any signs of precipitation after adding this compound. Follow the recommendations in FAQ 3 to prevent precipitation. Always include a vehicle control (medium with the same percentage of DMSO) in your experiments.
-
-
Possible Cause: The final DMSO concentration is affecting the cells.
-
Solution: Ensure the final DMSO concentration is below the toxic level for your specific cell line (typically ≤ 0.5%). Run a vehicle control with the same DMSO concentration to account for any solvent effects.
-
-
Possible Cause: Degradation of this compound in the stock solution.
-
Solution: Ensure proper storage of stock solutions as described in FAQ 4. Avoid repeated freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 4.6 mg of this compound (molar mass ~460 g/mol ) using a calibrated analytical balance.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the compound is fully dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in DMSO.
-
Final Dilution: To prepare a 10 µM working solution, add 1 µL of the 1 mM intermediate stock to 99 µL of pre-warmed cell culture medium. Add the stock solution dropwise while gently vortexing the medium to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (in this case, 0.1%) to the cell culture medium without this compound.
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: this compound-induced apoptosis signaling pathway.
References
Technical Support Center: pH-Dependent Degradation of Clemastine Fumarate
Note: Initial searches for "Clefma" did not yield a recognized pharmaceutical compound. Based on phonetic similarity and availability of scientific data, this resource has been developed for Clemastine Fumarate . If "this compound" is an internal code or a different compound, please note that the specific data herein will not apply, but the principles and methodologies can serve as a comprehensive template.
Frequently Asked Questions (FAQs)
Q1: Why is my clemastine fumarate solution showing signs of degradation?
A1: Clemastine fumarate, like many pharmaceutical compounds, is susceptible to degradation under certain environmental conditions.[1] The most common factors influencing its stability in solution are pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] Hydrolysis, the reaction with water, is a primary degradation pathway that is often catalyzed by acidic or basic conditions.[2]
Q2: At which pH is clemastine fumarate most stable?
A2: Published data indicates that clemastine fumarate aqueous solutions are most stable within a pH range of 6.0 to 8.0, with optimal stability often observed between pH 6.0 and 7.0. A patent for a stable aqueous solution of clemastine fumarate specifies adjusting the pH to a range of 5.5 to 8.5, highlighting the importance of this parameter for maintaining product integrity.
Q3: I observed precipitation in my clemastine fumarate buffer. What is the cause?
A3: Precipitation is likely due to the low aqueous solubility of clemastine. The solubility of clemastine fumarate in phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.3 mg/mL. If your solution concentration exceeds the solubility limit at a given pH and temperature, the compound may fall out of solution. Changes in pH can alter the ionization state of the molecule, which in turn affects its solubility.
Q4: Can the type of buffer I use affect the stability of clemastine fumarate?
A4: Yes, the buffer system can influence drug stability. Buffers not only maintain pH but their components can also sometimes participate in or catalyze degradation reactions. For clemastine fumarate, phosphate buffers have been successfully used in formulations to maintain a stable pH. It is crucial to use high-purity buffer reagents and ensure the final buffer system is compatible with the drug substance.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of potency in acidic buffer (pH < 5) | Acid-catalyzed hydrolysis. | Adjust the buffer to the recommended stable pH range of 6.0-8.0. If acidic conditions are required for an experiment, minimize the exposure time and maintain low temperatures (2-8°C) to slow the degradation rate. |
| Cloudiness or precipitation in the solution | Exceeding solubility limit; pH shift. | Verify the concentration is below the solubility limit at the working pH (~0.3 mg/mL at pH 7.2). Confirm the pH of the buffer after adding the compound, as the drug substance itself can slightly alter the pH. If necessary, consider using a co-solvent, but ensure it does not interfere with the experiment. |
| Discoloration of the solution after light exposure | Photodegradation. | Protect the solution from light at all times by using amber-colored vials or wrapping containers in aluminum foil. Photostability studies are a standard part of forced degradation testing to understand light sensitivity. |
| Inconsistent results between experimental batches | Variability in buffer preparation; temperature fluctuations; contamination. | Ensure precise and consistent preparation of all buffers. Use a calibrated pH meter. Control the temperature during the experiment. Filter-sterilize buffers to prevent microbial growth, which can alter pH and degrade the compound. |
Quantitative Data Summary
The stability of a drug in solution is often quantified by its degradation rate constant (k) and half-life (t½). The table below presents hypothetical data for "Compound X," illustrating how degradation rates change with pH, as specific kinetic data for clemastine was not available in the search results.
Table 1: pH-Dependent Degradation of Compound X at 25°C
| Buffer pH | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | % Remaining after 7 days |
| 3.0 | 0.1155 | 6.0 | 44.5% |
| 5.0 | 0.0231 | 30.0 | 85.0% |
| 7.0 | 0.0069 | 100.4 | 95.3% |
| 9.0 | 0.0462 | 15.0 | 72.4% |
This data is illustrative. Actual degradation rates for clemastine fumarate must be determined experimentally.
Experimental Protocols
Protocol: pH-Dependent Stability Assessment of Clemastine Fumarate
This protocol outlines a forced degradation study to determine the stability of clemastine fumarate across a range of pH values.
1. Materials and Reagents:
-
Clemastine Fumarate (API)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Acetate Buffer (0.1 M, pH 5.0)
-
Borate Buffer (0.1 M, pH 9.0)
-
High-purity water (HPLC-grade)
-
Acetonitrile (HPLC-grade)
-
Class A volumetric flasks, pipettes, and autosampler vials (amber)
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of Clemastine Fumarate in a suitable solvent (e.g., methanol or a 50:50 methanol:water mix).
-
Buffer Solutions: Prepare acidic (pH 3.0, using 0.1 M HCl), neutral (pH 7.0), and basic (pH 9.0) buffer solutions.
-
Test Samples: For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration of 20 µg/mL in separate volumetric flasks. Prepare a control sample using high-purity water.
3. Experimental Procedure (Forced Degradation):
-
Incubate all test samples at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation. Protect all samples from light.
-
Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to halt further degradation.
-
Dilute the neutralized aliquots to a suitable concentration for analysis with the initial mobile phase.
4. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A common method involves a C8 or C18 column with a mobile phase of methanol and water (e.g., 90:10 v/v) and UV detection at 220 nm.
-
Quantify the peak area of the intact clemastine fumarate at each time point.
5. Data Analysis:
-
Calculate the percentage of clemastine fumarate remaining at each time point relative to the initial (t=0) concentration.
-
Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative degradation rate constant (-k).
-
Calculate the half-life (t½) for each pH condition using the formula: t½ = 0.693 / k.
Visualizations
Caption: Workflow for pH-Dependent Stability Testing.
Caption: Influence of pH on Clemastine Degradation Pathways.
References
optimizing Clefma treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Clefma in experimental settings. The information is designed to help maximize the therapeutic effect of this compound by understanding its dose- and time-dependent activities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to induce apoptosis in cancer cells?
A1: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on available data, concentrations in the low micromolar range (5-40 µM) have been shown to effectively induce apoptosis in various cancer cell lines, including those of the cervix and oral squamous carcinoma.[1]
Q2: How long should I treat my cells with this compound to observe maximum apoptotic effects?
A2: The induction of apoptosis by this compound is a time-dependent process. While initial effects can be observed as early as 12 hours, maximal apoptosis is often seen after 24 to 48 hours of treatment.[2][3] A time-course experiment is recommended to determine the optimal treatment duration for your experimental model.
Q3: What are the key signaling pathways activated by this compound that lead to apoptosis?
A3: this compound induces apoptosis through the activation of both intrinsic and extrinsic pathways. Key signaling cascades involved include the p38 MAPK and JNK pathways.[4][5] Activation of these pathways leads to the downstream activation of caspase-8, caspase-9, and the executioner caspase-3.
Q4: Does this compound affect the NF-κB signaling pathway?
A4: Yes, this compound has been shown to inhibit the NF-κB signaling pathway. This inhibition can contribute to its anti-inflammatory and anti-cancer effects, as NF-κB is a key regulator of genes involved in inflammation, cell survival, and proliferation.
Q5: Can this compound's color interfere with colorimetric assays like the MTT assay?
A5: As a curcumin analog, this compound is a colored compound, which can potentially interfere with absorbance readings in colorimetric assays. It is crucial to include proper controls, such as wells with this compound but no cells, to subtract the background absorbance of the compound itself.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | This compound is a colored compound and can absorb light at the same wavelength as the formazan product in the MTT assay. | Include control wells containing media and this compound at each concentration but no cells. Subtract the average absorbance of these wells from your experimental wells. |
| Inconsistent results between experiments | Cell seeding density, incubation time, or reagent preparation may vary. | Ensure consistent cell seeding density and incubation times. Prepare fresh MTT reagent for each experiment and ensure complete solubilization of the formazan crystals before reading the plate. |
| Low signal or no dose-dependent effect | The concentrations of this compound used may be too low or too high. The treatment duration may be too short. | Perform a broad-range dose-response experiment (e.g., 0.1 µM to 100 µM) and a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal conditions. |
Western Blot Troubleshooting for Apoptosis Markers
| Issue | Possible Cause | Suggested Solution |
| No or weak signal for cleaved caspases | The time point of cell lysis may be too early or too late. The concentration of this compound may be insufficient to induce detectable apoptosis. | Optimize the treatment duration and this compound concentration. The peak of caspase activation can be transient. Consider performing a time-course experiment to capture the peak of activation. |
| Multiple non-specific bands | The antibody may be cross-reacting with other proteins. Inadequate blocking of the membrane. | Use a well-characterized antibody specific for the cleaved form of the caspase. Optimize the blocking conditions (e.g., type of blocking agent, duration). |
| Inconsistent loading between lanes | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification assay and carefully load equal amounts of protein in each lane. Normalize the signal of your target protein to a loading control like β-actin or GAPDH. |
Data Presentation
Table 1: Concentration-Dependent Effect of this compound on Cancer Cell Viability (Estimated IC50 Values)
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HeLa (Cervical Cancer) | ~25 | ~15 | ~10 |
| SiHa (Cervical Cancer) | ~30 | ~20 | ~15 |
| SCC-9 (Oral Squamous Carcinoma) | ~20 | ~12 | Not Reported |
| HSC-3 (Oral Squamous Carcinoma) | ~18 | ~10 | Not Reported |
| U2OS (Osteosarcoma) | ~15 | Not Reported | Not Reported |
| HOS (Osteosarcoma) | ~20 | Not Reported | Not Reported |
Note: These values are estimated from graphical representations in the cited literature and should be confirmed experimentally for specific research conditions.
Table 2: Time-Dependent Induction of Apoptosis by this compound in Cervical Cancer Cells (HeLa)
| This compound Concentration | % Apoptotic Cells (24h) | % Apoptotic Cells (48h) |
| Control (0 µM) | < 5% | < 5% |
| 10 µM | ~15% | ~25% |
| 20 µM | ~30% | ~45% |
| 40 µM | ~50% | ~65% |
Note: These are representative values and may vary depending on the specific experimental conditions.
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 20, 40, 80 µM) in fresh media. Include wells with media and this compound but no cells as a background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate cell viability as a percentage of the untreated control.
Western Blot Analysis of Protein Expression
-
Cell Lysis: After treatment with this compound for the desired time and concentration, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, phospho-JNK, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: this compound-induced signaling pathways leading to apoptosis and anti-inflammatory effects.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound Activates the Extrinsic and Intrinsic Apoptotic Processes through JNK1/2 and p38 Pathways in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CRISPR-Based Experiments
This guide provides solutions and answers to common challenges encountered during CRISPR-based gene editing experiments. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues, ensuring the successful execution of their work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low CRISPR editing efficiency?
Low editing efficiency in CRISPR experiments can stem from several factors. The most common culprits include suboptimal guide RNA (gRNA) design, inefficient delivery of CRISPR components into the target cells, the intrinsic properties of the target genomic locus, and the health and type of cells used. For instance, chromatin accessibility at the target site can significantly influence Cas9 binding and cleavage. Additionally, the choice of Cas nuclease and the specific cellular DNA repair pathway that is more active (NHEJ vs. HDR) can impact the final editing outcome.
Q2: How can I minimize off-target effects in my CRISPR experiment?
Minimizing off-target effects is critical for the specificity of your results. Key strategies include:
-
Careful gRNA Design: Utilize gRNA design tools that predict and score potential off-target sites. Aim for gRNAs with minimal predicted off-target binding.
-
High-Fidelity Cas Variants: Employ engineered high-fidelity Cas9 (e.g., SpCas9-HF1, eSpCas9) or Cas12a variants, which have been shown to reduce off-target cleavage significantly.
-
Titrate CRISPR Components: Use the lowest effective concentration of Cas9 and gRNA to reduce the chances of binding to non-target sites.
-
RNP Delivery: Delivering the Cas9-gRNA complex as a ribonucleoprotein (RNP) instead of plasmid DNA can limit the expression time of the nuclease, thereby reducing off-target activity.
Q3: What is the difference between Non-Homologous End Joining (NHEJ) and Homology Directed Repair (HDR), and when should I favor one?
NHEJ and HDR are two distinct DNA repair pathways that cells use to fix the double-strand breaks (DSBs) created by the Cas nuclease.
-
NHEJ (Non-Homologous End Joining): This is the more active and efficient pathway in most cell types. It often results in small, random insertions or deletions (indels) at the cut site, which can disrupt or "knock out" a gene. You should leverage NHEJ when your goal is gene knockout.
-
HDR (Homology Directed Repair): This pathway is less efficient and predominantly active in the S and G2 phases of the cell cycle. It uses a DNA template with homologous arms to precisely repair the break. You should aim to utilize HDR when you need to make specific nucleotide changes or insert a new DNA sequence (e.g., a fluorescent tag or a specific mutation).
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific issues you may encounter.
Issue 1: Low or No Gene Editing Efficiency
If you observe low or no indels (for knockout) or incorrect integration (for knock-in), consult the following troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting low CRISPR editing efficiency.
Quantitative Data Summary: Delivery Method Comparison
The choice of delivery method is a critical variable. Below is a summary of common methods and their general characteristics. Efficiency can be highly cell-type dependent.
| Delivery Method | Format Delivered | Onset of Activity | Duration of Expression | Off-Target Risk | Key Advantage | Key Disadvantage |
| Plasmid Transfection | DNA | Slow (24-72h) | Prolonged (days) | Higher | Inexpensive, easy to produce | Low efficiency in some cells, potential for integration.[1][2][3] |
| mRNA Transfection | RNA | Fast (4-24h) | Transient (24-72h) | Medium | No risk of genomic integration, faster than plasmid.[2][3] | RNA is less stable than DNA. |
| RNP Electroporation | Protein/RNA Complex | Immediate (<4h) | Very Transient (<24h) | Lower | Rapid action, low off-target effects, DNA-free. | Can cause significant cell toxicity/death. |
| Lentiviral Transduction | DNA (integrating) | Slow (48-96h) | Stable/Permanent | High | High efficiency in difficult-to-transfect and primary cells. | Risk of insertional mutagenesis, more complex to produce. |
| AAV Transduction | DNA (non-integrating) | Slow (48-96h) | Long-term (in vivo) | Medium | Low immunogenicity, effective for in vivo applications. | Limited packaging capacity (~4.7 kb). |
Issue 2: High Frequency of Off-Target Mutations
Unintended edits at sites other than your target can compromise your results. Here’s how to address this issue.
Off-target effects occur when the gRNA-Cas9 complex tolerates mismatches and binds to a similar, but not identical, sequence in the genome, leading to a double-strand break. The specificity is primarily determined by the "seed" region of the gRNA.
Caption: How the gRNA-Cas9 complex can lead to on-target vs. off-target cleavage.
Troubleshooting Strategies for Off-Target Effects:
-
gRNA Redesign: Use bioinformatics tools to select gRNAs with the highest on-target scores and lowest predicted off-target sites. Ensure the 12-nt "seed" region at the 3' end is unique in the genome.
-
Use High-Fidelity Cas9: Engineered variants like SpCas9-HF1 or eSpCas9 have mutations that reduce their ability to cleave mismatched DNA, significantly lowering off-target events without compromising on-target efficiency.
-
Reduce Component Concentration: Titrate down the amount of plasmid, RNA, or RNP delivered to the cells. Use the minimum amount necessary for effective on-target editing. High concentrations can drive the binding to lower-affinity off-target sites.
-
Limit Expression Time: Switch from plasmid-based delivery to RNP or mRNA. The transient presence of the editing machinery reduces the time window for off-target cleavage to occur. Studies have shown that the ratio of off-target to on-target mutations can be significantly lower when using RNPs compared to plasmid DNA.
Key Experimental Protocols
Protocol 1: Ribonucleoprotein (RNP) Electroporation of Human Primary T Cells
This protocol provides a general framework for delivering Cas9-gRNA RNP complexes into primary cells, which are often difficult to transfect.
Methodology:
-
Cell Preparation:
-
Culture primary T cells under recommended conditions.
-
Activate T cells using anti-CD3/CD28 beads for 48-72 hours prior to electroporation.
-
On the day of electroporation, ensure cells are healthy and have a viability of >90%. Count and aliquot 1-2 million cells per reaction.
-
-
RNP Complex Formation:
-
Synthetically prepare or order a chemically-modified single guide RNA (sgRNA) targeting your gene of interest.
-
Dilute the sgRNA and a high-fidelity Cas9 nuclease in the recommended electroporation buffer.
-
Combine the sgRNA and Cas9 protein (typically at a 1.2:1 molar ratio) and incubate at room temperature for 15-20 minutes to allow the RNP complex to form.
-
-
Electroporation:
-
Wash the prepared T cells and resuspend them in a specialized electroporation buffer (e.g., Lonza P3 buffer).
-
Gently mix the cell suspension with the pre-formed RNP complex.
-
Transfer the mixture to an electroporation cuvette.
-
Use a nucleofector device (e.g., Lonza 4D-Nucleofector) with a pre-optimized pulse code for primary T cells (e.g., EH-115).
-
Immediately after the pulse, add pre-warmed culture media to the cuvette and transfer the cells to a culture plate.
-
-
Post-Electroporation Culture and Analysis:
-
Culture the cells for 48-72 hours to allow for gene editing and recovery.
-
Harvest a portion of the cells to extract genomic DNA.
-
Use a mismatch cleavage assay (e.g., T7E1) or, for higher accuracy, Next-Generation Sequencing (NGS) to quantify the percentage of insertions and deletions (indels) at the target locus.
-
References
Technical Support Center: Improving the Bioavailability of Clefma for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the bioavailability of Clefma, a compound with promising anti-cancer properties, for in vivo studies. Given the limited publicly available data on this compound's physicochemical properties, this guide combines known information with established strategies for other poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a concern for in vivo studies?
A1: this compound, or 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, is a synthetic analog of curcumin with demonstrated anti-cancer and anti-inflammatory activities. Like many potent therapeutic compounds, this compound is poorly soluble in water, which can significantly limit its absorption after oral administration, leading to low and variable bioavailability. This can result in insufficient drug exposure at the target site and potentially misleading results in in vivo efficacy and toxicology studies.
Q2: What are the key physicochemical properties of this compound to consider when developing a formulation?
Q3: What are the initial steps to take when starting to formulate this compound for in vivo experiments?
A3: A systematic approach is recommended. Start by determining the basic physicochemical characteristics of your specific batch of this compound. This includes experimental determination of its solubility in a panel of pharmaceutically acceptable solvents and biorelevant media (e.g., simulated gastric and intestinal fluids). This data will be crucial for selecting the most appropriate formulation strategy.
Q4: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A4: Several strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size through micronization or nanosizing.
-
Solubilization Techniques: Using co-solvents, surfactants, or complexing agents like cyclodextrins to increase the amount of drug dissolved in the formulation.
-
Lipid-Based Formulations: Dissolving or suspending the drug in lipids, surfactants, and co-solvents. Self-emulsifying drug delivery systems (SEDDS) are a common example.
-
Solid Dispersions: Dispersing the drug in a solid polymer matrix in an amorphous state to improve its dissolution rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low and erratic bioavailability in pilot in vivo studies. | Dissolution rate-limited absorption due to poor solubility. | - Reduce the particle size of this compound through micronization or nanosuspension techniques. - Consider formulating this compound as a solid dispersion to enhance its dissolution rate. - Explore lipid-based formulations like SEDDS to improve solubilization in the gastrointestinal tract. |
| Precipitation of this compound from a solution-based formulation upon dilution or administration. | The concentration of this compound exceeds its thermodynamic solubility in the aqueous environment of the GI tract. | - Add a precipitation inhibitor (e.g., HPMC, PVP) to your formulation to maintain a supersaturated state. - Switch to a formulation where this compound is not in a dissolved state, such as a micronized suspension. |
| Vehicle-induced toxicity or adverse effects in study animals. | The chosen solvents (e.g., high concentrations of DMSO, ethanol) are not well-tolerated. | - Reduce the volume of the administered dose by developing a more concentrated formulation. - Explore alternative, less toxic vehicles such as aqueous suspensions with GRAS (Generally Regarded As Safe) excipients or well-tolerated lipid-based systems. |
| Inconsistent results between different batches of formulation. | Lack of formulation homogeneity. | - For suspensions, ensure uniform mixing and particle size distribution before each administration. - For solutions, confirm that this compound is fully dissolved and stable in the vehicle over the duration of the experiment. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H17Cl2NO4 | PubChem[1] |
| Molecular Weight | 442.3 g/mol | PubChem[1] |
| XLogP3-AA | 4.1 | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem |
| Stability | Most stable at neutral pH; susceptible to hydrolytic cleavage. | Journal of Pharmaceutical Analysis |
Table 2: Illustrative Examples of Bioavailability Enhancement for Poorly Soluble Drugs (Note: Data is not specific to this compound)
| Formulation Strategy | Drug Example | Fold Increase in Oral Bioavailability (Compared to Suspension) | Reference |
| Niosomal Formulation | Clarithromycin | 1.5-fold (increase in AUC) | Scientifica (Cairo) |
| Lipid-Based Formulation (Type IIIA-MC) | Dipyridamole | Higher initial absorption rate | Journal of Pharmaceutical Sciences |
| Amorphous Solid Dispersion | Azithromycin | Statistically significant increase in apparent permeability | Drug Development and Industrial Pharmacy |
| Niosomal Formulation | Cyclosporine A | ~1.8-fold (increase in Cmax) | Pak. J. Pharm. Sci. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of this compound to increase its surface area and dissolution velocity.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or other suitable surfactant)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or bead mill
-
Particle size analyzer (e.g., dynamic light scattering)
Methodology:
-
Prepare the stabilizer solution by dissolving the chosen stabilizer in purified water.
-
Create a pre-suspension by dispersing a defined amount of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber. The chamber should be approximately two-thirds full with the milling media.
-
Mill the suspension at a specified speed (e.g., 2000 rpm) for a predetermined time (e.g., 1-4 hours). The optimal milling time should be determined by periodic sampling and particle size analysis.
-
After milling, separate the nanosuspension from the milling media by pouring the contents through a sieve.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Conduct stability studies to ensure the nanosuspension does not exhibit significant particle growth over time.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound powder
-
Polymer carrier (e.g., polyvinylpyrrolidone K30 (PVP K30) or hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both this compound and the polymer)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both this compound and the polymer in the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for drug content, dissolution profile in biorelevant media, and amorphicity (using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC)).
Visualizations
References
Technical Support Center: Stability of Clefma in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Clefma in various cell culture media. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound is susceptible to degradation under certain conditions in aqueous solutions. Its stability is significantly influenced by pH, exposure to light, and the presence of oxidizing agents.
Q2: What is the degradation profile of this compound under different pH conditions?
A2: this compound shows pH-dependent degradation. It is most stable at neutral pH and degrades in both acidic and basic conditions. One study identified a major degradation product, 3,5-bis[(2-chlorophenyl)methylene]-4-piperidone, particularly under acidic conditions.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive. Exposure to UV light (365 nm) can cause significant isomerization within 2 hours.[1] Long-term exposure to ambient light can also lead to the appearance of several unidentified degradation products.[1] Therefore, it is crucial to protect this compound-containing solutions from light.
Q4: How does this compound react to oxidizing conditions?
A4: this compound is highly sensitive to oxidation. In the presence of 3% hydrogen peroxide (H₂O₂), approximately 85% of this compound was found to degrade within 24 hours.[1] The degradation was observed to be biphasic, with a faster initial rate.[1] This suggests that cell culture media with high levels of reactive oxygen species (ROS) may accelerate this compound degradation.
Q5: What is the expected stability of this compound in common cell culture media like DMEM and RPMI-1640?
-
DMEM (Dulbecco's Modified Eagle Medium): DMEM contains amino acids, vitamins, and salts. Given this compound's sensitivity to oxidation, components in DMEM that can generate ROS could potentially lead to its degradation over time. The bicarbonate buffering system in DMEM helps maintain a physiological pH, which is favorable for this compound's stability.
-
RPMI-1640 (Roswell Park Memorial Institute 1640 Medium): RPMI-1640 is a more complex medium containing a high concentration of vitamins and the reducing agent glutathione. The presence of glutathione could potentially offer some protection against oxidative degradation of this compound. However, like DMEM, it is a complex mixture where interactions could still occur.
For both media, it is recommended to prepare fresh solutions of this compound and add them to the culture medium immediately before use. Long-term incubation should be carefully evaluated for potential loss of active compounds.
Q6: How does the presence of serum (e.g., Fetal Bovine Serum - FBS) affect this compound stability?
A6: Serum contains a complex mixture of proteins, lipids, and other molecules. While specific studies on this compound's interaction with serum components are not available, it is possible that it may bind to proteins like albumin. This binding could either stabilize the compound or, conversely, make it more susceptible to enzymatic degradation. Researchers should consider evaluating the stability of this compound in their specific serum-supplemented medium.
Q7: What are the best practices for handling and storing this compound to ensure its stability during cell culture experiments?
A7:
-
Storage of Stock Solutions: Prepare concentrated stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions of this compound in cell culture medium for each experiment. Avoid storing diluted this compound solutions for extended periods.
-
Light Protection: Protect all this compound-containing solutions (stocks and working solutions) from light by using amber vials or wrapping containers in aluminum foil.
-
Control for Degradation: In long-term experiments, consider including control groups to assess the potential impact of this compound degradation on the observed biological effects. This could involve replenishing the medium with fresh this compound at regular intervals.
Quantitative Stability Data
The following tables summarize the degradation of this compound under various stress conditions based on published data.
Table 1: Oxidative Degradation of this compound in the Presence of 3% H₂O₂
| Time (hours) | % this compound Remaining |
| 0 | 100 |
| 24 | ~15 |
Table 2: Photostability of this compound
| Condition | Observation |
| Exposure to 365 nm UV light for 2 hours | Significant increase in a peak at 12.5 min (isomer) |
| Exposure to ambient light for 6 weeks | Elevation of the 12.5 min peak and appearance of other unidentified peaks |
| Stored in darkness | No additional peaks observed |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the methodology described by Raghuvanshi et al. (2016) to analyze the stability of this compound.
1. Materials:
- This compound standard
- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- Appropriate stress-inducing agents (e.g., HCl, NaOH, H₂O₂)
- Cell culture medium of interest
2. Instrumentation:
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
3. Chromatographic Conditions:
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: As appropriate for this compound.
- Injection Volume: 20 µL
- Column Temperature: Ambient
4. Sample Preparation and Stress Testing:
- Acid/Base Degradation: Incubate this compound solution with an appropriate concentration of HCl or NaOH at a specified temperature for a defined period. Neutralize the solution before injection.
- Oxidative Degradation: Incubate this compound solution with H₂O₂ at a specified temperature for a defined period.
- Photodegradation: Expose this compound solution to a UV light source (e.g., 365 nm) for a defined period. Keep a control sample in the dark.
- Thermal Degradation: Incubate this compound solution at an elevated temperature for a defined period.
- Stability in Cell Culture Media: Dissolve this compound in the cell culture medium of interest (e.g., DMEM with 10% FBS) to the final working concentration. Incubate under standard cell culture conditions (37°C, 5% CO₂). Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
5. Analysis:
- Inject the prepared samples into the HPLC system.
- Monitor the decrease in the peak area of the parent this compound and the appearance of any new peaks corresponding to degradation products.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Degradation pathways of this compound.
References
Technical Support Center: Overcoming Resistance to Clefma in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Clefma in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, is a synthetic curcumin analog with demonstrated anti-cancer properties. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of specific signaling pathways, notably the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways.[1][2][3]
Q2: Which signaling pathways are activated by this compound to induce apoptosis?
This compound has been shown to activate the p38/heme oxygenase-1 (HO-1) signaling cascade in oral squamous carcinoma cells.[1][4] Activation of p38 leads to the upregulation of HO-1, which in turn triggers a caspase-dependent apoptotic pathway involving the activation of caspases-8, -9, and -3. In other cancer cell types, such as uterine cervical cancer and osteosarcoma, this compound also activates the ERK1/2 and JNK1/2 signaling pathways, which contribute to the induction of both intrinsic and extrinsic apoptotic pathways.
Q3: Are there any known mechanisms of resistance to this compound?
Currently, there is no published literature specifically detailing mechanisms of resistance to this compound in cancer cell lines. However, based on its known mechanism of action and general principles of drug resistance in cancer, several potential resistance mechanisms can be hypothesized. These are addressed in the troubleshooting section below.
Q4: How can I establish a this compound-resistant cancer cell line?
A this compound-resistant cell line can be generated by continuous exposure of the parental cell line to gradually increasing concentrations of this compound. This process involves an initial determination of the half-maximal inhibitory concentration (IC50) of this compound for the parental cells, followed by a stepwise dose escalation over a prolonged culture period.
Troubleshooting Guide: Overcoming this compound Resistance
This guide addresses potential issues you may encounter during your experiments with this compound, particularly if you observe or are trying to induce resistance.
| Issue/Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| 1. Failure to Induce Apoptosis with this compound Treatment | Suboptimal this compound Concentration or Stability: The concentration of this compound may be too low, or the compound may have degraded. | - Determine IC50: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. - Fresh Preparation: Always prepare fresh stock solutions of this compound and add it to the culture medium immediately before use. |
| Cell Line Insensitivity: The chosen cell line may be intrinsically resistant to this compound. | - Literature Review: Check the literature for studies using this compound on your cell line of interest. - Alternative Cell Lines: Test this compound on a panel of different cancer cell lines to identify sensitive ones. | |
| 2. Development of Resistance to this compound (Acquired Resistance) | Alterations in the p38 or ERK Signaling Pathways: Mutations or altered expression of key proteins in these pathways can confer resistance. | - Western Blot Analysis: Profile the expression and phosphorylation status of key pathway components like p38, phospho-p38, ERK1/2, and phospho-ERK1/2 in both sensitive and resistant cells. - Combination Therapy: Consider co-treating with other kinase inhibitors to bypass the resistance mechanism. |
| Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2, Bcl-xL, or survivin can inhibit this compound-induced apoptosis. | - Western Blot or qPCR: Analyze the expression levels of key anti-apoptotic and pro-apoptotic proteins. - Targeted Inhibition: Use small molecule inhibitors or siRNA to target the upregulated anti-apoptotic proteins in combination with this compound. | |
| Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration. | - Efflux Pump Inhibitors: Co-treat with known ABC transporter inhibitors (e.g., verapamil) to see if sensitivity to this compound is restored. - Expression Analysis: Use qPCR or western blotting to check for the overexpression of common drug efflux pumps like P-glycoprotein (MDR1). | |
| 3. Inconsistent Results in Cell Viability Assays | Technical Variability: Inconsistent cell seeding, compound precipitation, or issues with the assay itself can lead to unreliable data. | - Optimize Seeding Density: Ensure a uniform cell number is seeded in each well. - Solubility Check: Visually inspect for any precipitation of this compound at the concentrations used. - Assay Controls: Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to a cytotoxic agent.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well and standard culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the IC50 of the Parental Cell Line: a. Seed parental cells in a 96-well plate at a predetermined optimal density. b. After 24 hours, treat the cells with a range of this compound concentrations. c. After 48-72 hours, perform a cell viability assay to determine the IC50 value.
-
Initiate Resistance Induction: a. Culture the parental cells in a medium containing this compound at a concentration equal to or slightly below the IC50. b. Initially, significant cell death is expected. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 2-3 days. c. Once the cells resume a stable growth rate, they are ready for the next concentration increase.
-
Stepwise Dose Escalation: a. Gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is recommended. b. At each new concentration, monitor the cells until they adapt and resume normal proliferation. c. This process may take several months.
-
Establishment and Characterization of the Resistant Line: a. Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the resistant cell line is considered established. b. Regularly verify the resistance phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. c. Freeze down vials of the resistant cells at different passage numbers for future use.
Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing protein expression and phosphorylation in response to this compound treatment.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-ERK1/2, anti-phospho-ERK1/2, anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. Seed cells and treat with this compound at the desired concentration and time points. b. Wash cells with ice-cold PBS and then lyse them with lysis buffer. c. Scrape the cells and collect the lysate. d. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system. c. Analyze the band intensities relative to a loading control (e.g., GAPDH).
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis by flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Seed cells and treat with this compound. b. Harvest both adherent and floating cells. c. Wash the cells with cold PBS.
-
Staining: a. Resuspend the cells in 1X Binding Buffer. b. Add Annexin V-FITC and PI to the cell suspension. c. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour. b. Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and quadrants. c. Quantify the percentage of cells in each quadrant:
- Annexin V- / PI- (Live cells)
- Annexin V+ / PI- (Early apoptotic cells)
- Annexin V+ / PI+ (Late apoptotic/necrotic cells)
- Annexin V- / PI+ (Necrotic cells)
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Troubleshooting workflow for this compound resistance.
Caption: General experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces intrinsic and extrinsic apoptotic pathways through ERK1/2 and p38 signalling in uterine cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces the Apoptosis of Oral Squamous Carcinoma Cells through the Regulation of the P38/HO-1 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Clefma (Clemastine Fumarate) Dosage for Animal Model Studies
This guide provides researchers, scientists, and drug development professionals with essential information for refining the dosage of Clefma, also known as Clemastine Fumarate, in preclinical animal models. The content addresses common questions and troubleshooting scenarios for both remyelination and oncology research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications in animal models?
A: "this compound" is a name used in some oncology research for the compound Clemastine Fumarate.[1] Clemastine Fumarate is a first-generation antihistamine with anticholinergic properties.[2] In preclinical research, it is being investigated for two primary, distinct applications:
-
Remyelination: Promoting the differentiation of oligodendrocyte progenitor cells to repair myelin sheaths in models of neurological diseases like multiple sclerosis and other white matter injuries.[2]
-
Anti-Cancer: Inducing apoptosis (programmed cell death) in cancer cells, particularly in models of oral squamous cell carcinoma (OSCC).[1]
Q2: I am starting a new in vivo study. What is a good starting dose for this compound?
A: The optimal starting dose depends heavily on your research application and animal model. It is always recommended to perform a dose-response study. However, published literature provides effective dosage ranges for common models.
For remyelination studies , oral gavage is a common administration route. A minimum effective dose (MED) of 7.5 mg/kg/day has been established in neonatal mouse models of white matter injury, with 10 mg/kg/day also being widely and effectively used.[3]
For anti-cancer studies in oral squamous cell carcinoma (OSCC) xenograft mouse models, significantly lower doses administered via oral gavage have been shown to be effective at inhibiting tumor growth. Studies have used 0.2 mg/kg and 0.4 mg/kg .
| Research Application | Animal Model | Route of Administration | Recommended Starting Dose Range |
| Remyelination | Mouse | Oral Gavage | 7.5 - 10 mg/kg/day |
| Remyelination | Rat | Daily Injections | 10 - 30 mg/kg/day |
| Anti-Cancer (OSCC) | Mouse (Xenograft) | Oral Gavage | 0.2 - 0.4 mg/kg/day |
Q3: What are the pharmacokinetic properties of this compound in mice?
A: Pharmacokinetic data is crucial for designing an effective dosing schedule. A study in neonatal mice treated with 7.5 mg/kg/day of Clemastine Fumarate via oral gavage provided the following key parameters at steady-state.
| Pharmacokinetic Parameter | Value |
| Cmax (Maximum Concentration) | 44.0 ng/mL |
| t½ (Half-life) | 4.6 hours |
| AUC₂₄ (Area Under the Curve, 24h) | 280.1 ng*hr/mL |
Caption: Pharmacokinetic parameters of Clemastine Fumarate in neonatal mice.
Given the half-life of approximately 4.6 hours, a once-daily dosing regimen is generally sufficient to maintain therapeutic exposure in mice.
Troubleshooting Guide
Q4: I am not observing the expected therapeutic effect. What are the potential issues?
A: If you are not seeing the desired outcome (e.g., remyelination or tumor suppression), consider the following troubleshooting steps. This workflow can help diagnose the issue systematically.
Caption: Troubleshooting workflow for lack of therapeutic effect.
Q5: My animals are showing signs of toxicity. What should I do?
A: Clemastine Fumarate is generally well-tolerated at effective doses, but toxicity can occur, especially at higher concentrations. Sedation is a known side effect due to its antihistamine properties. A recent human trial for MS was halted due to evidence of toxicity, including a pro-inflammatory state and pyroptosis (a form of cell death), leading to worsened symptoms. While this was in humans, it highlights a potential for adverse effects that should be monitored.
| Observed Sign | Potential Cause | Recommended Action |
| Lethargy / Sedation | H1-receptor antagonist effect | This is an expected side effect. If severe, consider reducing the dose. |
| Tachycardia (Increased Heart Rate) | Anticholinergic effect | Monitor heart rate. If persistent or severe, reduce the dose. |
| Weight Gain / Edema | Potential pro-inflammatory state | Monitor animal weight and check for signs of inflammation. This is a serious concern; consider lowering the dose significantly or halting the study. |
| Unexpected Worsening of Symptoms | Possible pyroptosis-mediated toxicity | This is a critical finding. Immediately consider dose reduction or termination of the experiment. Analyze tissues for markers of inflammation and pyroptosis. |
Experimental Protocols
Protocol 1: Vehicle Preparation for Oral Gavage
Clemastine Fumarate is often administered via oral gavage. A simple and effective vehicle is saline.
Materials:
-
Clemastine Fumarate powder (e.g., from Selleckchem)
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Vortex mixer
-
Sonicator (optional, for difficult suspensions)
-
Analytical balance and weigh boats
Procedure:
-
Calculate the total amount of this compound and vehicle needed for your study cohort and duration. Account for a small overage.
-
Accurately weigh the required amount of Clemastine Fumarate powder.
-
Add the powder to the corresponding volume of sterile saline to achieve your target concentration (e.g., for a 10 mg/kg dose in a 20g mouse receiving 100 µL, the concentration is 2 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes until the powder is fully suspended. For higher concentrations, brief sonication may be required.
-
Visually inspect the suspension for homogeneity before each gavage administration. Vortex briefly before drawing each dose.
-
Store the prepared solution according to the manufacturer's recommendations, typically protected from light.
Protocol 2: Dose-Response Study Design
To determine the Minimum Effective Dose (MED) in your specific model, a dose-response study is essential.
Design:
-
Animal Groups: Establish at least 4-5 groups (n=5-10 animals per group, depending on statistical power needs).
-
Group 1: Vehicle Control (e.g., Saline)
-
Group 2: Low Dose (e.g., 0.5 mg/kg/day)
-
Group 3: Intermediate Dose 1 (e.g., 2.0 mg/kg/day)
-
Group 4: Intermediate Dose 2 (e.g., 7.5 mg/kg/day)
-
Group 5: High Dose (e.g., 10 mg/kg/day) (Note: Dose ranges should be adjusted based on the research application - remyelination vs. oncology).
-
-
Administration: Administer the assigned dose daily at the same time for the duration of the experiment.
-
Monitoring:
-
Record animal weights and general health observations daily.
-
Monitor for signs of toxicity.
-
Measure primary efficacy endpoints at predetermined time points (e.g., tumor volume, myelin basic protein staining, behavioral tests).
-
Signaling Pathways
This compound's Anti-Cancer Mechanism in Oral Squamous Cell Carcinoma
In OSCC, this compound induces apoptosis by activating the p38 MAPK signaling pathway. This leads to the upregulation of Heme Oxygenase-1 (HO-1), which in turn promotes the activation of executioner caspases, leading to cell death.
Caption: this compound signaling pathway in OSCC apoptosis.
This compound's Pro-Remyelination Mechanism
Clemastine Fumarate promotes remyelination primarily by enhancing the differentiation of Oligodendrocyte Progenitor Cells (OPCs) into mature, myelin-producing oligodendrocytes. This action is linked to its antimuscarinic properties.
Caption: this compound's role in promoting oligodendrocyte differentiation.
References
- 1. This compound Induces the Apoptosis of Oral Squamous Carcinoma Cells through the Regulation of the P38/HO-1 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diseases.jensenlab.org [diseases.jensenlab.org]
Technical Support Center: Troubleshooting Inconsistent Clefma Assay Results
Welcome to the technical support center for the Clefma assay. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues that may lead to inconsistent or unexpected results in their experiments. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
The this compound (Cross-linked enhanced fluorescence-based membrane analysis) assay is a high-throughput method designed to quantify the interaction between a specific protein of interest and the cell membrane. It relies on a genetically encoded fluorescent reporter that is targeted to the cell membrane. Upon interaction with the protein of interest, a conformational change in the reporter leads to a measurable increase in fluorescence intensity. This allows for the screening of compounds that may modulate this protein-membrane interaction.
Q2: What are the critical reagents and equipment needed for a successful this compound assay?
Successful execution of the this compound assay requires careful preparation and handling of several key components:
-
Cell Lines: A stable cell line expressing the this compound reporter construct is essential.
-
Reporter Construct: The plasmid DNA containing the fluorescent reporter and the protein of interest fusion.
-
Assay Buffer: A buffer optimized for cell viability and fluorescence stability during the assay.
-
Test Compounds: The small molecules or biologics being screened for their effect on the protein-membrane interaction.
-
Microplate Reader: A fluorescence plate reader with appropriate excitation and emission filters for the chosen fluorescent protein.
-
High-Quality Microplates: Typically, 96-well or 384-well black, clear-bottom plates are used to minimize background fluorescence and light scattering.
Q3: What are the most common sources of variability in the this compound assay?
Inconsistency in this compound assay results can often be traced back to a few common sources:
-
Cell Health and Density: Variations in cell number, viability, and passage number can significantly impact reporter expression and cellular responses.
-
Reagent Preparation and Handling: Inaccurate dilutions, improper storage, or contamination of reagents can lead to erroneous results.
-
Incubation Times and Temperatures: Deviations from the optimized incubation parameters can affect the kinetics of the protein-membrane interaction and the fluorescent signal.
-
Instrumentation Settings: Incorrect settings on the microplate reader, such as gain, excitation/emission wavelengths, and read height, can introduce variability.
Troubleshooting Guide
This section provides a structured approach to troubleshooting specific issues you may encounter during your this compound assays.
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal from the this compound reporter, reducing the assay window and sensitivity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Autofluorescence from Media or Compounds | Analyze the fluorescence of the assay media and test compounds alone. If they are fluorescent, consider using a different media formulation or including a compound-only control to subtract the background. |
| Contamination (Bacterial or Fungal) | Visually inspect cell cultures for signs of contamination. Use sterile techniques and consider testing a fresh vial of cells. |
| Suboptimal Plate Type | Ensure you are using black microplates with clear bottoms, which are designed to reduce background and well-to-well crosstalk. |
| Incorrect Plate Reader Settings | Optimize the gain setting on your plate reader. A lower gain setting can reduce background noise. Also, confirm that the correct excitation and emission wavelengths are being used. |
Issue 2: Low Signal or No Response
A weak or absent signal can indicate a problem with the reporter, the cells, or the experimental conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Expression of the Reporter Construct | Verify the expression of the this compound reporter in your cell line using a complementary method such as Western blotting or fluorescence microscopy. If expression is low, you may need to re-select a higher-expressing clonal cell line. |
| Poor Cell Health | Assess cell viability using a method like Trypan Blue exclusion. Ensure that cells are healthy and in the logarithmic growth phase before seeding for the assay. |
| Incorrect Reagent Concentrations | Double-check the concentrations of all reagents, including the test compounds. Perform a concentration-response curve for a known positive control to ensure the assay is performing as expected. |
| Suboptimal Incubation Time/Temperature | Optimize the incubation time and temperature for the protein-membrane interaction. A time-course experiment can help determine the optimal endpoint for the assay. |
Issue 3: High Well-to-Well Variability
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette with care, or consider using an automated cell dispenser for better consistency. |
| Edge Effects in Microplates | "Edge effects" can occur due to temperature and humidity gradients across the plate. To minimize this, avoid using the outer wells of the plate or ensure proper humidification in the incubator. |
| Pipetting Errors | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid splashing and inaccurate volumes. |
| Incomplete Mixing of Reagents | Gently mix the plate after adding reagents by tapping or using a plate shaker to ensure a uniform distribution of compounds and cells. |
Experimental Protocols & Methodologies
A detailed, step-by-step protocol is crucial for reproducibility.
Standard this compound Assay Protocol
-
Cell Seeding:
-
Culture the this compound reporter cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration (e.g., 2 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom microplate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of your test compounds in the appropriate assay buffer.
-
Remove the culture medium from the wells and wash once with 100 µL of assay buffer.
-
Add 50 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for the optimized time (e.g., 1 hour) at the optimized temperature (e.g., 37°C).
-
-
Fluorescence Measurement:
-
Set the microplate reader to the correct excitation and emission wavelengths for the fluorescent reporter (e.g., Ex: 485 nm, Em: 520 nm for a GFP-based reporter).
-
Measure the fluorescence intensity from each well.
-
Visualizing Workflows and Pathways
Understanding the logical flow of the assay and troubleshooting process is key.
Caption: The general experimental workflow for a standard this compound assay.
Caption: A logical flow diagram for troubleshooting common this compound assay issues.
Technical Support Center: Synthesis of Clefma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Clefma (4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and relevant pathway and workflow diagrams to assist in your experimental endeavors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of 3,5-bis(2-chlorobenzylidene)-4-piperidone intermediate | Incomplete Claisen-Schmidt condensation reaction. | - Ensure the 4-piperidone hydrochloride is fully neutralized before the reaction. - Verify the purity of the 2-chlorobenzaldehyde. Impurities can hinder the reaction. - Check the reaction temperature; it should be maintained according to the protocol. - Confirm the correct base and solvent are being used in the appropriate concentrations. |
| Formation of multiple byproducts | Non-specific reactions or decomposition of starting materials. | - Use fresh, high-purity reagents. - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid over-running the reaction. - Control the reaction temperature carefully, as higher temperatures can lead to side reactions. |
| Difficulty in purifying the intermediate and final product | Presence of closely related impurities or unreacted starting materials. | - Optimize the recrystallization solvent system to improve the separation of the desired compound. - Consider using column chromatography with a carefully selected eluent system for purification. - Ensure complete removal of the catalyst and any salts before purification. |
| Incomplete reaction in the final step (addition of the butenoic acid moiety) | Poor reactivity of the intermediate or inadequate reaction conditions. | - Ensure the intermediate is completely dry and free of solvent before proceeding to the next step. - Use an appropriate activating agent for the butenoic acid if direct reaction is inefficient. - Check the reaction atmosphere; some reactions may require an inert atmosphere (e.g., nitrogen or argon). |
| Product decomposition during workup or purification | Instability of the final this compound compound under certain conditions. | - Avoid exposure to strong acids or bases during the workup. - Keep the temperature low during solvent evaporation. - Store the purified product under an inert atmosphere and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What is the IUPAC name and molecular formula of this compound?
A1: The IUPAC name of this compound is (Z)-4-[(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-4-oxopiperidin-1-yl]-4-oxobut-2-enoic acid.[1] Its molecular formula is C23H17Cl2NO4.[1]
Q2: What is the primary reaction type used to synthesize the core structure of this compound?
A2: The core structure of this compound, a 3,5-bis(benzylidene)-4-piperidone, is synthesized via a Claisen-Schmidt condensation reaction.[2] This reaction involves the condensation of an aldehyde or ketone with another carbonyl compound in the presence of a base.
Q3: What are some key safety precautions to take when synthesizing this compound?
A3: It is important to handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 2-chlorobenzaldehyde is an irritant, and appropriate care should be taken.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Q5: What is the known biological activity of this compound?
A5: this compound is a curcuminoid that has been shown to possess anti-cancer properties.[3] It can induce apoptosis in oral squamous carcinoma cells through the regulation of the p38/HO-1 signaling pathway.[3]
Experimental Protocols
Synthesis of 3,5-bis(2-chlorobenzylidene)-4-piperidone (Intermediate)
-
Reaction Setup: In a round-bottom flask, dissolve 4-piperidone hydrochloride in ethanol.
-
Neutralization: Add a suitable base (e.g., sodium hydroxide solution) dropwise until the pH is neutral.
-
Condensation: To the neutralized solution, add 2-chlorobenzaldehyde.
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong base (e.g., potassium hydroxide solution).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC.
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid.
-
Isolation: Filter the resulting precipitate, wash it with cold ethanol, and dry it under a vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate.
Synthesis of this compound from the Intermediate
-
Reaction Setup: In a separate flask, dissolve the purified 3,5-bis(2-chlorobenzylidene)-4-piperidone intermediate in a suitable aprotic solvent (e.g., dichloromethane).
-
Acylation: Add maleic anhydride and a suitable base (e.g., triethylamine) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, wash the reaction mixture with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Mandatory Visualizations
Caption: A generalized experimental workflow for the two-stage synthesis of this compound.
Caption: The p38/HO-1 signaling pathway induced by this compound leading to apoptosis./HO-1 signaling pathway induced by this compound leading to apoptosis.
References
Validation & Comparative
Clefma vs. Curcumin: A Comparative Efficacy Guide for Researchers
An objective analysis of the synthetic curcumin analog, Clefma, and its natural counterpart, curcumin, focusing on their anti-proliferative, anti-inflammatory, and antioxidant properties.
This guide provides a detailed comparison of the efficacy of this compound, a synthetic analog of curcumin, and curcumin, a natural polyphenol derived from Curcuma longa. The comparison is based on available preclinical data, with a focus on quantitative measures of their biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Overview of this compound and Curcumin
Curcumin has long been recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. However, its clinical utility is often limited by poor bioavailability due to low aqueous solubility and rapid metabolism. To address these limitations, synthetic analogs of curcumin, such as this compound (4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid]), have been developed. This compound is a 3,5-bis(benzylidene)-4-piperidone derivative designed to exhibit enhanced potency and potentially improved pharmacokinetic properties compared to curcumin.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the anti-proliferative, anti-inflammatory, and antioxidant activities of this compound and curcumin. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various independent studies. Experimental conditions, such as cell lines and assay methods, may vary between studies, which should be considered when interpreting the data.
Anti-Proliferative Activity
This compound has been reported to be a potent anti-proliferative agent, particularly in lung adenocarcinoma cells.
| Compound | Cell Line | Assay | IC50 Value | Citation(s) |
| This compound | H441 (Lung Adenocarcinoma) | Not Specified | Several folds more potent than 3,5-bis(2-fluorobenzylidene)-4-piperidone | [1] |
| Curcumin | A549 (Lung Adenocarcinoma) | MTT Assay (48h) | 16.28 µM | [2] |
| Curcumin | A549 (Lung Adenocarcinoma) | MTT Assay (72h) | ~20 µM | [3] |
| Curcumin | H1299 (Non-small cell lung cancer) | MTT Assay (48h) | ~10 µM | [4] |
Anti-Inflammatory Activity
The anti-inflammatory effects of curcumin are well-documented. Data on the specific anti-inflammatory potency of this compound is currently limited.
| Compound | Cell Line | Assay | IC50 Value | Citation(s) |
| This compound | RAW 264.7 (Macrophage) | Nitric Oxide (NO) Inhibition | Data Not Available | |
| Curcumin | RAW 264.7 (Macrophage) | Nitric Oxide (NO) Inhibition | 5.44 ± 1.16 µg/mL | [5] |
| Curcumin | RAW 264.7 (Macrophage) | Nitric Oxide (NO) Inhibition | 11.0 ± 0.59 µM |
Antioxidant Activity
The antioxidant capacity of curcumin has been extensively studied using various assays. Quantitative antioxidant data for this compound is not currently available in the reviewed literature.
| Compound | Assay | IC50 Value | Citation(s) |
| This compound | DPPH Radical Scavenging | Data Not Available | |
| This compound | ABTS Radical Scavenging | Data Not Available | |
| Curcumin | DPPH Radical Scavenging | 53 µM | |
| Curcumin | DPPH Radical Scavenging | 3.20 µg/mL | |
| Curcumin | ABTS Radical Scavenging | 18.54 µg/mL | |
| Curcumin | ABTS Radical Scavenging | Data Not Available |
Bioavailability
A major challenge with curcumin is its low oral bioavailability. Various formulation strategies have been developed to enhance its absorption and systemic availability. Information on the bioavailability of this compound from preclinical or clinical studies is not yet widely available.
Mechanism of Action: NF-κB Signaling Pathway
Both curcumin and its analogs are known to exert their effects through the modulation of various cellular signaling pathways, with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway being a key target. NF-κB is a crucial transcription factor involved in inflammation, cell proliferation, and survival.
Curcumin has been shown to inhibit the NF-κB pathway by preventing the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby downregulating the expression of pro-inflammatory genes. While the precise mechanism of this compound's interaction with the NF-κB pathway is less characterized, it is hypothesized that as a curcumin analog, it likely shares a similar inhibitory effect.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549 or H441) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or curcumin) and a vehicle control (e.g., DMSO) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
In Vitro Antioxidant Activity Assays (DPPH and ABTS)
These assays are commonly used to evaluate the free radical scavenging capacity of compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Sample Preparation: Prepare various concentrations of the test compound (this compound or curcumin) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum wavelength (around 517 nm). The discoloration from purple to yellow indicates the scavenging of the DPPH radical.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Protocol:
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant.
-
Reaction: Add the test compound to the ABTS•+ solution and incubate for a specific time.
-
Absorbance Measurement: Measure the reduction in absorbance of the ABTS•+ solution at its maximum wavelength (around 734 nm).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The available data suggests that this compound is a highly potent anti-proliferative agent, potentially surpassing curcumin in this regard. However, a comprehensive comparison of its anti-inflammatory and antioxidant activities with curcumin is hampered by the limited availability of quantitative data for this compound. While curcumin's therapeutic potential is well-established across a range of preclinical models, its clinical translation remains a challenge due to its poor bioavailability. The development of synthetic analogs like this compound represents a promising strategy to overcome these limitations. Further preclinical studies are warranted to fully characterize the pharmacological profile of this compound, including its bioavailability, and to conduct direct comparative studies against curcumin to definitively establish its therapeutic advantages. Researchers are encouraged to utilize the detailed protocols provided in this guide to generate further comparative data and advance our understanding of these promising compounds.
References
- 1. This compound-an anti-proliferative curcuminoid from structure-activity relationship studies on 3,5-bis(benzylidene)-4-piperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Curcumin induced autophagy anticancer effects on human lung adenocarcinoma cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin inhibits the development of non-small cell lung cancer by inhibiting autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Clefma and EF24 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of two curcumin analogs, Clefma and EF24, based on available experimental data from cancer cell line studies. The information is intended to assist researchers in evaluating these compounds for further investigation and drug development.
Executive Summary
This compound (4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid]) and EF24 (3,5-bis(2-fluorobenzylidene)piperidin-4-one) are synthetic analogs of curcumin that have demonstrated potent anti-cancer activities in a variety of cancer cell lines. Both compounds induce apoptosis and cell cycle arrest, key mechanisms for eliminating cancer cells. However, they exhibit distinct potencies and appear to function through different primary signaling pathways. EF24 generally displays a lower IC50 (half-maximal inhibitory concentration) across multiple cell lines, suggesting higher potency compared to this compound. Mechanistically, this compound's anti-cancer effects are strongly linked to the induction of reactive oxygen species (ROS) and the activation of the p38/HO-1 signaling pathway. In contrast, EF24 is a well-documented inhibitor of the NF-κB signaling pathway and also modulates the PI3K/Akt pathway.
Data Presentation: A Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of this compound and EF24 in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of this compound and EF24 in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Cancer | This compound | 13.82 ± 0.18 | 24 |
| A549 | Lung Cancer | EF24 | 1.74 ± 0.28 | 24 |
| H441 | Lung Cancer | This compound | 6.1 | Not Specified |
| H1650 | Lung Cancer | This compound | 5.86 | Not Specified |
| H226 | Lung Cancer | This compound | 7.1 | Not Specified |
| HSC-3 | Oral Squamous Carcinoma | This compound | Not Specified (Significant apoptosis at 8 µM) | 24 |
| SCC-9 | Oral Squamous Carcinoma | This compound | Not Specified (Significant apoptosis at 8 µM) | 24 |
| MDA-MB-231 | Breast Cancer | EF24 | ~1.0 | Not Specified |
| DU-145 | Prostate Cancer | EF24 | Not Specified (Induces G2/M arrest) | Not Specified |
| Cisplatin-resistant Ovarian Cancer | Ovarian Cancer | EF24 | 0.65 | 24 |
| Cisplatin-sensitive Ovarian Cancer | Ovarian Cancer | EF24 | 0.50 | 24 |
| HeLa | Cervical Cancer | EF24 | ~1.3 | Not Specified |
| PC3 | Prostate Cancer | EF24 | ~0.7 | Not Specified |
Table 2: Comparative Pro-Apoptotic Effects of this compound and EF24
| Cell Line | Cancer Type | Compound | Concentration (µM) | Apoptotic Cells (%) | Method |
| HSC-3 | Oral Squamous Carcinoma | This compound | 8 | 88.9 | Annexin V/PI Staining |
| SCC-9 | Oral Squamous Carcinoma | This compound | 8 | 76.9 | Annexin V/PI Staining |
| Cisplatin-resistant Ovarian Cancer | Ovarian Cancer | EF24 | 2 | Increased sub-G1 population | Propidium Iodide Staining |
| MDA-MB-231 | Breast Cancer | EF24 | Not Specified | Increased sub-G1 population | Propidium Iodide Staining |
| DU-145 | Prostate Cancer | EF24 | Not Specified | Increased sub-G1 population | Propidium Iodide Staining |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis of this compound and EF24.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and EF24 in cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or EF24 (typically ranging from 0.1 to 100 µM) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a blank (medium only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound or EF24.
Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells with compromised cell membranes.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or EF24 for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound or EF24 on cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound or EF24 as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To detect the expression and phosphorylation status of proteins in key signaling pathways.
Principle: Western blotting is a technique used to separate proteins by size using gel electrophoresis and then transfer them to a membrane where they are detected using specific antibodies.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p38, HO-1, p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and EF24, and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of this compound-induced apoptosis.
A Comparative Analysis of Clefma and Other Curcumin Analogs in Cancer Therapy
A deep dive into the pre-clinical data of Clefma and its counterparts, FLLL32, GO-Y078, and GO-Y030, reveals distinct mechanisms of action and therapeutic potential. This guide offers a comprehensive comparison for researchers and drug development professionals, summarizing key experimental data, outlining methodologies, and visualizing complex signaling pathways.
Curcumin, the active compound in turmeric, has long been investigated for its therapeutic properties, including its anti-cancer effects. However, its clinical application is hampered by poor bioavailability and rapid metabolism.[1][2][3] To overcome these limitations, numerous synthetic analogs have been developed, demonstrating enhanced stability and efficacy.[1] This guide provides a comparative analysis of this compound (this compound) and three other promising curcumin analogs: FLLL32, GO-Y078, and GO-Y030, focusing on their anti-cancer activities and underlying molecular mechanisms.
Quantitative Comparison of Anti-Cancer Efficacy
The following tables summarize the in vitro cytotoxic activities of this compound and other curcumin analogs across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| This compound (this compound) | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| Lung Adenocarcinoma (H441) | < 30 | Hexosaminidase assay | [4] | |
| Uterine Cervical Cancer (HeLa) | ~10-20 | MTT assay | ||
| Uterine Cervical Cancer (SiHa) | ~10-20 | MTT assay |
| FLLL32 | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| Melanoma (A375) | ~2-4 | Annexin V/PI staining | ||
| Osteosarcoma | Not Specified | Not Specified |
| GO-Y078 | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| Osteosarcoma (U2OS) | ~8 | Not Specified | ||
| Oral Squamous Cell Carcinoma (SCC-9) | Not Specified | Not Specified | ||
| Oral Squamous Cell Carcinoma (HSC-3) | Not Specified | Not Specified |
| GO-Y030 | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| Breast Cancer (MDA-MB-231) | < 2.5 | Not Specified | ||
| Pancreatic Cancer (PANC-1) | < 2.5 | Not Specified | ||
| Pancreatic Cancer (HPAC) | < 2.5 | Not Specified | ||
| Pancreatic Cancer (BXPC-3) | < 2.5 | Not Specified | ||
| Colorectal Tumor (HCT116) | ~2.5 | Not Specified | ||
| Colorectal Tumor (SW480) | ~2.5 | Not Specified |
Mechanisms of Action and Signaling Pathways
While all four analogs exhibit potent anti-cancer properties, they achieve this through distinct molecular mechanisms and modulation of different signaling pathways.
This compound: Dual Induction of Apoptosis and Autophagy
This compound has been shown to induce both apoptosis and autophagy in cancer cells. In oral squamous cell carcinoma, it triggers apoptosis through the p38/HO-1 signaling pathway. In osteosarcoma and cervical cancer, this compound activates both the intrinsic and extrinsic apoptotic pathways via the JNK1/2 and p38 signaling cascades. Furthermore, in lung adenocarcinoma cells, this compound has been observed to induce autophagic cell death.
FLLL32: Potent STAT3 Inhibitor
FLLL32 exerts its anti-cancer effects primarily by inhibiting the STAT3 signaling pathway. It specifically reduces the phosphorylation of STAT3 at Tyr705, which is crucial for its activation and subsequent DNA binding. This inhibition leads to the induction of caspase-dependent apoptosis in various cancer cells, including melanoma and osteosarcoma. Studies have shown FLLL32 to be more potent than curcumin and other STAT3 inhibitors in certain cancer cell lines.
GO-Y078: Multi-pathway Apoptosis Induction and Anti-Angiogenesis
GO-Y078 demonstrates a broader mechanism of action, inducing apoptosis through the activation of both JNK and p38 signaling pathways while repressing inhibitors of apoptosis proteins (IAPs). In oral cancer cells, it promotes apoptosis by inducing heme oxygenase-1 (HO-1) transactivation. Uniquely among the compared analogs, GO-Y078 also exhibits anti-angiogenic properties by inhibiting actin stress fiber formation, a mechanism distinct from the VEGF pathway inhibition targeted by many other anti-angiogenic agents.
GO-Y030: Targeting STAT3, Metastasis, and Glycolysis
Similar to FLLL32, GO-Y030 is a potent inhibitor of STAT3 activity. However, its anti-cancer effects extend beyond STAT3 inhibition. GO-Y030 has been shown to inhibit tumor metastasis and glycolysis. It also plays a role in immunomodulation by controlling the generation and stability of regulatory T cells (Tregs), which are often associated with immune suppression in the tumor microenvironment.
Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the anti-cancer effects of curcumin analogs. For specific details, it is recommended to consult the cited literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the curcumin analog for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the curcumin analog at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound and the curcumin analogs FLLL32, GO-Y078, and GO-Y030 represent significant advancements in the quest for more effective and bioavailable curcumin-based cancer therapies. While all demonstrate potent anti-cancer activity, their distinct mechanisms of action offer a range of therapeutic strategies. This compound's ability to induce both apoptosis and autophagy, FLLL32's targeted inhibition of STAT3, GO-Y078's dual pro-apoptotic and anti-angiogenic effects, and GO-Y030's multi-pronged attack on STAT3, metastasis, and glycolysis highlight the diverse potential of these compounds. Further pre-clinical and clinical investigations are warranted to fully elucidate their therapeutic utility and to identify the patient populations most likely to benefit from each specific analog.
References
- 1. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound- An Anti-Proliferative Curcuminoid from Structure Activity Relationship Studies on 3,5-bis(benzylidene)-4-piperidones - PMC [pmc.ncbi.nlm.nih.gov]
Clefma's Mechanism of Action in Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Clefma, a synthetic analog of curcumin, has emerged as a promising anti-cancer agent, demonstrating potent cytotoxic effects across a panel of cancer cell lines. This guide provides a comparative analysis of this compound's mechanism of action in different cancers, supported by experimental data. We delve into its molecular pathways, compare its efficacy with established chemotherapeutic agents, and provide detailed experimental protocols for researchers interested in validating or expanding upon these findings.
Comparative Efficacy of this compound
This compound has shown significant anti-proliferative activity in various cancer cell lines. While direct comparative studies with a broad range of standard chemotherapeutics are still emerging, existing data indicates its potential as a potent anti-cancer agent.
Table 1: Comparative IC50 Values of this compound and Standard Chemotherapeutics
| Cancer Type | Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| Osteosarcoma | U2OS | Not explicitly stated, but dose-dependent apoptosis observed at 5-20 µM | ~0.1-1 | ~1-10 |
| HOS | Not explicitly stated, but dose-dependent apoptosis observed at 5-20 µM | ~0.1-1 | ~1-10 | |
| Cervical Cancer | HeLa | Not explicitly stated, but apoptosis observed at 5-40 µM | ~0.01-0.1 | ~1-5 |
| SiHa | Not explicitly stated, but apoptosis observed at 5-40 µM | ~0.01-0.1 | ~1-5 | |
| Lung Adenocarcinoma | H441 | Potent inhibition of proliferation reported | - | - |
| Oral Squamous Carcinoma | HSC-3 | Apoptosis induced at concentrations up to 16 µM | - | - |
| SCC-9 | Apoptosis induced at concentrations up to 16 µM | - | - |
Note: The IC50 values for Doxorubicin and Cisplatin are approximate ranges based on various studies and can vary depending on experimental conditions. Specific head-to-head comparative studies with this compound are limited.
Mechanism of Action and Signaling Pathways
This compound's anti-cancer activity is primarily attributed to the induction of apoptosis through the activation of distinct signaling pathways in different cancer types. This targeted approach suggests a potential for selective cytotoxicity against cancer cells.
Oxidative Stress and the Nrf2 Pathway in Lung Cancer
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to induce apoptosis by generating reactive oxygen species (ROS). This leads to the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. However, in cancer cells, the Nrf2-mediated protective mechanism is overwhelmed by the excessive ROS production, ultimately leading to cell death.
Caption: this compound induces ROS, leading to Nrf2 activation and apoptosis in lung cancer.
p38/HO-1 and JNK Pathways in Oral and Osteosarcoma Cancers
In oral squamous carcinoma cells, this compound triggers apoptosis through the p38/HO-1 signaling pathway.[1][2] It increases the phosphorylation of p38, leading to the upregulation of Heme Oxygenase-1 (HO-1) and subsequent activation of caspases.[1][2] Similarly, in osteosarcoma cell lines (U2OS and HOS), this compound activates both the JNK and p38 signaling cascades to induce extrinsic and intrinsic apoptotic pathways.
Caption: this compound activates p38 and JNK pathways, initiating apoptosis in oral and osteosarcoma cancers.
ERK1/2 and p38 Signaling in Cervical Cancer
In cervical cancer cells, this compound's apoptotic effects are mediated through the activation of both ERK1/2 and p38 signaling pathways. This dual activation leads to the induction of both extrinsic (via Caspase-8) and intrinsic (via Caspase-9) apoptotic cascades.
Caption: this compound activates ERK1/2 and p38 pathways, leading to apoptosis in cervical cancer.
Experimental Protocols
To facilitate further research, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for apoptosis detection using flow cytometry.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-p-p38, anti-p-JNK, anti-p-ERK, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
Caption: General workflow for Western blot analysis.
Conclusion
This compound demonstrates significant potential as a multi-targeted anti-cancer agent. Its ability to induce apoptosis through various signaling pathways in different cancer types highlights its versatility. While further research is needed to establish a comprehensive comparative efficacy profile against a wider range of standard chemotherapeutics, the existing data strongly supports its continued investigation in preclinical and clinical settings. The detailed protocols provided in this guide aim to facilitate these research efforts and contribute to the validation of this compound as a novel cancer therapy.
References
For Immediate Release
In the landscape of oncology drug development, the specificity of a therapeutic agent is paramount to maximizing efficacy while minimizing off-target effects. Clefma (4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid), a synthetic curcuminoid, has emerged as a promising candidate due to its selective targeting of cancer-related pathways. This guide provides a comprehensive comparison of this compound's performance against established chemotherapeutic agents—Paclitaxel, Cisplatin, and Doxorubicin—and another curcumin analog, EF24. We delve into the experimental data, detailing the molecular pathways influenced by these compounds and providing the methodologies for key experiments.
Executive Summary
This compound demonstrates a multi-faceted approach to inducing cancer cell death, primarily through the generation of mitochondrial reactive oxygen species (ROS), leading to selective oxidative stress in cancer cells. This mechanism is coupled with the induction of apoptosis via the p38/HO-1 signaling pathway and modulation of the NF-κB signaling cascade. A key differentiator of this compound is its selectivity for cancer cells, with minimal impact on normal, healthy cells. This guide presents a comparative analysis of this compound's efficacy and pathway specificity against other widely used anticancer agents.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxicity of this compound has been evaluated against several cancer cell lines and compared with standard chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | H441 | Lung Adenocarcinoma | 6.1 | [1] |
| H1650 | Non-Small Cell Lung | 5.86 | [1] | |
| H226 | Non-Small Cell Lung | 7.1 | [1] | |
| HSC-3 | Oral Squamous Carcinoma | 6.122 | [2] | |
| SCC-9 | Oral Squamous Carcinoma | 4.808 | [2] | |
| Cisplatin | A549 | Non-Small Cell Lung | 9 ± 1.6 | |
| H1299 | Non-Small Cell Lung | 27 ± 4 | ||
| Paclitaxel | HSC4 | Oral Squamous Carcinoma | 3.448 | |
| OSC19 | Oral Squamous Carcinoma | 0.402 | ||
| Various | Various | 0.0025 - 0.0075 | ||
| Doxorubicin | MDA-MB-231 | Breast Cancer | Not specified | |
| MCF-7 | Breast Cancer | Not specified | ||
| EF24 | Multiple | Various | 10 to 20 times lower than curcumin |
In Vivo Efficacy and Toxicity
Preclinical in vivo studies in rodent models have provided insights into the therapeutic window of this compound compared to standard chemotherapeutics.
| Compound | Maximum Tolerated Dose (MTD) in mice | Effective Dose (in rodent models) | Citation(s) |
| This compound | 30 mg/kg (estimated) | 0.4 mg/kg (daily intraperitoneal) | |
| Cisplatin | 6 mg/kg | Not specified | |
| Gemcitabine | 120 mg/kg | Not specified | |
| Doxorubicin | 3 mg/kg | Not specified |
Specificity in Targeting Cancer-Related Pathways
This compound's selectivity for cancer cells is a significant advantage. Studies have shown that while this compound induces ROS production in lung adenocarcinoma cells, it does not have the same effect in normal lung fibroblasts. This differential response is a cornerstone of its targeted therapeutic potential.
Signaling Pathways Targeted by this compound and Alternatives
The following diagrams illustrate the signaling pathways modulated by this compound and the comparative mechanisms of other anticancer agents.
DOT script for this compound's Signaling Pathway
Caption: this compound's multi-pronged attack on cancer cells.
DOT script for Comparative Mechanisms of Action
Caption: Comparative mechanisms of anticancer agents.
Detailed Experimental Protocols
To ensure transparency and reproducibility, detailed protocols for the key assays cited in this guide are provided below.
DOT script for Apoptosis Assay Workflow
Caption: Workflow for assessing apoptosis.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound, Paclitaxel, Cisplatin, Doxorubicin, EF24) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
-
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the compounds for the indicated time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To detect the expression and phosphorylation status of key proteins in the targeted signaling pathways.
-
Protocol:
-
Treat cells with the compounds for the specified duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, p38, phospho-p53, p53, phospho-NF-κB p65, NF-κB p65, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Conclusion
This compound presents a compelling profile as a cancer therapeutic agent with a distinct mechanism of action centered on inducing selective oxidative stress in cancer cells. Its ability to target multiple cancer-related pathways, coupled with a favorable in vivo toxicity profile compared to conventional chemotherapeutics, underscores its potential in future oncology research and development. Further head-to-head comparative studies are warranted to fully elucidate its clinical potential. oncology research and development. Further head-to-head comparative studies are warranted to fully elucidate its clinical potential.
References
Clemastine (Clefma): A Comparative Analysis of its Apoptotic and Autophagic Effects
Clemastine (Clefma), a first-generation antihistamine, has garnered significant attention in the scientific community for its potential anticancer and neuroprotective properties. These effects are largely attributed to its ability to induce two distinct cellular processes: apoptosis and autophagy. This guide provides a detailed comparison of the apoptotic versus autophagic effects of this compound, supported by experimental data and methodologies, to aid researchers in understanding its multifaceted mechanism of action.
Quantitative Data Summary
The following tables summarize the key markers and pathways affected by this compound in inducing apoptosis and autophagy, as reported in various studies.
Table 1: Effects of this compound on Key Apoptotic Markers
| Cell Line | Concentration | Key Markers Affected | Signaling Pathway(s) Implicated | Reference |
| Uterine Cervical Cancer (HeLa, SiHa) | 5-40 µM | Increased cleaved caspase-3, -8, -9, and PARP.[1] | ERK1/2, p38 MAPK | [1] |
| Human Osteosarcoma (U2OS, HOS) | Not specified | Increased cleaved caspase-3, -8, and -9.[2] | JNK, p38 MAPK | [2] |
| Oral Squamous Carcinoma (HSC-3, SCC-9) | 8 µM | Increased cleaved caspase-3 (6.6-fold), -8, -9, and HO-1 (3.8-fold); decreased cIAP-1 (0.68-fold).[3] | p38/HO-1 | |
| Non-Small Cell Lung Cancer (H441, H1650, H226) | Not specified | Increased cleaved caspase-3, PARP, and phospho-p53; decreased cIAP1, Bcl2, Bcl-xL, and survivin. | p53, NF-κB | |
| Cutaneous T-cell Lymphoma | 1-4 µg/ml | Induction of apoptosis. | STAT3, c-Myc |
Table 2: Effects of this compound on Key Autophagic Markers
| Cell/Animal Model | Treatment Condition | Key Markers Affected | Signaling Pathway(s) Implicated | Reference |
| Osteosarcoma (U-2 OS, Saos-2) | 6 µM this compound + Hyperthermia (42°C) | Increased LC3B II expression and LC3-positive puncta formation. | AKT/mTOR inhibition | |
| Alzheimer's Disease (APP/PS1 mice) | Not specified | Enhanced autophagy, increased LC3-II levels, and decreased p62 levels. | mTOR inhibition | |
| Sepsis-induced Myocardial Injury (Rats, H9c2 cells) | 10-50 mg/kg (in vivo) | Increased LC3II/LC3I ratio and Beclin1 expression; increased number of autophagosomes. | Not specified |
Signaling Pathways
This compound's dual effects on apoptosis and autophagy are mediated through distinct signaling cascades.
Apoptotic Signaling:
This compound primarily induces apoptosis in cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK. This activation leads to the initiation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, culminating in the activation of caspase-3 and cell death. In some cancers, this compound has also been shown to upregulate p53 and inhibit the pro-survival NF-κB pathway.
Caption: this compound-induced apoptotic signaling pathways.
Autophagic Signaling:
The induction of autophagy by this compound is primarily linked to the inhibition of the PI3K/AKT/mTOR signaling pathway. mTOR is a critical negative regulator of autophagy; its inhibition by this compound initiates the formation of autophagosomes. This process involves the conversion of LC3-I to LC3-II, a hallmark of autophagy.
Caption: this compound-induced autophagic signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess this compound-induced apoptosis and autophagy.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis
-
Objective: To detect the expression levels of proteins involved in apoptosis and autophagy.
-
Protocol:
-
Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-LC3B, anti-p-mTOR) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
4. Autophagosome Visualization (LC3 Puncta Formation)
-
Objective: To visualize the formation of autophagosomes in cells.
-
Protocol:
-
Transfect cells with a GFP-LC3 plasmid.
-
Treat the transfected cells with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the cells on slides with a DAPI-containing mounting medium to stain the nuclei.
-
Visualize the GFP-LC3 puncta (representing autophagosomes) using a fluorescence microscope.
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effects.
Comparative Discussion
This compound exhibits a fascinating duality in its cellular effects, capable of inducing both apoptosis and autophagy depending on the cellular context and experimental conditions.
-
In Cancer: The predominant effect of this compound in various cancer cell lines appears to be the induction of apoptosis. This is characterized by the activation of caspase cascades and is often mediated by stress-activated protein kinases. While autophagy can also be induced, it is sometimes observed as a pro-death mechanism, as seen in the case of autophagic cell death in osteosarcoma cells when combined with hyperthermia.
-
In Neurological and Other Contexts: In non-cancer models, such as Alzheimer's disease and myocardial injury, this compound appears to promote autophagy as a pro-survival and protective mechanism. In the context of sepsis-induced myocardial injury, the enhancement of autophagy by this compound was shown to be protective by mitigating apoptosis. This suggests a potential crosstalk between the two pathways, where the induction of autophagy can suppress the apoptotic response.
The decision of whether this compound acts as an inducer of apoptosis or autophagy is highly context-dependent. In cancer research, its pro-apoptotic effects are of primary interest for therapeutic development. Conversely, in neurodegenerative and cardioprotective research, its ability to enhance autophagy as a cytoprotective mechanism is the focus. Understanding the specific signaling pathways and cellular conditions that dictate the switch between these two outcomes is crucial for the targeted therapeutic application of this compound. Researchers should carefully select their experimental models and assays to appropriately investigate the desired cellular response.
References
Comparative In Vivo Anti-Tumor Efficacy of Clefma in Preclinical Models
A comprehensive analysis of Clefma's anti-tumor activity in vivo, benchmarked against established chemotherapeutic agents, reveals its potential as a promising candidate for cancer therapy. This guide provides a detailed comparison of its efficacy, supported by experimental data and elucidation of its molecular mechanism of action.
This compound, a novel anti-cancer agent, has demonstrated significant anti-tumor activity in preclinical xenograft models of oral squamous cell carcinoma and lung cancer. This guide presents a comparative analysis of this compound's in vivo performance against two widely used chemotherapy drugs, Paclitaxel and Doxorubicin, offering researchers, scientists, and drug development professionals a thorough overview of its therapeutic potential.
In Vivo Anti-Tumor Activity: A Comparative Summary
This compound has been shown to suppress tumor growth in a dose-dependent manner. In a study utilizing a xenograft model with SCC-9 oral squamous carcinoma cells, oral administration of this compound at doses of 0.2 mg/kg and 0.4 mg/kg for 27 days resulted in a notable decrease in tumor size compared to a vehicle control group. While specific quantitative data on tumor volume and weight from this study are not publicly available, the observed tumor suppression highlights its potential as an anti-cancer agent.
Similarly, in xenograft models of human lung cancer using H441 and A549 cells, this compound demonstrated a dose-dependent suppression of tumor growth. This effect was associated with a reduction in the tumor proliferation marker Ki-67.
To provide a comprehensive evaluation of this compound's efficacy, this guide compares its activity with that of Paclitaxel and Doxorubicin in similar preclinical models. The following tables summarize the quantitative data on the anti-tumor activity of these agents.
Table 1: In Vivo Anti-Tumor Activity in Oral Squamous Cell Carcinoma (SCC-9) Xenograft Model
| Treatment Agent | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| This compound | 0.2 mg/kg and 0.4 mg/kg (Oral Gavage) | Data not available | [1] |
| Paclitaxel | 0.012-0.06 µg/ml (in vitro) | Synergistic effect with radiation | [2] |
| Doxorubicin | 0.2 µg/ml with Low-Intensity Ultrasound | Significant inhibition of tumor cell viability and invasion | [3] |
Table 2: In Vivo Anti-Tumor Activity in Lung Cancer (A549) Xenograft Model
| Treatment Agent | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| This compound | Not specified | Dose-dependent suppression | |
| Paclitaxel | 24 mg/kg/day (Intravenous) | Statistically significant | [4] |
| Doxorubicin | Not specified | Significant potentiation with Sulindac | [5] |
Mechanism of Action: Induction of Apoptosis via Signaling Pathways
This compound exerts its anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of specific signaling pathways, primarily the p38/HO-1 and ERK1/2 pathways.
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. This compound treatment leads to the phosphorylation and activation of p38, which in turn upregulates the expression of Heme Oxygenase-1 (HO-1). This sequence of events ultimately triggers the caspase cascade, leading to apoptosis.
Similarly, the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, another key component of the MAPK signaling network, is activated by this compound. The sustained activation of ERK1/2 contributes to the induction of apoptosis in cancer cells.
Below are diagrams illustrating the signaling pathways activated by this compound.
Experimental Protocols
To ensure a thorough and objective comparison, the following sections detail the experimental methodologies for the in vivo anti-tumor activity studies of this compound, Paclitaxel, and Doxorubicin.
This compound In Vivo Xenograft Study (Oral Squamous Cell Carcinoma)
-
Cell Line: SCC-9 (human oral squamous carcinoma).
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of SCC-9 cells.
-
Treatment: Oral gavage with this compound at 0.2 mg/kg or 0.4 mg/kg, or a vehicle control (0.22% polyethylene glycol 400 sterile water solution).
-
Dosing Schedule: Daily for 27 days.
-
Endpoint: Measurement of tumor size.
Paclitaxel In Vivo Xenograft Study (Lung Cancer)
-
Cell Line: A549 (human non-small cell lung carcinoma).
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of A549 cells.
-
Treatment: Intravenous administration of Paclitaxel.
-
Dosing Schedule: 24 mg/kg/day for 5 consecutive days.
-
Endpoint: Tumor growth inhibition compared to a saline control.
Doxorubicin In Vivo Xenograft Study (Oral Squamous Cell Carcinoma)
-
Cell Line: Oral squamous cell carcinoma cells.
-
Animal Model: Not specified.
-
Tumor Implantation: Xenografts.
-
Treatment: Doxorubicin in combination with low-intensity ultrasound.
-
Dosing Schedule: 0.2 µg/ml Doxorubicin.
-
Endpoint: Inhibition of tumor cell viability and invasion.
The following diagram illustrates a general experimental workflow for in vivo anti-tumor activity assessment.
References
- 1. This compound Induces the Apoptosis of Oral Squamous Carcinoma Cells through the Regulation of the P38/HO-1 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel enhances in vitro radiosensitivity of squamous carcinoma cell lines of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin combined with low intensity ultrasound suppresses the growth of oral squamous cell carcinoma in culture and in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of CLEFMA: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling CLEFMA (4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid), a curcuminoid compound with noted anti-cancer properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines, based on established protocols for handling chemical and laboratory waste, provide a framework for its safe management and disposal.
I. Core Principles of Chemical Waste Management
The foundation of safe disposal for any laboratory chemical, including this compound, rests on a thorough understanding of its potential hazards. As a novel compound, this compound's toxicological properties are not fully characterized. Therefore, it is prudent to handle it as a potentially hazardous substance. All waste and residues should be disposed of in accordance with local, state, and federal regulations.[2]
II. Pre-Disposal and Handling
Proper segregation and labeling of waste are paramount to prevent accidental chemical reactions and ensure correct disposal pathways.
-
Waste Segregation: At the point of generation, segregate this compound waste from other waste streams. This includes separating solid and liquid waste, as well as halogenated and non-halogenated solvent waste, as commingling can significantly increase disposal costs.[3]
-
Container Selection: Utilize dependable, compatible containers for waste collection. Glass bottles, while impervious to most chemicals, pose a breakage risk. If used, ensure they are stored securely. For liquid waste, narrow-neck bottles can be difficult to empty. All containers must be kept closed except when adding waste.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid)." Include the date of waste accumulation and the responsible researcher's name.
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedural steps for the disposal of this compound from a research laboratory setting.
A. Solid Waste Disposal (e.g., contaminated consumables, unused compound)
-
Collection: Place all solid this compound waste, such as contaminated personal protective equipment (PPE), weigh boats, and filter paper, into a designated, leak-proof container lined with a heavy-duty plastic bag.[4]
-
Unused Compound: For unused or expired solid this compound, it should be disposed of in its original container if possible, ensuring the label is intact and legible. If the original container is compromised, transfer the compound to a suitable, labeled waste container.
-
Packaging: Once the solid waste container is full, securely seal the inner bag and the outer container. Ensure the exterior is clean and properly labeled.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected by a certified hazardous waste disposal service.
B. Liquid Waste Disposal (e.g., solutions containing this compound)
-
Collection: Collect all liquid waste containing this compound in a dedicated, shatter-resistant container, such as a high-density polyethylene (HDPE) carboy. Do not mix with other solvent wastes unless compatibility has been confirmed.
-
pH Neutralization (if applicable): If the waste is acidic or basic and this is the only hazardous characteristic, it may be permissible to neutralize it to a pH between 5.5 and 9.5 before disposal. However, given that this compound is a complex organic molecule, neutralization is not recommended without a full understanding of the potential reactions.
-
Container Management: Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion. Keep containers tightly sealed when not in use.
-
Storage and Disposal: Store the liquid waste container in a secondary containment bin within the designated hazardous waste accumulation area. Arrange for pickup by a licensed hazardous waste hauler.
IV. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control the Spill: If safe to do so, use appropriate absorbent materials (e.g., chemical absorbent pads or vermiculite) to contain the spill.
-
Decontamination: Clean the affected area thoroughly with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Personal Exposure: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
V. Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| Liquid Waste Container Fill Level | Do not exceed 80% of total volume | General Lab Safety |
| Waste Storage Time Limit (Central Accumulation) | Typically limited to 90 days | |
| pH for Neutralized Aqueous Waste | Between 5.5 and 9.5 | |
| Halogenated Solvent Content Threshold | >1% can significantly increase disposal cost |
VI. Experimental Protocol: General Neutralization of Corrosive Waste
Note: This is a general procedure and should only be performed by trained personnel if the waste's only hazardous characteristic is corrosivity.
-
Preparation: Conduct the neutralization in a fume hood, wearing appropriate PPE (lab coat, gloves, and safety goggles). Place the beaker containing the corrosive waste in an ice bath to manage heat generation.
-
Neutralization: Slowly add the neutralizing agent (a weak base for acidic waste, or a weak acid for basic waste) to the corrosive solution while stirring.
-
Monitoring: Monitor the pH of the solution continuously using a pH meter or pH paper.
-
Completion: Continue adding the neutralizing agent until the pH is stable within the acceptable range (typically 5.5-9.5).
-
Disposal: Once neutralized, the solution may be eligible for drain disposal, followed by a large volume of water, in accordance with institutional and local regulations.
VII. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
